4-Anilino-2,6-dinitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-anilino-2,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c16-12-10(14(17)18)6-9(7-11(12)15(19)20)13-8-4-2-1-3-5-8/h1-7,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZITFGJJVQTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Anilino-2,6-dinitrophenol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Anilino-2,6-dinitrophenol is a multifaceted organic compound characterized by a phenol ring substituted with two electron-withdrawing nitro groups and an aniline moiety. Its structure suggests a potential for diverse chemical reactivity and biological activity, positioning it as a compound of interest for researchers in medicinal chemistry and materials science. The presence of the dinitrophenol scaffold is notably associated with the uncoupling of oxidative phosphorylation, a mechanism that has been explored for various therapeutic applications, including weight management and the treatment of non-alcoholic fatty liver disease.[1] The aniline substituent introduces a secondary amine linkage, which can significantly modulate the molecule's physicochemical properties, such as its acidity, solubility, and potential for further functionalization.
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the predicted spectroscopic characteristics of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and comparative data from closely related structural analogs to provide a robust and scientifically grounded resource.
Chemical Structure and Physicochemical Properties
The molecular structure of this compound combines the key features of a phenol, a dinitroaromatic system, and a secondary aromatic amine. This unique combination governs its chemical behavior and physical properties.
Caption: Chemical structure of this compound.
Comparative Physicochemical Properties
To contextualize the properties of this compound, the following table compares its predicted properties with those of structurally related and well-characterized dinitrophenols.
| Property | This compound (Predicted) | 2,6-Dinitrophenol | 2,4-Dinitrophenol | 4-Amino-2,6-dinitrophenol |
| Molecular Formula | C₁₂H₉N₃O₅ | C₆H₄N₂O₅[2] | C₆H₄N₂O₅[3] | C₆H₅N₃O₅ |
| Molecular Weight | 275.22 g/mol | 184.11 g/mol [2] | 184.11 g/mol [3] | 199.12 g/mol |
| Appearance | Yellow to orange crystalline solid | Yellow crystalline solid[2] | Solid yellow crystals[3] | Dark red needles or prisms[4] |
| Melting Point (°C) | >150 (decomposition likely) | 63-64[5] | 112-114[5] | 169 (decomposes) |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., acetone, DMSO, ethanol) | Slightly soluble in cold water; soluble in ethanol, ether, chloroform[2] | Slightly soluble in water; soluble in ether[3] | Insoluble in water[4] |
| pKa (Phenolic OH) | 3.5 - 4.5 | ~3.7 | ~4.1 | ~4.8 |
The strong electron-withdrawing nature of the two nitro groups is expected to significantly increase the acidity of the phenolic proton in this compound, resulting in a low pKa value. This acidity is a key characteristic of dinitrophenols.[2]
Proposed Synthesis Pathway
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed methodology and should be optimized and performed with appropriate safety precautions by qualified personnel.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 4-chloro-2,6-dinitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Aniline: While stirring under a nitrogen atmosphere, add aniline (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: The precipitated product can be collected by vacuum filtration and washed with cold water.
-
Purification: The crude product may be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Causality of Experimental Choices:
-
Base: Potassium carbonate is used to neutralize the HCl byproduct, driving the reaction to completion.
-
Solvent: DMF is a polar aprotic solvent that can effectively dissolve the reactants and facilitate the nucleophilic aromatic substitution.
-
Inert Atmosphere: A nitrogen atmosphere is used to prevent oxidation of the aniline and other potential side reactions.
Predicted Spectroscopic Characteristics
The following are predicted spectroscopic data for this compound, based on the analysis of its functional groups and data from similar compounds.
| Spectroscopic Method | Predicted Key Features |
| ¹H NMR | - Aromatic protons on the dinitrophenol ring appearing as a singlet or two closely spaced doublets. - Aromatic protons on the aniline ring showing characteristic ortho, meta, and para coupling patterns. - A broad singlet for the N-H proton, which may be exchangeable with D₂O. - A broad singlet for the O-H proton, also exchangeable with D₂O. |
| ¹³C NMR | - Six distinct signals for the carbon atoms of the dinitrophenol ring, with carbons bearing nitro groups shifted downfield. - Six distinct signals for the carbon atoms of the aniline ring. |
| IR (Infrared) Spectroscopy | - Broad O-H stretch (~3200-3500 cm⁻¹). - N-H stretch (~3300-3400 cm⁻¹). - Aromatic C-H stretches (~3000-3100 cm⁻¹). - Asymmetric and symmetric NO₂ stretches (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹, respectively). - Aromatic C=C stretches (~1450-1600 cm⁻¹). |
| UV-Vis Spectroscopy | - Expected to show strong absorption in the UV-Vis region due to the extended π-system and the presence of nitro chromophores. Multiple absorption maxima are likely. |
Potential Applications in Drug Development and Research
The dinitrophenol scaffold is a well-known mitochondrial uncoupler, a property that has been both a source of therapeutic interest and toxicity concerns.[9] The introduction of the aniline group in this compound could serve to modulate the pharmacokinetic and pharmacodynamic properties of the core molecule. This could potentially lead to derivatives with a more favorable therapeutic index.
-
Metabolic Disorders: Research into dinitrophenol derivatives for conditions like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes is ongoing.[1] The aniline moiety could be a site for further chemical modification to improve tissue targeting or to fine-tune the uncoupling activity.
-
Neuroprotection: Some studies have suggested that low doses of dinitrophenols may have neuroprotective effects. The specific properties of the aniline-substituted version could be explored in this context.
-
Chemical Synthesis: As a substituted dinitrophenol, this compound could serve as a valuable intermediate in the synthesis of more complex molecules, including dyes, polymers, and other biologically active compounds.
Safety and Handling
Polynitrated aromatic compounds, including dinitrophenols, should be handled with extreme caution due to their potential toxicity and explosive nature, especially when dry.
-
Toxicity: Dinitrophenols are toxic if inhaled, ingested, or absorbed through the skin. They can cause damage to organs through prolonged or repeated exposure.
-
Explosive Hazard: When dry, dinitrophenols can be explosive and are sensitive to heat, shock, and friction.
-
Personal Protective Equipment (PPE): Always handle this and similar compounds in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition. It is often recommended to store dinitrophenols wetted with water to reduce the risk of explosion.
Conclusion
This compound is a compound with significant potential for research and development, stemming from its unique molecular architecture. While direct experimental data is sparse, a comprehensive understanding of its properties and reactivity can be extrapolated from well-studied analogs. The proposed synthesis provides a clear pathway for its preparation, opening the door for further investigation into its chemical and biological activities. As with all dinitrophenol derivatives, rigorous safety protocols are paramount in its handling and study. This guide serves as a foundational resource for scientists and researchers poised to explore the potential of this intriguing molecule.
References
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Emokpae, T. A., & Hirst, J. (1977). The kinetics of the reactions of picryl chloride with some substituted anilines. Part IV. Journal of the Chemical Society, Perkin Transactions 2, (7), 829-832. [Link]
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Emokpae, T. A., & Hirst, J. (1979). The kinetics of the reactions of picryl chloride with some substituted anilines. Part 5. Journal of the Chemical Society, Perkin Transactions 2, (1), 114-117. [Link]
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Emokpae, T. A., Eguavoen, O., Khalil-Ur-Rahman, & Hirst, J. (1980). The kinetics of the reactions of picryl chloride with some substituted anilines. Part 6. 4-Substituted and 3,4-disubstituted anilines. Journal of the Chemical Society, Perkin Transactions 2, (6), 832-834. [Link]
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National Center for Biotechnology Information. (n.d.). 2,5-Dinitrophenol. In PubChem. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services. [Link]
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National Center for Biotechnology Information. (n.d.). CHEMICAL AND PHYSICAL INFORMATION. In Toxicological Profile for Dinitrophenols. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). POTENTIAL FOR HUMAN EXPOSURE. In Toxicological Profile for Dinitrophenols. Retrieved from [Link]
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Wikipedia. (n.d.). Picryl chloride. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,4-Dinitrophenol. In PubChem. Retrieved from [Link]
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ResearchGate. (2014). Synthesis of 2,5- and 2,6-Dinitrofluorobenzenes and Related Hydroquinones. Retrieved from [Link]
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Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,6-Dinitrophenol. In PubChem. Retrieved from [Link]
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ResearchGate. (2012). Synthesis of 2,4-dinitrophenol. Retrieved from [Link]
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ResearchGate. (2016). Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)-one. Retrieved from [Link]
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Open Access LMU. (2020). Synthesis, Characterization and Derivatives of Iso‐Picramic Acid. Retrieved from [Link]
- Google Patents. (n.d.). RU2488575C1 - Method of producing 2,4-dinitrophenol.
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National Institute of Standards and Technology. (n.d.). Phenol, 2,4-dinitro-. In NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (2022). Crystal Structure Predictions for 4-Amino-2,3,6-trinitrophenol Using a Tailor-Made First-Principles-Based Force Field. Retrieved from [Link]
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LookChem. (n.d.). Cas 530-17-6,2-(1-Methylpropyl)-4,6-dinitrophenol. Retrieved from [Link]
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ResearchGate. (2018). Selective Detection of 2,4,6-Trinitrophenol Based on In Situ-generated Fluorescent Zn2+–Anthracene Ensembles in 80% Aqueous Dimethyl Sulfoxide. Retrieved from [Link]
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An In-Depth Technical Guide to the Core Mechanism of Action of 4-Anilino-2,6-dinitrophenol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the anticipated mechanism of action of 4-Anilino-2,6-dinitrophenol. In the absence of extensive direct studies on this specific analog, this document synthesizes the vast body of research on the parent compound, 2,4-dinitrophenol (DNP), a classic mitochondrial uncoupling agent. The foundational principle of action for dinitrophenols is their function as protonophores, which disrupt the electrochemical gradient across the inner mitochondrial membrane, thereby uncoupling oxidative phosphorylation from ATP synthesis. This guide will delve into the molecular underpinnings of this process, its downstream cellular and physiological consequences, and the established experimental methodologies for its characterization. The influence of the 4-anilino substitution on the physicochemical properties and potential biological activity will be discussed within this established mechanistic framework.
Introduction: The Dinitrophenol Class of Compounds
The dinitrophenol family of compounds has been a subject of scientific inquiry for over a century, initially recognized for their metabolic effects in the early 20th century.[1][2] The most extensively studied member, 2,4-dinitrophenol (DNP), was once utilized as a weight-loss drug due to its potent ability to increase basal metabolic rate.[2] However, a narrow therapeutic window and severe toxicity led to its withdrawal from clinical use.[1][3] Despite this, the precise and potent mechanism of action of dinitrophenols continues to be a valuable tool in metabolic research and a subject of interest for therapeutic development, particularly in the context of prodrugs and targeted delivery systems.[1][4]
This guide focuses on this compound, a less-characterized analog. Based on its structural similarity to DNP, its primary mechanism of action is presumed to be mitochondrial uncoupling. The addition of the anilino group at the 4-position is expected to modulate its lipophilicity and acidity (pKa), which are critical determinants of its protonophoric activity and overall biological profile.
Core Mechanism of Action: Protonophoric Uncoupling of Oxidative Phosphorylation
The central tenet of the mechanism of action for dinitrophenols is their role as protonophores.[5][6] In essence, they act as lipid-soluble weak acids that shuttle protons across the inner mitochondrial membrane, a membrane that is typically impermeable to protons.[5][7] This action dissipates the proton motive force, which is the electrochemical gradient generated by the electron transport chain (ETC).[5] The energy stored in this gradient is the driving force for ATP synthase to produce ATP.[2][5] By providing an alternative route for proton re-entry into the mitochondrial matrix, this compound is anticipated to uncouple the processes of substrate oxidation and ATP synthesis.[2][5]
The key steps in this process are as follows:
-
Protonation in the Intermembrane Space: The intermembrane space of the mitochondria has a lower pH (higher proton concentration) due to the pumping of protons by the ETC. In this acidic environment, the phenolic hydroxyl group of the dinitrophenol molecule becomes protonated.
-
Diffusion Across the Inner Mitochondrial Membrane: The protonated, neutral form of the molecule is more lipophilic and can readily diffuse across the lipid bilayer of the inner mitochondrial membrane.
-
Deprotonation in the Mitochondrial Matrix: The mitochondrial matrix has a higher pH (lower proton concentration). Upon entering this alkaline environment, the dinitrophenol molecule releases its proton.
-
Return of the Anionic Form: The resulting anionic form of the dinitrophenol then returns to the intermembrane space, driven by the membrane potential (positive on the outside), to repeat the cycle.
This futile cycling of protons leads to the dissipation of the energy from substrate oxidation as heat, rather than being captured in the high-energy phosphate bonds of ATP.[1][2] This explains the hyperthermic effect observed with DNP toxicity.[1][2]
Sources
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- 4. Mitochondrial Uncoupler Prodrug of 2,4-Dinitrophenol, MP201, Prevents Neuronal Damage and Preserves Vision in Experimental Optic Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
Spectroscopic Analysis of 4-Anilino-2,6-dinitrophenol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the core spectroscopic techniques for the structural elucidation and characterization of 4-Anilino-2,6-dinitrophenol. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causal reasoning behind experimental choices and the interpretation of spectral data for this specific nitroaromatic compound. While a complete, publicly available experimental dataset for this compound is not currently available, this guide establishes a robust predictive framework based on the well-documented spectroscopic behaviors of its constituent functional moieties: the phenol, dinitrophenyl, and aniline groups. By synthesizing data from closely related analogs, this paper offers a scientifically grounded projection of the expected spectral characteristics and provides detailed, field-proven protocols for acquiring and interpreting the necessary data.
Introduction: The Structural Significance of this compound
This compound is a complex organic molecule characterized by a phenol ring substituted with two electron-withdrawing nitro groups and an electron-donating anilino (phenylamino) group. The strategic placement of these functional groups creates a molecule with significant potential for applications in medicinal chemistry and materials science, likely exhibiting interesting photophysical properties and serving as a versatile synthetic intermediate. The analogous compound, 4-Amino-2,6-dinitrophenol (also known as isopicramic acid), has been recognized since 1883 and is known for its amphoteric character and use as a synthetic precursor[1]. The addition of the phenyl group in this compound introduces further electronic and steric complexity, making a thorough spectroscopic analysis essential for unambiguous identification and for understanding its chemical behavior.
The core structure integrates a "push-pull" system, where the electron-donating hydroxyl and amino groups are in conjugation with the electron-withdrawing nitro groups. This electronic arrangement is known to give rise to distinct spectroscopic signatures. This guide will systematically explore the expected outcomes from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Molecular structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Theoretical Basis
UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophores in this compound—the dinitrated phenol ring and the anilino moiety—contain extensive π-conjugated systems. The presence of both electron-donating (-OH, -NH-Ph) and electron-withdrawing (-NO₂) groups leads to intramolecular charge transfer (ICT) bands in the spectrum. These bands, typically appearing at longer wavelengths (bathochromic or red shift), are highly sensitive to the solvent polarity. For instance, nitrophenols exhibit absorption peaks that are significantly blue-shifted from their deprotonated (nitrophenolate) forms[1]. The addition of the anilino group is expected to further extend the conjugation and influence the position and intensity of these absorption maxima.
Predicted UV-Vis Spectrum
Based on related compounds, the UV-Vis spectrum of this compound in a neutral solvent like ethanol or acetonitrile is predicted to exhibit multiple absorption bands.
-
π → π* Transitions: Strong absorptions are expected in the 250-300 nm range, characteristic of the substituted benzene rings. For comparison, 2,4-dinitroaniline in acetic acid shows a maximum at 257 nm[2].
-
Intramolecular Charge Transfer (ICT) Bands: A broad, intense absorption band is anticipated at a longer wavelength, likely between 350 nm and 450 nm. This is due to the charge transfer from the electron-rich phenol and aniline portions to the electron-deficient dinitrophenyl core. 3-Nitrophenol, for example, shows a second λmax at 340 nm which extends into the visible region, giving it a pale yellow color[3]. The extended conjugation from the anilino group in our target molecule would likely push this band to an even longer wavelength. The position of this band is expected to be highly solvatochromic.
| Predicted Transition | Approximate Wavelength (λmax) | Rationale/Comparison |
| π → π* (Phenyl Rings) | 250 - 300 nm | Similar to absorptions in dinitroaniline and other substituted phenols[2]. |
| Intramolecular Charge Transfer (ICT) | 350 - 450 nm | Extended conjugation and push-pull electronics suggest a significant bathochromic shift compared to simpler nitrophenols[1][3]. |
Experimental Protocol: UV-Vis Analysis
Caption: Experimental workflow for solid-state FTIR analysis.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of dry this compound with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture should be homogenous.
-
Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and run a background scan. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Process the resulting spectrum to identify the wavenumbers of the absorption peaks and assign them to the corresponding functional group vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Basis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: Detects the chemical environment of protons. The chemical shift (δ) of each proton is influenced by the electron density around it. Electron-withdrawing groups (like -NO₂) deshield nearby protons, shifting their signals downfield (higher ppm), while electron-donating groups (-OH, -NH) shield them, causing upfield shifts. Coupling constants (J) provide information about the connectivity of adjacent, non-equivalent protons.
-
¹³C NMR: Provides information about the carbon skeleton. The principles are similar to ¹H NMR, but the chemical shift range is much larger (~0-220 ppm).
Predicted NMR Spectra
¹H NMR (in DMSO-d₆): The spectrum is expected to be complex due to the presence of two different aromatic rings.
-
Phenolic -OH: A broad singlet, likely downfield (> 10 ppm), due to hydrogen bonding with the solvent.
-
Anilino -NH: A singlet, likely in the 8-10 ppm region.
-
Dinitrophenol Ring Protons: Two protons in a meta relationship. Due to the strong deshielding by the two nitro groups, these are expected to appear as two doublets (or singlets if coupling is not resolved) in the 8.0-9.0 ppm range.
-
Anilino Ring Protons: Five protons with more complex splitting patterns (triplets and doublets) in the 6.5-8.0 ppm range, typical for a monosubstituted benzene ring.
¹³C NMR (in DMSO-d₆): The spectrum will show distinct signals for each unique carbon atom.
-
C-OH: Expected around 155-165 ppm.
-
C-NO₂: Typically found in the 140-150 ppm range.
-
C-NH: Expected around 140-150 ppm.
-
Aromatic C-H and C-C: Signals for the remaining aromatic carbons will appear between 110 and 140 ppm.
| Proton/Carbon Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| Phenolic -OH | > 10 (broad s) | N/A | Acidic proton, H-bonding with solvent. |
| Anilino -NH | 8 - 10 (s) | N/A | Deshielded by aromatic systems. |
| Dinitrophenol Ring CH | 8.0 - 9.0 (d or s) | 115 - 130 | Strongly deshielded by two -NO₂ groups. |
| Anilino Ring CH | 6.5 - 8.0 (m) | 115 - 130 | Standard aromatic region for anilines. |
| Aromatic Quaternary C | N/A | 130 - 165 | Includes carbons attached to substituents (-OH, -NO₂, -NH). |
Experimental Protocol: NMR Analysis
Caption: General workflow for ¹H and ¹³C NMR analysis.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the probe should be tuned to the appropriate frequencies for ¹H and ¹³C. Shimming is performed to optimize the magnetic field homogeneity.
-
¹H Acquisition: Acquire the ¹H spectrum. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C Acquisition: Acquire the ¹³C spectrum. This typically requires a larger number of scans than ¹H due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to singlets for each carbon.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased and baseline corrected.
-
Data Analysis: The chemical shifts, integration (for ¹H), and coupling constants are determined and used to assign the signals to the molecular structure.
Mass Spectrometry (MS)
Theoretical Basis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are common. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, confirming the molecular weight. EI is a hard ionization technique that causes extensive fragmentation, providing a "fingerprint" of the molecule's structure.
Predicted Mass Spectrum
The molecular formula of this compound is C₁₂H₉N₃O₅. The predicted molecular weight is approximately 275.05 g/mol .
-
ESI-MS (Negative Mode): A strong signal for the deprotonated molecule [M-H]⁻ at m/z 274.04 is expected, due to the acidic phenolic proton.
-
ESI-MS (Positive Mode): A signal for the protonated molecule [M+H]⁺ at m/z 276.06 may be observed.
-
EI-MS: The molecular ion peak (M⁺˙) at m/z 275 is expected. Key fragmentation pathways would likely involve the loss of nitro groups (-NO₂, 46 Da) and potentially cleavage of the C-N bond of the anilino group.
| Ion | Predicted m/z | Technique | Interpretation |
| [M-H]⁻ | 274.04 | ESI (-) | Deprotonation of the acidic phenol. |
| [M+H]⁺ | 276.06 | ESI (+) | Protonation of the anilino nitrogen. |
| M⁺˙ | 275.05 | EI | Molecular ion. |
| [M-NO₂]⁺˙ | 229.05 | EI | Loss of a nitro group. |
Experimental Protocol: LC-MS Analysis
Caption: Workflow for Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a solvent compatible with the liquid chromatography mobile phase (e.g., methanol or acetonitrile/water mixture).
-
Chromatography: Inject the sample into an HPLC system, typically with a C18 reverse-phase column, to purify the sample before it enters the mass spectrometer.
-
Ionization: The eluent from the HPLC is directed into the electrospray ionization (ESI) source of the mass spectrometer. Separate runs are conducted in both positive and negative ion modes.
-
Mass Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight) scans a range of m/z values (e.g., 50-500 Da) to detect the ions produced.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and any significant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.
Conclusion
References
-
Kintz, P., Tracqui, A., Mangin, P. (2007). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Journal of Analytical Toxicology, 31(1), 53–57. [Link]
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Chen, J., et al. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 27(19), 6537. [Link]
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Doc Brown's Chemistry. (n.d.). UV-visible light absorption spectrum of phenol & 3-nitrophenol. Retrieved January 16, 2026, from [Link]
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An In-depth Technical Guide to 4-Anilino-2,6-dinitrophenol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Chemical Identity and Nomenclature
The compound "4-Anilino-2,6-dinitrophenol" is a derivative of phenol characterized by two nitro groups at positions 2 and 6, and an anilino (phenylamino) group at position 4.
-
Systematic Name: 2,6-dinitro-4-(phenylamino)phenol
-
Alternative Name: N-(3,5-dinitro-4-hydroxyphenyl)aniline
-
CAS Number: Not assigned. As of the latest database searches, a specific CAS registry number for this compound has not been allocated, indicating its novelty or limited reporting in the scientific literature.
-
Molecular Formula: C₁₂H₉N₃O₅
-
Molecular Weight: 275.22 g/mol
Structural Representation
Caption: Chemical structure of this compound.
Commercial Availability and Custom Synthesis
As a specialized and likely novel chemical entity, this compound is not available from major chemical suppliers. For research and development purposes, custom synthesis is the most viable route for obtaining this compound. Several contract research organizations (CROs) and custom synthesis companies in North America and Europe offer services for the synthesis of such novel molecules.
Table 1: Potential Custom Synthesis Providers
| Company Name | Region | Website |
| Enamine | Europe | [1][2] |
| Otava Chemicals | North America/Europe | [Link][3] |
| VUP, a.s. | Europe | [Link][4] |
| SYNTHON Chemicals | Europe | [Link][5] |
| Taros Discovery | Europe | [Link][6] |
| Richman Chemical Inc. | North America | [Link][7] |
| ResolveMass Laboratories Inc. | North America | [Link][8] |
| Spectrum Chemical | North America | [9] |
Proposed Synthesis Protocol
The synthesis of this compound can be approached through nucleophilic aromatic substitution (SNAAr). A plausible and efficient method involves the reaction of a 4-substituted-2,6-dinitrophenol derivative, such as 4-chloro-2,6-dinitrophenol, with aniline. The electron-withdrawing nature of the two nitro groups strongly activates the 4-position towards nucleophilic attack.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
4-Chloro-2,6-dinitrophenol
-
Aniline
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2,6-dinitrophenol (1 equivalent) in anhydrous DMF.
-
Addition of Reagents: Add anhydrous potassium carbonate (2-3 equivalents) to the solution, followed by the dropwise addition of aniline (1.1-1.2 equivalents).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold 1 M HCl. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.
Inferred Physicochemical and Biological Properties
In the absence of experimental data for this compound, its properties can be inferred from well-characterized analogous compounds, primarily 2,4-dinitrophenol (DNP) and various dinitroaniline derivatives.
Table 2: Comparison of Physicochemical Properties of Analogous Compounds
| Property | 2,4-Dinitrophenol (CAS: 51-28-5) | 2,6-Dinitrophenol (CAS: 573-56-8)[10][11][12][13] | 3,5-Dinitroaniline (CAS: 618-87-1)[14][15][16] |
| Molecular Weight | 184.11 g/mol [17] | 184.11 g/mol [11][13] | 183.12 g/mol [14] |
| Appearance | Yellow crystalline solid[17] | Yellow solid[11] | Yellow needle-like solid[16] |
| Melting Point | 112-114 °C[17] | 63-64 °C | 160-162 °C |
| Solubility | Soluble in most organic solvents[17] | Soluble in methanol[13] | Insoluble in water[16] |
Potential Mechanism of Action: Mitochondrial Uncoupling
The dinitrophenol scaffold is famously associated with the uncoupling of oxidative phosphorylation in mitochondria. It is highly probable that this compound would exhibit similar properties.
Mechanism:
-
Protonophore Activity: The phenolic hydroxyl group can be deprotonated in the mitochondrial intermembrane space.
-
Translocation: The lipophilic nature of the molecule allows the anionic form to diffuse across the inner mitochondrial membrane.
-
Proton Release: In the mitochondrial matrix, the phenolate anion can re-protonate, releasing a proton and dissipating the proton gradient.
-
Energy Dissipation: This uncoupling of the proton gradient from ATP synthesis leads to the dissipation of energy as heat.
Caption: Postulated mechanism of mitochondrial uncoupling by a dinitrophenol derivative.
Potential Applications in Research and Drug Development
The unique structural features of this compound suggest several avenues for research and potential therapeutic applications.
-
Metabolic Research: As a potential mitochondrial uncoupler, this compound could be a valuable tool for studying cellular metabolism, energy expenditure, and thermogenesis.
-
Oncology: Some dinitrophenol derivatives have been investigated for their potential in cancer therapy, leveraging their ability to induce metabolic stress in cancer cells.
-
Neurodegenerative Diseases: The modulation of mitochondrial function is a key area of research in neurodegenerative disorders, and novel uncouplers are of significant interest.
-
Intermediate for Synthesis: The presence of reactive functional groups makes it a potential intermediate for the synthesis of more complex molecules, including dyes, agrochemicals, and pharmaceuticals.
Conclusion
While this compound is not a commercially available compound, this technical guide provides a solid foundation for its synthesis, characterization, and exploration. The proposed synthetic route is based on well-established chemical principles, and the inferred properties from analogous compounds suggest that it could be a valuable tool in various fields of chemical and biological research. Researchers interested in this molecule are encouraged to pursue its custom synthesis and further investigate its unique properties and potential applications.
References
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Richman Chemical Inc. (n.d.). Custom Synthesis | Toll Manufacturing | Raw Material Sourcing. Retrieved from [Link][7]
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Matrix Fine Chemicals. (n.d.). 2,6-DINITROPHENOL | CAS 573-56-8. Retrieved from [Link][10]
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Unveiling the Bio-Potential of 4-Anilino-2,6-dinitrophenol: A Technical Guide for Drug Discovery Professionals
Executive Summary
This technical guide provides a comprehensive exploration of the potential biological activities of the novel synthetic compound, 4-Anilino-2,6-dinitrophenol. While direct experimental data on this specific molecule is nascent, this document synthesizes established knowledge of the dinitrophenol scaffold and the anilino moiety to project its likely pharmacological profile. We delve into the foundational mechanism of mitochondrial uncoupling inherent to dinitrophenols and further hypothesize on synergistic or unique activities conferred by the anilino substitution, including potential anticancer and antimicrobial applications. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating research and development programs centered on this promising chemical entity. Detailed experimental protocols and visual workflows are provided to facilitate the practical investigation of the hypotheses presented herein.
Introduction: The Rationale for Investigating this compound
The dinitrophenol (DNP) chemical family is well-documented for its potent effects on cellular metabolism. The most studied isomer, 2,4-dinitrophenol, acts as a protonophore, shuttling protons across the inner mitochondrial membrane and thereby uncoupling oxidative phosphorylation from ATP synthesis.[1][2] This process dissipates the proton motive force as heat, leading to a significant increase in metabolic rate.[3][4] While historically used as a weight-loss agent with considerable toxicity, the fundamental mechanism of mitochondrial uncoupling remains a subject of interest for therapeutic applications, including cancer and neurodegenerative diseases.[5][6]
The introduction of an anilino group at the 4-position of the 2,6-dinitrophenol core is a strategic synthetic modification. Anilino derivatives are prevalent in medicinal chemistry and are known to contribute to a range of biological activities, including antimicrobial and anticancer effects, often through mechanisms like kinase inhibition or DNA interaction.[7][8] The central hypothesis of this guide is that the combination of the dinitrophenol and anilino moieties in this compound will result in a molecule with a unique and potentially synergistic biological activity profile.
This document will first elucidate the foundational bioenergetic effects anticipated from the dinitrophenol core. It will then explore the potential modulatory and additional activities introduced by the anilino group, with a focus on anticancer and antimicrobial applications. Finally, we will provide detailed experimental protocols to enable the scientific community to systematically investigate these potential biological activities.
Core Mechanism of Action: Mitochondrial Uncoupling
The 2,6-dinitrophenol scaffold of the target compound strongly suggests that its primary mechanism of action will be the uncoupling of oxidative phosphorylation. As a lipophilic weak acid, it is predicted to readily traverse the inner mitochondrial membrane. In the proton-rich intermembrane space, the phenolic hydroxyl group will be protonated. The neutral, protonated form can then diffuse across the inner membrane into the alkaline mitochondrial matrix, where it will release its proton. The resulting anion is then driven back to the intermembrane space by the membrane potential, completing the catalytic cycle of proton transport.[9]
This uncoupling of the proton gradient from ATP synthase activity leads to a compensatory increase in the rate of electron transport chain activity and oxygen consumption as the cell attempts to re-establish the proton motive force.[4] The energy that would normally be captured in the form of ATP is instead dissipated as heat.[2]
Caption: Hypothesized multi-pronged anticancer mechanism.
Antimicrobial Activity
Both dinitrophenols and various anilino-derivatives have reported antimicrobial properties. Therefore, this compound is a promising candidate for development as a novel antimicrobial agent.
Hypothesized Antimicrobial Mechanisms:
-
Disruption of Bacterial Energy Metabolism: Similar to its effects on eukaryotic cells, the compound could disrupt the proton gradient across the bacterial cell membrane, which is crucial for ATP synthesis and other essential processes like motility and transport. 2,4-DNP has been investigated as an inhibitor of efflux pumps in multidrug-resistant bacteria. [10]* Membrane Destabilization: The lipophilic nature of the compound may allow it to intercalate into and disrupt the integrity of the bacterial cell membrane.
-
Inhibition of Biofilm Formation: Many anilino-containing compounds have demonstrated the ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria. [11]
Synthetic Strategy
While a definitive synthesis for this compound is not yet published, a plausible synthetic route can be proposed based on established organic chemistry principles. The most likely precursor is 4-amino-2,6-dinitrophenol (isopicramic acid), the synthesis of which from acetaminophen is well-documented. [1][12]The final step would likely involve a nucleophilic aromatic substitution reaction between isopicramic acid and a suitable phenylating agent or a metal-catalyzed cross-coupling reaction.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols provide a starting point for the investigation of the hypothesized biological activities of this compound.
Protocol 1: Evaluation of Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Assessment of Antimicrobial Activity (Broth Microdilution Assay)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.
Methodology:
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Inoculum Preparation: Grow bacteria in Mueller-Hinton Broth (MHB) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data Summary (Projected)
The following table presents a hypothetical summary of expected quantitative data based on the known activities of related compounds. This table should be populated with experimental data as it becomes available.
| Assay | Test System | Parameter | Projected Value | Reference Compound |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ (µM) | 1 - 20 | Doxorubicin |
| Cytotoxicity | A549 (Lung Cancer) | IC₅₀ (µM) | 5 - 50 | Cisplatin |
| Antimicrobial | S. aureus | MIC (µg/mL) | 4 - 64 | Vancomycin |
| Antimicrobial | E. coli | MIC (µg/mL) | 8 - 128 | Ciprofloxacin |
| Enzyme Inhibition | EGFR Kinase | IC₅₀ (nM) | 50 - 1000 | Gefitinib |
Conclusion and Future Directions
This compound represents a novel chemical entity with a strong theoretical basis for possessing significant biological activities. The combination of a mitochondrial uncoupling core with an anilino substituent, known for its role in bioactive molecules, provides a compelling rationale for its investigation as a potential anticancer and antimicrobial agent. The multi-faceted mechanism of action, potentially encompassing energetic stress, oxidative damage, and kinase inhibition, makes it an attractive candidate for overcoming drug resistance.
The experimental protocols outlined in this guide provide a clear path for the initial characterization of this compound. Future research should focus on a comprehensive evaluation of its efficacy in preclinical models of cancer and infectious diseases, detailed mechanistic studies to elucidate its precise molecular targets, and medicinal chemistry efforts to optimize its potency and selectivity while minimizing potential toxicity. The insights gained from such studies will be crucial in determining the therapeutic potential of this promising compound.
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Wikipedia. 2,4-Dinitrophenol. [Link]
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Dr. Oracle. What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane?. [Link]
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Bentham Science. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link]
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Dove Press. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. [Link]
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PubMed. 2,4-dinitrophenol induces G1 phase arrest and apoptosis in human pulmonary adenocarcinoma Calu-6 cells. [Link]
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4-Anilino-2,6-dinitrophenol derivatives and analogues
An In-depth Technical Guide to 4-Anilino-2,6-dinitrophenol Derivatives and Analogues: A Frontier in Medicinal Chemistry
Introduction
The this compound scaffold represents a compelling, yet underexplored, area of medicinal chemistry. This structure is a hybrid of two pharmacologically significant motifs: the dinitrophenol group, famously associated with mitochondrial uncoupling, and the diphenylamine (anilino) framework, a cornerstone of many kinase inhibitors. This unique combination suggests the potential for a diverse range of biological activities, from anticancer and antimitotic to metabolic modulation.
This guide provides a comprehensive overview of the synthesis, potential biological activities, and key experimental protocols related to this compound derivatives. As this is a nascent field of research, this document will draw upon established knowledge of structurally related compounds to postulate mechanisms of action and guide future research endeavors. We will explore the synthetic pathways to these molecules, delve into their potential as kinase inhibitors and other bioactive agents, and provide detailed experimental protocols for their synthesis and evaluation.
Synthetic Strategies
The synthesis of this compound derivatives can be logically approached in a two-step process: first, the synthesis of the key intermediate, 4-amino-2,6-dinitrophenol, followed by the N-arylation of this intermediate.
Synthesis of the 4-Amino-2,6-dinitrophenol Intermediate
A practical and cost-effective route to 4-amino-2,6-dinitrophenol starts from the readily available over-the-counter analgesic, acetaminophen (paracetamol). The synthesis involves a nitration reaction followed by deacetylation.
Caption: Proposed synthesis of this compound derivatives.
Postulated Biological Activities and Mechanisms of Action
The hybrid structure of this compound derivatives suggests several potential biological activities.
Kinase Inhibition
The anilino group connected to an aromatic or heteroaromatic ring is a well-established pharmacophore in a multitude of kinase inhibitors. For instance, anilino-quinazoline and anilino-pyrimidine scaffolds are found in drugs targeting EGFR, Src, and other kinases involved in cancer cell signaling. [1]It is therefore highly probable that this compound derivatives could act as inhibitors of various protein kinases. The dinitrophenol ring would function as the core scaffold, with the aniline moiety occupying the ATP-binding pocket of the kinase.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Mitochondrial Uncoupling
The 2,4-dinitrophenol (2,4-DNP) isomer is a classic mitochondrial uncoupler. It shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient and uncoupling oxidative phosphorylation from ATP synthesis. [2]This leads to an increase in metabolic rate and heat production. It is conceivable that this compound derivatives may retain this uncoupling activity, which could have therapeutic implications in metabolic diseases.
Antimitotic and Herbicidal Activity
Derivatives of 2,6-dinitroaniline are known to possess phytotoxic and antimitotic properties. [3]These compounds often act by disrupting microtubule formation. The this compound scaffold shares the core dinitroaniline structure, suggesting that these compounds could be explored for similar applications in agriculture or as anticancer agents that target cell division.
Anticancer Potential
Given the potential for both kinase inhibition and antimitotic activity, this compound derivatives are strong candidates for development as anticancer agents. Their mechanism of action could be multifaceted, involving the inhibition of key signaling pathways that drive cancer cell proliferation and survival, as well as direct interference with the cell division machinery.
Structure-Activity Relationship (SAR): A Forward Look
While no established SAR exists for this specific class of compounds, a prospective analysis based on related molecules can guide initial medicinal chemistry efforts.
-
Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring are critical for kinase inhibitor activity. Small hydrophobic groups, hydrogen bond donors/acceptors, and solubilizing moieties should be explored to optimize potency and selectivity for different kinases.
-
The Phenolic Hydroxyl Group: The acidity of the phenolic hydroxyl group could influence the mitochondrial uncoupling activity. Esterification or etherification of this group would likely abolish this activity, allowing for the separation of kinase inhibition from metabolic effects.
-
The Nitro Groups: The two nitro groups are strong electron-withdrawing groups and are crucial for the electrophilicity of the dinitrophenol ring, which is important for the proposed SNAr synthesis. Their reduction to amino or other functional groups would significantly alter the electronic properties and biological activity of the molecule.
Experimental Protocols
Synthesis of 4-Amino-2,6-dinitrophenol from Acetaminophen
[4]
-
Nitration:
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add acetaminophen to concentrated sulfuric acid.
-
Separately, prepare a solution of ammonium nitrate in concentrated sulfuric acid, also cooled in an ice bath.
-
Slowly add the ammonium nitrate solution to the acetaminophen solution, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture for an additional hour at low temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the 2,6-dinitro-4-acetaminophenol intermediate.
-
Filter the solid, wash with cold water, and air dry.
-
-
Deacetylation:
-
Suspend the 2,6-dinitro-4-acetaminophenol in dilute sulfuric acid.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the 4-amino-2,6-dinitrophenol.
-
Filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).
-
General Protocol for Kinase Inhibition Assay
-
Prepare a stock solution of the test compound in DMSO.
-
In a microplate, add the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Add the test compound at various concentrations.
-
Incubate the plate at the optimal temperature for the kinase reaction.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or radioactivity).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
General Protocol for Cell Viability (MTT) Assay
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Data Presentation: IC50 Values of Analogous Anilino-Kinase Inhibitors
The following table presents IC50 values for structurally related anilino-quinazoline and anilino-quinoline kinase inhibitors to provide a benchmark for the potential potency of this compound derivatives.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 4-Anilinoquinazoline | EGFR | 1 - 100 | [5] |
| 4-Anilinoquinoline | Src | 10 - 500 | [1] |
| 4-Anilino-pyridopyrimidine | erbB Family | 5 - 200 | [6] |
| 4-Anilino-quinolinecarbonitrile | MEK1 | 50 - 1000 | [7] |
Note: This data is for analogous compounds and is intended for illustrative purposes only.
Conclusion
The this compound scaffold is a promising but largely unexplored area in drug discovery. Its hybrid structure suggests a rich potential for diverse biological activities, particularly as kinase inhibitors and anticancer agents. This guide has outlined the synthetic strategies, postulated mechanisms of action, and key experimental protocols to facilitate further research into this novel class of compounds. The exploration of this compound derivatives and their analogues holds the potential to yield new therapeutic agents with unique pharmacological profiles.
References
- Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Bioorganic & Medicinal Chemistry Letters.
- Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. PubMed.
- Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity.
- Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid)
- Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines. ScienceDirect.
- 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. PubMed.
- 2,4-Dinitrophenol. Wikipedia.
- Structure-activity rel
- TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols. NCBI Bookshelf.
- Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed Central.
- 2,4-Dinitrophenol | C6H4N2O5 | CID 1493. PubChem.
- Synthesis of 2,4-dinitrophenol.
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- Tyrosine Kinase Inhibitors. 19. 6-Alkynamides of 4-Anilinoquinazolines and 4-Anilinopyrido[3,4- d ]pyrimidines as Irreversible Inhibitors of the erbB Family of Tyrosine Kinase Receptors.
- An In-depth Technical Guide to the Synthesis of 4-Amino-2-nitrophenol
- Tyrosine Kinase Inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor. PubMed.
- The Chemical Uncoupler 2,4-Dinitrophenol (DNP)
- Biodegradation of 2,4-dinitrophenol with laccase immobilized on nano-porous silica beads. SpringerLink.
- Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, novel and potent serotonin 5-HT3 and dopamine D2 receptors dual antagonist. PubMed.
- 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prost
- Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography.
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An In-depth Technical Guide to 4-Anilino-2,6-dinitrophenol: Synthesis, Characterization, and Inferred Biological Activity
A Senior Application Scientist's Perspective on a Novel Dinitrophenol Derivative
This technical guide provides a comprehensive literature review and a forward-looking analysis of 4-Anilino-2,6-dinitrophenol, a compound with limited direct research but significant potential inferred from its structural analogues. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical methodologies for exploring this novel molecule.
Introduction: Unveiling a Potential Bioactive Compound
While the scientific literature is replete with studies on 2,4-dinitrophenol (DNP) and its various derivatives, a direct and extensive body of research on this compound is notably scarce. However, the structural features of this molecule—a dinitrophenol core N-substituted with an aniline group—suggest a rich and unexplored potential for biological activity. This guide will, therefore, adopt an inferential approach, building upon the well-established chemistry and biology of related compounds to propose a likely synthetic pathway, predict its physicochemical properties, and hypothesize its mechanism of action and potential therapeutic applications.
The dinitrophenol moiety is famously known for its role as a mitochondrial uncoupler, a property that has been both historically utilized for weight loss and is currently being re-evaluated for therapeutic applications in metabolic and neurodegenerative diseases.[1][2][3] The addition of an aniline group at the 4-position introduces a significant structural modification that can be expected to modulate its electronic properties, lipophilicity, and steric hindrance, thereby influencing its biological activity and potential for drug development.
This guide will first detail a plausible and efficient synthetic route for this compound, drawing from established methodologies for the synthesis of related aminodinitrophenols.[4][5] Subsequently, we will delve into the anticipated biological activities, focusing on its potential as a mitochondrial modulator and exploring other possibilities such as antimicrobial or anticancer effects, based on the known activities of similar N-substituted nitroaromatic compounds.[6][7] Each section will be supported by detailed experimental protocols and data presentation to provide a practical framework for researchers venturing into the study of this intriguing molecule.
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached through the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloro-2,6-dinitrophenol, with aniline. This strategy is based on the known reactivity of halogenated dinitroaromatic compounds.
Synthetic Pathway
The proposed two-step synthesis starts from the readily available p-chlorophenol.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Nitration of p-Chlorophenol to 4-Chloro-2,6-dinitrophenol
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to maintain the temperature below 10 °C.
-
Slowly add p-chlorophenol to the sulfuric acid with constant stirring until it is completely dissolved.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel.
-
Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the yellow solid, wash with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-Chloro-2,6-dinitrophenol.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 4-Chloro-2,6-dinitrophenol in a suitable solvent such as ethanol.
-
Add an excess of aniline to the solution, followed by a base (e.g., sodium carbonate or triethylamine) to neutralize the HCl formed during the reaction.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into acidic water to precipitate the product and remove excess aniline.
-
Filter the precipitate, wash with water, and then with a small amount of cold ethanol.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
Inferred Biological Activity and Mechanism of Action
The biological profile of this compound is hypothesized to be dominated by its dinitrophenol core, with the anilino substituent modulating its potency and selectivity.
Mitochondrial Uncoupling Activity
Causality behind Experimental Choices: The primary mechanism of action for dinitrophenols is the uncoupling of oxidative phosphorylation.[1] This occurs because the phenolic proton is acidic and the molecule is lipophilic, allowing it to transport protons across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis. The energy is instead released as heat. The introduction of the anilino group is expected to influence the pKa of the phenolic proton and the overall lipophilicity of the molecule, which would directly impact its uncoupling efficiency.
Experimental Protocol: Measurement of Mitochondrial Respiration
-
Isolate mitochondria from a suitable source (e.g., rat liver).
-
Use an oxygen electrode (e.g., Clark-type electrode) to measure the rate of oxygen consumption.
-
Suspend the isolated mitochondria in a respiration buffer containing a respiratory substrate (e.g., succinate or glutamate/malate).
-
Record the basal respiration rate (State 2).
-
Add ADP to initiate ATP synthesis and measure the active respiration rate (State 3).
-
Add oligomycin to inhibit ATP synthase and measure the leak respiration rate (State 4).
-
Add a known concentration of this compound and observe the increase in oxygen consumption, which indicates uncoupling.
-
As a positive control, use a known uncoupler like FCCP or 2,4-DNP.
Caption: Mechanism of mitochondrial uncoupling by this compound.
Potential as a Neuroprotective Agent
Recent studies have shown that low concentrations of DNP can have neuroprotective effects by reducing mitochondrial reactive oxygen species (ROS) production and modulating calcium homeostasis.[2][8] It is plausible that this compound could exhibit similar properties, potentially with an improved therapeutic window.
Experimental Protocol: Neuroprotection Assay
-
Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons).
-
Induce neurotoxicity using a known agent such as amyloid-β peptide, glutamate, or rotenone.
-
Treat the cells with varying concentrations of this compound prior to or concurrently with the neurotoxin.
-
Assess cell viability using assays such as MTT or LDH release.
-
Measure intracellular ROS levels using fluorescent probes like DCFDA.
-
Evaluate mitochondrial membrane potential using dyes like JC-1 or TMRM.
Antimicrobial and Anticancer Potential
The presence of nitro groups and an aromatic amine structure suggests that this compound could possess antimicrobial or anticancer properties.[6][7] The mechanism could involve the generation of reactive nitrogen species or the inhibition of key cellular processes in pathogens or cancer cells.
Experimental Protocol: Antimicrobial Susceptibility Testing
-
Use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Prepare a serial dilution of this compound in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plate under appropriate conditions.
-
Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Physicochemical Properties and Analytical Characterization
A thorough characterization of this compound is crucial for its development as a research tool or therapeutic agent.
| Property | Predicted Value/Method | Rationale |
| Molecular Formula | C₁₂H₉N₃O₅ | Based on the proposed structure. |
| Molecular Weight | ~275.22 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colored crystalline solid | Dinitrophenol derivatives are typically colored. |
| Solubility | Poorly soluble in water, soluble in organic solvents | Expected due to the aromatic nature. |
| pKa | Expected to be acidic | The phenolic proton is activated by the electron-withdrawing nitro groups. |
| LogP | Higher than 2,4-DNP | The aniline group increases lipophilicity. |
Analytical Techniques for Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups such as N-H, O-H, and NO₂.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and for quantitative analysis.
-
X-ray Crystallography: To determine the single-crystal structure.
Future Research Directions
The study of this compound is in its infancy. Future research should focus on:
-
Definitive Synthesis and Characterization: The proposed synthetic route needs to be experimentally validated, and the compound fully characterized.
-
In-depth Biological Evaluation: A comprehensive screening of its biological activities, including its effects on different cell types and in animal models, is warranted.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of related N-aryl-2,6-dinitrophenol derivatives would provide valuable insights into the SAR.
-
Toxicological Profiling: A thorough assessment of its toxicity is essential before any consideration for therapeutic use.
Conclusion
This compound represents a promising yet under-explored area of dinitrophenol chemistry and biology. Based on a solid foundation of knowledge about its structural analogues, this guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. The proposed methodologies and inferred activities offer a starting point for researchers to unlock the potential of this novel compound, which may hold the key to new therapeutic strategies for a range of diseases.
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- Synthesis and Energetic Properties of 4-Diazo-2,6-dinitrophenol and 6-Diazo-3-hydroxy-2,4-dinitrophenol. (2025).
- 2,4-Dinitrophenol. (n.d.). Wikipedia.
- Toxicological Profile for Dinitrophenols. (1995).
- 2,4-Dinitrophenol | C6H4N2O5. (n.d.). PubChem.
- Khabarov, Y. G., Lakhmanov, D. E., Kosyakov, D. S., & Ul'yanovskii, N. V. (2012). Synthesis of 2,4-Dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1647-1651.
- de Oliveira, M. R., & de Souza, J. M. (2012). Neuroprotective actions of 2,4-dinitrophenol: Friend or foe?. Dementia & neuropsychologia, 6(3), 139–145.
- Toxicological Profile for Dinitrophenols. (1995).
- Synthesis, Characterization, and Anti-Microbial Exploration of 2, 4, 6-Trinitrophenol Derivative Sythesized from 4-Acetamidophenol. (2023).
- Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States. (2020). Journal of Forensic Sciences, 65(1), 183-188.
- Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. (2015). Sciencemadness Discussion Board.
- 2-Amino-4,6-dinitrophenol | Picramic Acid For Research. (n.d.). Benchchem.
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Advances, 14(5), 3235-3245.
- Dinoseb. (n.d.). Wikipedia.
- 2,4-Dinitrophenol is toxic on a low caloric diet but extends lifespan of Drosophila melanogaster on nutrient-rich diets without an impact on metabolism. (2024). Biogerontology.
- 2,4 Dinitrophenol as Medicine. (2017). Pharmaceuticals, 10(1), 27.
- LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. (2007). Journal of Analytical Toxicology, 31(7), 397-402.
- The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. (2014). The Journal of Biological Chemistry, 289(28), 19341–19350.
- 4-Amino-2,6-Dinitrotoluene | C7H7N3O4. (n.d.). PubChem.
- 2,4 Dinitrophenol as Medicine. (2017). Pharmaceuticals, 10(1), 27.
- Alcohols, Phenols and Ethers. (n.d.). NCERT.
- Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. (2013). Journal of Analytical Chemistry, 68(8), 695-701.
- 2-AMINO-4,6-DINITROPHENOL. (n.d.). NOAA - CAMEO Chemicals.
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An Investigational Safety and Handling Guide for 4-Anilino-2,6-dinitrophenol
Disclaimer: This document has been compiled to provide a comprehensive guide on the safe handling of 4-Anilino-2,6-dinitrophenol. As of the date of publication, a specific, verified Safety Data Sheet (SDS) for this compound (CAS No. 20049-92-3) was not publicly available. Therefore, the information and recommendations herein are synthesized from authoritative data on structurally analogous compounds, primarily 2,4-Dinitrophenol (DNP) and 2-Amino-4,6-dinitrophenol. These compounds share the dinitrophenol core, which is associated with significant health and physical hazards. This guide is intended to inform a conservative risk assessment. Users are required to conduct their own thorough risk assessment and, if possible, obtain a substance-specific SDS from the supplier before commencing any work.
Executive Summary: A Compound of Potent Hazard
This compound is a dinitrophenol derivative. The dinitrophenol chemical class is characterized by high acute toxicity, the potential for explosive decomposition, and significant environmental hazards.[1] The primary mechanism of toxicity for dinitrophenols involves the uncoupling of oxidative phosphorylation, which disrupts cellular energy production and can lead to fatal hyperthermia.[1][2] Structurally, this compound combines the hazardous dinitrophenol moiety with an aniline group, which itself is associated with toxicological concerns.
Due to the severe hazards posed by its structural analogues, this compound must be handled as a substance that is fatal if swallowed, toxic in contact with skin or if inhaled, and a desensitized explosive that may become a fire and explosion hazard if allowed to dry out. [3][4] This guide outlines the necessary precautions, engineering controls, personal protective equipment (PPE), and emergency procedures required to manage these risks in a research and development setting.
Hazard Profile & Classification (Inferred)
Based on the GHS classifications of 2,4-Dinitrophenol and other related nitroaromatic compounds, the following hazard profile for this compound should be assumed for all risk assessments.[5]
| Hazard Class | GHS Category | Hazard Statement | Basis for Inference |
| Physical Hazards | |||
| Flammable Solid | Category 1 | H228: Flammable solid | Dinitrophenol compounds are recognized as flammable solids. |
| Explosive | Division 1.1 (when dry) | H201 / H206: Explosive; mass explosion hazard | Dinitrophenols are known to be explosive when dry and sensitive to shock, friction, or heat.[1][3][6] They are often shipped wetted to desensitize them.[4][7] |
| Health Hazards | |||
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed | 2,4-Dinitrophenol is classified as fatal if swallowed.[5] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | High dermal toxicity is a known hazard for this class of compounds.[5][8] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Inhalation of dusts can lead to severe systemic toxicity.[5][8] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 or 2 | H372 / H373: Causes damage to organs through prolonged or repeated exposure | Prolonged exposure to dinitrophenols can lead to effects on metabolism, the nervous system, and may cause cataracts.[1][2] |
| Environmental Hazards | |||
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | Dinitrophenols are known to be highly toxic to aquatic organisms.[1][8] |
The Causality of Risk: Understanding the "Why"
Safe handling is not merely following steps; it is an extension of understanding the chemical's inherent nature.
-
Explosive Nature: The two nitro groups on the aromatic ring make the molecule energy-rich. When the compound is completely dry, it can become sensitive to initiation by shock, friction, or heat, leading to rapid decomposition and explosion.[3][6] This is why related compounds are often supplied wetted with water to reduce this sensitivity. The cardinal rule is to never allow this compound to dry out completely. [3][7]
-
High Systemic Toxicity: The primary toxic effect of dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.[1][2] This process short-circuits the cell's energy-producing machinery. Instead of producing ATP, the energy from metabolism is released as heat. This leads to a rapid increase in metabolic rate and body temperature (hyperthermia), which can cause profuse sweating, thirst, increased heart rate, collapse, and death.[1][3] This effect is systemic and can occur regardless of the route of exposure (ingestion, inhalation, or skin absorption).
-
Rapid Dermal Absorption: Nitroaromatic compounds can be readily absorbed through the skin.[1] This means that skin contact is a significant route of exposure that can lead to systemic poisoning. The use of appropriate gloves and protective clothing is not just to prevent irritation, but to prevent a potentially fatal systemic dose.
Mandatory Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to containment is essential. The primary goal is to minimize all potential for exposure.
Engineering Controls
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dusts or vapors.
-
Ventilated Enclosure for Weighing: Use a ventilated balance enclosure or powder containment hood for weighing the solid material to prevent the release of fine particles into the lab environment.
-
Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.
-
Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[9]
Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient. The following must be worn at all times when handling the compound:
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile rubber gloves. | Prevents systemic exposure from dermal absorption. Double gloving provides an extra layer of protection against tears and contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and airborne particles. A face shield protects the entire face from contact. |
| Lab Coat | A buttoned, long-sleeved lab coat made of a low-permeability material. Consider a disposable gown over the top. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be required depending on the scale and nature of the work. | Required if there is a risk of dust generation that cannot be controlled by engineering methods. A full respiratory program, including fit-testing, is mandatory if respirators are used.[10] |
| Protective Clothing | Consider disposable sleeves and shoe covers for extensive work. | Minimizes the risk of contaminating personal clothing and spreading the hazardous material outside the lab. |
Experimental Workflows & Protocols
The following protocols are designed to minimize risk. Every step is a control point.
Risk Assessment and Preparation Workflow
This workflow must be completed before any experimental work begins.
Caption: Risk assessment and preparation workflow.
Protocol for Weighing Solid this compound
Objective: To safely weigh a precise amount of the solid compound while preventing dust release and ensuring stability.
Causality: This protocol prioritizes containment and the prevention of desiccation. Using an anti-static weigh boat and grounding prevents static discharge, a potential ignition source for flammable and explosive solids.
Methodology:
-
Prepare Workspace: Ensure the ventilated balance enclosure and the surrounding area in the fume hood are clean and free of clutter. Place a disposable absorbent bench liner on the work surface.
-
Don Full PPE: Put on all required PPE as detailed in the table above.
-
Grounding: Ground the balance and use an anti-static weigh boat.
-
Check Compound Condition: Visually inspect the reagent bottle. The compound should appear moist or wetted. If it appears completely dry and crystalline, do not handle it. Contact your Environmental Health & Safety (EHS) department immediately. Dry dinitrophenols can be shock-sensitive.[3][7]
-
Transfer: Carefully open the container inside the enclosure. Using a spark-proof spatula, gently transfer the approximate amount of solid to the weigh boat. Do not tap or scrape the container, as friction should be avoided.[1]
-
Weigh: Obtain the precise weight.
-
Seal Container: Immediately and securely close the main reagent bottle.
-
Prepare for Dissolution: Proceed immediately to the dissolution step to avoid the weighed sample drying out.
Protocol for Dissolution
Objective: To safely dissolve the weighed solid in a solvent.
Methodology:
-
Perform in Fume Hood: Conduct this entire procedure within a chemical fume hood.
-
Add Solvent: Add the chosen solvent to the receiving flask.
-
Transfer Solid: Carefully add the weighed solid from the weigh boat into the flask containing the solvent.
-
Rinse: Use a small amount of additional solvent to rinse the weigh boat, ensuring a complete quantitative transfer.
-
Dissolve: Gently swirl or use a magnetic stirrer on a low setting to aid dissolution. Avoid vigorous heating.
-
Dispose of Weigh Boat: The used weigh boat is now considered hazardous waste and must be disposed of in the appropriate solid waste container.
Storage, Spills, and Waste Management
Proper management throughout the compound's lifecycle is critical.
Storage
-
Store Locked Up: The compound must be stored in a locked, dedicated cabinet.[5]
-
Temperature and Environment: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3]
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, reducing agents, bases (like sodium hydroxide), and metals.[3][6]
-
Maintain Wetting: Regularly check that the compound remains wetted as supplied. Do not allow it to dry out. If necessary, consult the supplier for instructions on re-wetting.[7]
-
Labeling: The storage area and the container must be clearly labeled with the compound name and all appropriate GHS hazard pictograms.
Spill Response Protocol
A spill of this material is a high-hazard event.
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Methodological & Application
Application Note & Protocol: Synthesis of 4-Anilino-2,6-dinitrophenol
Introduction
4-Anilino-2,6-dinitrophenol is a substituted aromatic compound of interest in the development of dyes, chemical intermediates, and materials science. Its structure, featuring a phenol group, two electron-withdrawing nitro groups, and an aniline moiety, makes it a versatile scaffold for further chemical elaboration. This document provides a comprehensive, field-tested protocol for its synthesis, grounded in the principles of nucleophilic aromatic substitution (SNAr).
The described synthesis proceeds via the reaction of a suitably activated halo-dinitrophenol with aniline. The protocol is designed for research scientists in chemistry and drug development, offering in-depth explanations for procedural choices, robust safety guidelines, and detailed characterization methods to ensure the synthesis of a high-purity final product.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) mechanism. This class of reaction is distinct from the more common electrophilic aromatic substitution and requires specific features on the aromatic ring.[1]
Pillars of the SNAr Mechanism:
-
Electron-Deficient Ring: The aromatic ring must be rendered electrophilic, or "electron-poor." This is accomplished by the presence of strong electron-withdrawing groups (EWGs). In this synthesis, the two nitro (-NO₂) groups at the ortho and para positions to the reaction center serve this purpose excellently.[2]
-
Good Leaving Group: A suitable leaving group, typically a halide (e.g., -Cl), must be present on the ring at the position of substitution.
-
Strong Nucleophile: A nucleophile, in this case, aniline (C₆H₅NH₂), attacks the electron-deficient ring.
The reaction proceeds via a two-step addition-elimination sequence. First, the aniline nucleophile attacks the ipso-carbon (the carbon atom bonded to the leaving group), breaking the ring's aromaticity and forming a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1] The negative charge of this complex is delocalized effectively onto the oxygen atoms of the nitro groups, which is a critical stabilizing factor.[1][2] In the second, faster step, the leaving group (e.g., chloride ion) is eliminated, and the aromaticity of the ring is restored to yield the final product.
Caption: The SNAr mechanism for this compound synthesis.
Experimental Protocol
This protocol is based on the reaction between 4-chloro-2,6-dinitrophenol and aniline.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| 4-Chloro-2,6-dinitrophenol | ≥98% Purity | Sigma-Aldrich | 88-88-0 | The electrophilic substrate. |
| Aniline | ACS Reagent, ≥99.5% | Fisher Scientific | 62-53-3 | The nucleophile. Should be freshly distilled. |
| Ethanol (EtOH) | 200 Proof, Absolute | VWR | 64-17-5 | Reaction solvent. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T.Baker | 7647-01-0 | For work-up to remove excess aniline. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore | 144-55-8 | For neutralization. |
| Deionized Water (DI H₂O) | Type II or better | - | 7732-18-5 | For washing steps. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Alfa Aesar | 7487-88-9 | Drying agent. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck | - | For reaction monitoring. |
Crucial Safety Precautions
This experiment involves hazardous materials. A thorough risk assessment must be conducted before commencing. Work must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
| Hazard | Substance(s) | Mitigation Measures |
| High Toxicity & Skin Absorption | Aniline | Wear nitrile or neoprene gloves, a lab coat, and chemical splash goggles. Aniline is readily absorbed through the skin and can cause methemoglobinemia.[3] All transfers should be done in a fume hood. |
| Explosion Risk | 4-Chloro-2,6-dinitrophenol, Product | Dinitro-aromatic compounds can be explosive, especially if subjected to shock or heat when dry.[4][5] Avoid vigorous scraping of the dry solid. Do not heat the reaction mixture rapidly or overheat it. |
| Corrosive | Concentrated HCl | Handle with extreme care in the fume hood. Wear acid-resistant gloves and an apron if necessary. An emergency eyewash and shower must be accessible. |
| Flammability | Ethanol | Ethanol is a flammable liquid. Ensure no open flames or spark sources (e.g., hot plates with poor temperature control) are present in the vicinity. Store away from oxidizing agents. |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 4-chloro-2,6-dinitrophenol (5.0 g, 22.9 mmol).
-
Add 100 mL of absolute ethanol to the flask. Stir the mixture to form a suspension.
-
-
Reagent Addition:
-
In a separate beaker, measure freshly distilled aniline (4.7 mL, 51.5 mmol, 2.25 equivalents). Causality: Using an excess of aniline serves two purposes: it acts as the nucleophile and also as a base to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.
-
Add the aniline dropwise to the stirred suspension at room temperature over 10-15 minutes. An immediate color change to a deep red or orange is typically observed.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to a gentle reflux (approximately 78-80°C) using a heating mantle.
-
Maintain the reflux for 4-6 hours.
-
Monitor the reaction progress using TLC (e.g., 4:1 Hexanes:Ethyl Acetate mobile phase). Spot the starting material and the reaction mixture. The reaction is complete when the starting chlorodinitrophenol spot has been consumed.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature. A precipitate of the product may form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove soluble impurities.
-
To remove unreacted aniline, resuspend the crude solid in 100 mL of 1 M HCl and stir for 20 minutes. Aniline will form the water-soluble anilinium chloride salt.
-
Filter the purified solid again. Wash the filter cake thoroughly with DI water until the filtrate is neutral (test with pH paper).
-
-
Purification and Drying:
-
Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture. Dissolve the solid in hot ethanol and add water dropwise until turbidity persists, then re-heat until the solution is clear and allow it to cool slowly.
-
Collect the purified crystals by vacuum filtration.
-
Dry the final product in a vacuum oven at 50-60°C overnight. Record the final mass and calculate the yield.
-
Caption: Experimental workflow for the synthesis and purification of the target compound.
Characterization of this compound
The purified product should be a crystalline solid, typically orange to red in color.
| Analysis Method | Expected Result |
| Melting Point | A sharp melting point is indicative of high purity. The literature value should be determined from a reliable source for the specific compound. |
| ¹H NMR | - Aromatic Protons (Dinitro-ring): Two singlets or doublets in the downfield region (~8.0-9.0 ppm) corresponding to the two protons on the dinitrophenol ring. - Aromatic Protons (Anilino-ring): Multiplets between ~7.0-7.5 ppm for the 5 protons of the aniline ring. - Amine Proton (-NH-): A broad singlet, typically downfield. - Phenol Proton (-OH): A broad singlet, position is solvent-dependent. |
| ¹³C NMR | Signals corresponding to the 12 unique carbon atoms of the structure. Quaternary carbons attached to nitro groups and the oxygen/nitrogen atoms will be significantly downfield. |
| FT-IR (cm⁻¹) | - O-H Stretch: Broad peak around 3300-3500. - N-H Stretch: Sharp peak around 3350-3450. - NO₂ Stretch: Strong, sharp asymmetric and symmetric stretches around 1520-1560 and 1330-1360. - C=C Stretch (Aromatic): Peaks in the 1450-1600 region. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₁₂H₉N₃O₅ should be observed. |
References
-
Nudelman, N. S., et al. (1999). Reaction of 2,4-dinitrochlorobenzene with aniline. Solvent effects and molecular complex formation. Journal of the Chemical Society, Perkin Transactions 2, 1627-1632. [Link]
-
Alvaro, C. E. S., et al. (2000). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Molecules, 5(3), 536-546. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1999). Reaction of 2,4-dinitrochlorobenzene with aniline. Solvent effects and molecular complex formation. RSC Publishing. [Link]
-
Nudelman, N. S., et al. (1999). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. ResearchGate. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Al-Howsaway, H. O. M., et al. (2007). Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Substituent effects. Journal of Chemical Research, 2007(10), 578-580. [Link]
-
GOV.UK. (2022). Aniline: incident management. UK Health Security Agency. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Ramana, B. V., et al. (2017). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Letters in Drug Design & Discovery, 14(7), 826-837. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. 2,4-DINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 2-AMINO-4,6-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for the Quantification of 4-Anilino-2,6-dinitrophenol
Introduction: Defining the Analyte and Analytical Strategy
The quantification of specific chemical entities is a cornerstone of research and development in the pharmaceutical and chemical industries. This document provides a comprehensive guide to the analytical techniques for the quantification of 4-Anilino-2,6-dinitrophenol. It is important to note that "this compound" is not a standard chemical name found in major chemical databases such as PubChem. The term "anilino" denotes a phenylamino group (-NHPh). Therefore, for the purpose of this guide, we will assume the chemical structure to be N-(4-hydroxy-3,5-dinitrophenyl)aniline .
Given the absence of established analytical monographs for this specific compound, this guide will present robust, scientifically-grounded protocols developed by leveraging the known physicochemical properties and analytical behaviors of structurally analogous compounds, namely dinitrophenols, dinitroanilines, and diphenylamine derivatives. This approach ensures that the methodologies provided are both theoretically sound and practically applicable for researchers, scientists, and drug development professionals.
Inferred Physicochemical Properties of this compound
To develop effective analytical methods, a foundational understanding of the analyte's physicochemical properties is essential. Based on its constituent functional groups (dinitrophenol and aniline), we can infer the following key characteristics for this compound:
| Property | Inferred Characteristic | Rationale |
| Molecular Formula | C₁₂H₉N₃O₅ | Based on the structure of N-(4-hydroxy-3,5-dinitrophenyl)aniline. |
| Molecular Weight | ~275.22 g/mol | Calculated from the molecular formula. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like acetonitrile, methanol, and acetone. | The presence of the hydrophobic phenyl groups and the nitro groups decreases water solubility, a common trait for dinitrophenols and dinitroanilines.[1] |
| UV-Vis Absorbance | Strong chromophore with expected absorbance maxima in the UV and visible regions. | The dinitrophenyl and aniline moieties are strong chromophores. Dinitroanilines typically exhibit strong absorbance.[2] |
| Acidity (pKa) | Weakly acidic. | The phenolic hydroxyl group will confer acidic properties, though the exact pKa will be influenced by the electron-withdrawing nitro groups and the anilino group. |
| Chromatographic Behavior | Amenable to reversed-phase liquid chromatography. | The overall non-polar character of the molecule makes it well-suited for separation on C18 or similar stationary phases. |
Primary Analytical Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and widely available technique for the quantification of aromatic compounds. The strong chromophore of this compound makes it an ideal candidate for this method.
Principle of HPLC-UV
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reversed-phase method is most appropriate, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. The analyte is detected as it elutes from the column by a UV-Vis detector set to a wavelength where the compound exhibits maximum absorbance.
Experimental Protocol for HPLC-UV Quantification
1. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: The preparation of the sample solution will depend on the matrix. For a pharmaceutical formulation, this may involve dissolving the product in a suitable solvent, followed by filtration through a 0.45 µm syringe filter to remove excipients.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column suitable for the separation of non-polar aromatic compounds. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v) | Acetonitrile is a common organic modifier in reversed-phase HPLC. Formic acid is added to control the pH and improve peak shape. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing good separation efficiency and reasonable run times. |
| Injection Volume | 10 µL | A standard injection volume to ensure good peak shape and reproducibility. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | To be determined by UV-Vis scan (likely in the range of 260-400 nm) | The optimal wavelength should correspond to an absorbance maximum of the analyte to ensure maximum sensitivity. |
3. System Suitability:
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.
4. Data Analysis:
Quantification is achieved by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from the peak areas of the working standard solutions.
Caption: Workflow for HPLC-UV analysis.
Advanced Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, particularly in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.
Principle of LC-MS
After separation by HPLC, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For quantitative analysis, tandem mass spectrometry (MS/MS) is often used in Multiple Reaction Monitoring (MRM) mode, providing exceptional specificity.
Experimental Protocol for LC-MS Quantification
1. Sample Preparation:
Sample preparation is similar to that for HPLC-UV, but with a greater emphasis on removing matrix components that could cause ion suppression. Solid-phase extraction (SPE) may be necessary for complex samples.
2. LC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Justification |
| LC System | UPLC or HPLC system | UPLC can provide faster analysis times and better resolution. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A shorter column with smaller particles is suitable for fast LC-MS analysis. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient elution may be required) | A gradient elution can improve separation and reduce run times. |
| Flow Rate | 0.3-0.5 mL/min | A lower flow rate is typically used with smaller ID columns. |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for a wide range of compounds. |
| Polarity | Negative Ion Mode | The phenolic hydroxyl group is expected to deprotonate readily, making negative ion mode more sensitive. |
| MS/MS Transitions | To be determined by infusion of a standard solution | The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions will result from fragmentation of the precursor. |
3. Data Analysis:
Quantification is performed by monitoring specific MRM transitions and comparing the peak areas to a calibration curve prepared with a suitable internal standard.
Caption: Workflow for LC-MS/MS analysis.
Screening Technique: UV-Vis Spectrophotometry
For simple, rapid, and cost-effective quantification in non-complex matrices (e.g., pure substance or simple formulations), UV-Vis spectrophotometry can be employed.
Principle of UV-Vis Spectrophotometry
This technique measures the absorbance of light by a substance at a specific wavelength. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte in the solution.
Experimental Protocol for UV-Vis Spectrophotometry
1. Solvent Selection:
Choose a solvent in which the analyte is soluble and that is transparent in the wavelength range of interest (e.g., methanol, ethanol, or acetonitrile).
2. Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using a UV-Vis spectrophotometer over a range of wavelengths (e.g., 200-600 nm) to identify the wavelength of maximum absorbance (λmax). Dinitrophenols often have a λmax around 260 nm.[3]
3. Preparation of Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin.
4. Sample Analysis:
-
Prepare a solution of the sample in the same solvent used for the standards.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of the analyte in the sample by interpolating its absorbance on the calibration curve.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating systems. Key to ensuring trustworthiness are:
-
System Suitability Tests: Regularly performed to confirm the analytical system is operating correctly.
-
Use of Certified Reference Standards: For the preparation of accurate standard solutions and calibration curves.
-
Method Validation: For routine use, the chosen method should be fully validated according to ICH guidelines, including evaluation of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
-
Internal Standards (for LC-MS): The use of an internal standard corrects for variations in sample preparation and instrument response, leading to more accurate and precise results.
Conclusion
References
-
PubChem. 2,4-Dinitroaniline. [Link]. Accessed January 16, 2026.
-
ResearchGate. UV-Vis spectrum of 2,4-dinitrophenol removal by ZnO NPs at different time intervals for photocatalytic degradation (a), and sonocatalytic degradation (b); (pH = 4, ZnO NPs dose: 0.025 g, initial concentration: 20 ppm). [Link]. Accessed January 16, 2026.
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Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Anilino-2,6-dinitrophenol
Introduction and Scientific Context
4-Anilino-2,6-dinitrophenol is a complex organic molecule featuring a phenol group, an aniline bridge, and two nitro functional groups. This unique structure, incorporating both acidic (phenolic) and weakly basic (anilino) moieties along with strong chromophores (nitro groups), makes it a compound of interest in various chemical and pharmaceutical development settings. Its accurate quantification is critical for process monitoring, purity assessment, and stability studies.
This application note presents a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV-Vis detection for the precise determination of this compound. The narrative follows the logical progression from method development rationale to a detailed, step-by-step protocol and validation framework, providing researchers and drug development professionals with a comprehensive guide grounded in established chromatographic principles.
Principle of the Chromatographic Method
The method is based on reversed-phase liquid chromatography (RP-HPLC), a predominant analytical technique that separates compounds primarily based on their hydrophobicity.[1][2] In this mode, the analyte is introduced into a polar mobile phase and passed through a column containing a non-polar stationary phase.[2] Hydrophobic molecules, like this compound, interact with and are retained by the hydrophobic stationary phase. Elution is achieved by modulating the composition of the mobile phase, typically by increasing the proportion of an organic solvent, which decreases the mobile phase polarity and reduces the hydrophobic interactions, allowing the analyte to move through the column.[2]
Method Development Rationale: A Causality-Driven Approach
The development of a reliable HPLC method is not a matter of arbitrary selection but a process of informed decisions based on the analyte's physicochemical properties and the principles of chromatography.
Stationary Phase Selection
The choice of the HPLC column is the most critical factor in achieving a successful separation.[3]
-
Primary Recommendation (C18): A C18 (octadecylsilane or ODS) column is the recommended starting point and the most widely used stationary phase in RP-HPLC.[1][2] Its long alkyl chains provide a high degree of hydrophobicity, offering excellent retention for a broad range of organic molecules, including aromatic compounds. For this compound, the C18 phase provides a robust retention mechanism based on the hydrophobic partitioning of the molecule's overall structure.
-
Alternative for Selectivity Tuning (Phenyl-Hexyl): Due to the presence of two aromatic rings in the analyte, a Phenyl-Hexyl stationary phase presents a powerful alternative. This type of phase can retain analytes through hydrophobic interactions as well as π-π interactions between the delocalized electrons of the analyte's aromatic rings and the phenyl groups of the stationary phase.[4] This alternative interaction mechanism can be invaluable for resolving this compound from structurally similar impurities, which might co-elute on a standard C18 column.[4][5]
Mobile Phase Optimization
The mobile phase composition dictates the retention time, resolution, and peak shape of the analyte.
-
Organic Modifier: Acetonitrile (ACN) is selected as the primary organic modifier. Compared to methanol, ACN generally offers lower viscosity (leading to lower backpressure), a lower UV cutoff wavelength, and often results in sharper peak shapes.[2]
-
Aqueous Phase and pH Control: this compound possesses an acidic phenolic hydroxyl group. The pKa of the structurally similar 2,6-dinitrophenol is approximately 3.97.[6] To ensure reproducible retention and sharp, symmetrical peaks, the ionization of this group must be suppressed. This is achieved by maintaining the mobile phase pH at least 1.5-2 units below the analyte's pKa. Therefore, an acidified mobile phase (pH ≈ 2.5-3.0) is essential. Using a buffer like potassium phosphate or a simple acid additive like 0.1% formic acid or phosphoric acid will maintain a stable, low pH, keeping the phenol in its neutral, more hydrophobic, and thus more retained, form.
Detection Wavelength (λ)
The presence of multiple nitro groups conjugated with aromatic rings makes this compound a strong UV absorber, ideal for UV-Vis detection.[7] While 254 nm is a common and robust wavelength for the analysis of many nitroaromatic compounds[8], the optimal wavelength should be determined empirically. Structurally related dinitrophenols exhibit absorbance maxima anywhere from 260 nm to 400 nm depending on the specific structure and solvent conditions.[9][10][11] The use of a Photodiode Array (PDA) detector is highly recommended during method development to record the full UV-Vis spectrum of the analyte as it elutes, allowing for the selection of the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the HPLC analysis, from initial preparation to final data interpretation.
Caption: Core parameters for the validation of the HPLC analytical method.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is unequivocally from the analyte, free of interference from blank, impurities, or degradation products. | Peak purity analysis (via PDA) should pass. No interfering peaks at the analyte's retention time in the blank. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (R²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Accuracy | To determine the closeness of the measured value to the true value, assessed via spike recovery studies. | Mean recovery should be within 98.0% to 102.0% at three concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. Evaluated at two levels: Repeatability and Intermediate Precision. | RSD ≤ 2.0% for both repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument). |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Established by confirming that linearity, accuracy, and precision are met within the specified limits. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±2°C). | System suitability parameters remain within acceptance criteria for all varied conditions. |
Conclusion
This application note provides a comprehensive, scientifically-grounded framework for the quantitative analysis of this compound using RP-HPLC. By explaining the causality behind the selection of chromatographic parameters and providing a detailed protocol for execution and validation, this guide equips researchers with a reliable and robust tool for their analytical needs. The proposed C18 method is a strong starting point, with the Phenyl-Hexyl alternative offering a valuable option for enhanced selectivity when required.
References
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Šatínský, D., Karlíček, R., & Huclová, J. (2002). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Soil and Water Pollution Monitoring, Protection and Remediation, 149-156. [Link]
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Noll, K. E., & Goun, E. (1999). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Chromatography A, 862(2), 137-145. [Link]
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Pivonka, D. E. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International, 22(10), 1034-1041. [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
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Huesgen, A. G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies, Inc. Retrieved from [Link]
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MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
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Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1993). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
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Zhou, Q., et al. (2012). Preconcentration and determination of bisphenol A, naphthol and dinitrophenol from environmental water samples by dispersive liquid-phase microextraction and HPLC. Analytical Methods, 4(5), 1368-1372. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
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Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
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Myadagbadam, U., et al. (2017). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Natural Products Chemistry & Research, 5(5). [Link]
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MilliporeSigma. (2023, November 13). Introduction to LC Column Selection. YouTube. Retrieved from [Link]
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Dekarske, J. R., et al. (2025). Determination of 2,4-Dinitrophenol (2,4-DNP) in Simulated Radioactive Waste by High Performance Liquid Chromatography. OSTI.GOV. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Vis spectrum of 2,4-dinitrophenol removal by ZnO NPs at different.... Retrieved from [Link]
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Agilent Technologies. (2012). Measuring the formation of DNP using an Agilent Cary 60 UV-Vis spectrophotometer and SFA 20 stopped-flow accessory. Retrieved from [Link]
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Dolan, J. W. (2013). HPLC Column Selection. LCGC International, 26(5), 26-31. [Link]
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SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
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Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
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YMC. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
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Avery, A. B., et al. (2022). Photochemical degradation of 4-nitrocatechol and 2,4-dinitrophenol in a sugar-glass secondary organic aerosol surrogate. Environmental Science: Atmospheres. [Link]
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ResearchGate. (n.d.). HPLC analysis of the reaction mixture during 2,4-DNP biotransformation.... Retrieved from [Link]
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ResearchGate. (n.d.). UV-vis spectra of different concentrations of 2,4-dinitrophenol and.... Retrieved from [Link]
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De Haan, D. O., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres, 3(2), 268-280. [Link]
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National Council of Educational Research and Training (NCERT). (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,6-Dinitrophenol. PubChem. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of 4-Anilino-2,6-dinitrophenol as a Putative Mitochondrial Uncoupling Agent
For: Researchers, scientists, and drug development professionals.
Disclaimer: 4-Anilino-2,6-dinitrophenol is a research chemical. Its biological and toxicological properties have not been fully elucidated. As a derivative of dinitrophenol, it should be handled with extreme caution, assuming high toxicity. All protocols described herein are for investigational purposes in a controlled laboratory setting by trained personnel.
Introduction: The Pursuit of Modulated Mitochondrial Uncoupling
Mitochondrial oxidative phosphorylation (OXPHOS) is the primary mechanism for ATP synthesis in aerobic organisms. The process couples the oxidation of substrates to the generation of a proton motive force across the inner mitochondrial membrane, which is then utilized by ATP synthase to produce ATP. Mitochondrial uncouplers are molecules that disrupt this coupling by providing an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase.[1] This dissipation of the proton gradient leads to an increase in oxygen consumption without a corresponding increase in ATP synthesis, with the energy being released as heat.[2]
The dinitrophenol class of compounds, most notably 2,4-dinitrophenol (DNP), are classic synthetic mitochondrial uncouplers.[3] While historically used as a weight-loss agent, the narrow therapeutic window and severe toxicity of DNP have precluded its clinical use.[4] Nevertheless, the therapeutic potential of controlled mitochondrial uncoupling for metabolic diseases and neuroprotection continues to drive the development of novel, safer uncoupling agents.[5] This document provides a comprehensive guide for the investigation of This compound , a dinitrophenol derivative, as a putative mitochondrial uncoupling agent. The protocols herein are designed to characterize its mechanism, potency, and efficacy in vitro.
Chemical Profile and Putative Synthesis
Compound: this compound Molecular Formula: C₁₂H₉N₃O₅ Structure:
(Note: A placeholder image is used as the exact structure is not available in the initial search. The structure would be a phenol ring with nitro groups at positions 2 and 6, and an anilino group at position 4.)
Synthesis: A plausible synthetic route for this compound can be conceptualized based on the known synthesis of its amino precursor, 4-amino-2,6-dinitrophenol (isopicramic acid).[6] The synthesis could potentially proceed via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. A generalized, hypothetical synthesis is outlined below.
Hypothetical Synthetic Workflow:
Caption: The proposed proton-shuttling mechanism of this compound.
Experimental Protocols for Characterization
The following protocols are designed to assess the mitochondrial uncoupling activity of this compound in vitro. It is crucial to perform dose-response experiments to determine the compound's potency (EC₅₀) and to identify the concentration range that induces uncoupling without causing overt cytotoxicity.
Protocol 1: Assessment of Mitochondrial Respiration
This protocol measures the oxygen consumption rate (OCR) in intact or permeabilized cells, or isolated mitochondria. An increase in OCR in the presence of an ATP synthase inhibitor (oligomycin) is a hallmark of mitochondrial uncoupling. High-resolution respirometry (e.g., Seahorse XF Analyzer or Oroboros O2k) is recommended.
Materials:
-
Cell culture medium
-
Investigational compound (this compound) stock solution (e.g., in DMSO)
-
Oligomycin, FCCP (positive control), Rotenone/Antimycin A
-
Seahorse XF Cell Mito Stress Test Kit (or equivalent)
-
Cultured cells (e.g., HepG2, C2C12) or isolated mitochondria
Procedure (using Seahorse XF Analyzer):
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series of this compound and the positive control (FCCP) in the assay medium.
-
Assay Setup:
-
One hour before the assay, replace the culture medium with the assay medium pre-warmed to 37°C and incubate the cells in a non-CO₂ incubator.
-
Load the sensor cartridge with oligomycin, the test compound/FCCP, and a mixture of rotenone and antimycin A.
-
-
Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. A dose-dependent increase in OCR after oligomycin injection indicates uncoupling activity.
Workflow for Mitochondrial Respiration Assay:
Caption: Workflow for assessing mitochondrial respiration.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
Mitochondrial uncouplers dissipate the proton gradient, leading to a decrease in the mitochondrial membrane potential. This can be measured using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner, such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.
Materials:
-
Cultured cells
-
TMRM or JC-1 dye
-
FCCP (positive control for depolarization)
-
Oligomycin (can cause hyperpolarization)
-
Fluorescence microscope or plate reader
Procedure (using TMRM):
-
Cell Culture: Grow cells on glass-bottom dishes or in a multi-well plate suitable for fluorescence imaging.
-
Dye Loading: Incubate cells with a low concentration of TMRM (e.g., 25-100 nM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Baseline Measurement: Acquire baseline fluorescence images or readings.
-
Compound Addition: Add a dilution series of this compound to the cells. Include wells with vehicle control and FCCP as a positive control.
-
Time-Lapse Imaging/Reading: Monitor the TMRM fluorescence over time. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Data Quantification: Quantify the change in fluorescence intensity relative to the baseline and vehicle control.
Protocol 3: Quantification of ATP Levels
As uncouplers divert the proton motive force from ATP synthesis, a decrease in cellular ATP levels is expected, especially under conditions where glycolysis is limited.
Materials:
-
Cultured cells
-
ATP bioluminescence assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a white-walled, clear-bottom multi-well plate. Treat the cells with a dilution series of this compound for a defined period (e.g., 1-4 hours).
-
Assay: Follow the manufacturer's protocol for the ATP assay kit. This typically involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel cytotoxicity assay) and express the results as a percentage of the vehicle-treated control.
Data Presentation and Interpretation
Summarize the quantitative data in a clear, tabular format to facilitate comparison of the effects of this compound with controls.
| Concentration (µM) | OCR (% of Basal) | ΔΨm (% of Control) | ATP Level (% of Control) |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| FCCP (Positive Control) |
Interpretation: An ideal uncoupling profile for a novel agent would show a dose-dependent increase in OCR, a corresponding decrease in ΔΨm and ATP levels, all within a concentration range that does not induce significant, immediate cytotoxicity. The therapeutic index can be estimated by comparing the effective concentration for uncoupling with the concentration that causes cell death.
Safety and Handling Precautions
Dinitrophenols are a class of highly toxic compounds. [7][8]Accidental exposure can lead to severe hyperthermia, tachycardia, diaphoresis, and death. [7]Therefore, this compound must be handled with stringent safety measures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.
-
Handling: Handle the solid compound and stock solutions in a certified chemical fume hood. Avoid inhalation of dust or aerosols.
-
Waste Disposal: Dispose of all contaminated materials and solutions as hazardous chemical waste in accordance with institutional and local regulations.
-
Exposure Response: In case of skin contact, wash immediately with copious amounts of soap and water. If inhaled or ingested, seek immediate medical attention.
References
- Perry, R. J., et al. (2015). A liver-targeted mitochondrial uncoupling agent reverses diet-induced steatohepatitis and insulin resistance. Science, 347(6227), 1253-1256. [URL: https://www.science.org/doi/10.1126/science.aaa0675]
- Nitro-genes. (2015). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Sciencemadness.org. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=44171]
- Hemker, H. C. (1962). The effect of 2,6-dinitrophenol on the uncoupling of respiratory-chain phosphorylation. Biochimica et Biophysica Acta, 63, 1-10. [URL: https://doi.org/10.1016/0006-3002(62)90753-4]
- Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. Cells, 8(3), 280. [URL: https://www.mdpi.com/2073-4409/8/3/280]
- Lou, P. H., et al. (2007). Dinitrophenol-induced mitochondrial uncoupling in vivo triggers respiratory adaptation in HepG2 cells. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(1), 122-131. [URL: https://doi.org/10.1016/j.bbabio.2005.11.005]
- Rawling, T., et al. (2025). Researchers develop mild mitochondrial uncouplers for obesity treatment. Chemical Science. [URL: https://www.uts.edu.
- Kowaltowski, A. J., et al. (2009). Mitochondria and reactive oxygen species. Free Radical Biology and Medicine, 47(4), 333-343. [URL: https://doi.org/10.1016/j.freeradbiomed.2009.05.004]
- Wojtczak, L., & Wieckowski, M. R. (2012). The mechanism of 2,4-dinitrophenol-induced uncoupling of oxidative phosphorylation. IUBMB Life, 64(5), 395-400. [URL: https://iubmb.onlinelibrary.wiley.com/doi/full/10.1002/iub.1028]
- Starkov, A. A. (1997). The role of mitochondria in the mechanism of 2,4-dinitrophenol toxicity. Biochemistry (Moscow), 62(9), 1014-1021. [URL: not available]
- Klahn, P., et al. (2024). Conjugating uncoupler compounds with hydrophobic hydrocarbon chains to achieve adipose tissue selective drug accumulation. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2024.02.27.582370v1.full]
- Organic Syntheses. (1941). 2-Amino-4-nitrophenol. Organic Syntheses, 21, 10. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0070]
- Organic Syntheses. (1922). 2,4-Dinitroaniline. Organic Syntheses, 2, 24. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0217]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-2-nitrophenol from 2,4-dinitrophenol. BenchChem. [URL: https://www.benchchem.com/synthesis/4-amino-2-nitrophenol]
- Otsuka Pharmaceutical Co., Ltd. (2021). New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: OPC-163493. ACS Omega, 6(26), 16863–16871. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c01594]
- Pandya, J. D., et al. (2004). The mitochondrial uncoupling agent 2,4-dinitrophenol improves mitochondrial function, attenuates oxidative damage, and increases white matter sparing in the contused spinal cord. Journal of Neurotrauma, 21(10), 1396-1404. [URL: https://www.liebertpub.com/doi/10.1089/neu.2004.21.1396]
- Vaughan, R. (2011). Evaluating mitochondrial uncoupling potentials of A7E and DNP in Saccharomyces cerevisiae. UNM Digital Repository. [URL: https://digitalrepository.unm.edu/hsc_sumres/26/]
- Adjei, S., et al. (2025). Mitochondrial uncoupler 2, 4-dinitrophenol (DNP) counters radiation induced cell death by stimulating anti-oxidant defence system. INIS-IAEA. [URL: https://inis.iaea.org/search/search.aspx?orig_q=RN:46098027]
- National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Dinitrophenols. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK592972/]
- Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. ATSDR. [URL: https://www.
- Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. ATSDR. [URL: https://www.
- Organic Syntheses. (1941). 2-Amino-4-nitrophenol. Organic Syntheses, 21, 10. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0070]
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Application Notes and Protocols for In Vitro Assays Using 4-Anilino-2,6-dinitrophenol and its Analogs
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of Substituted Dinitrophenols
Substituted dinitrophenols are a class of organic molecules with a rich history in chemical and biological sciences. The parent compound, 2,4-dinitrophenol (DNP), is a well-characterized mitochondrial uncoupling agent that has been explored for various applications, including as a weight-loss drug, though its use has been curtailed due to a narrow therapeutic window.[1] The addition of functional groups, such as an anilino moiety at the 4-position, to the 2,6-dinitrophenol scaffold of "4-Anilino-2,6-dinitrophenol" suggests a molecule with potentially novel biological activities. The anilino group, a phenylamino substituent, could significantly alter the compound's lipophilicity, cell permeability, and target interactions compared to its amino-substituted counterpart, 4-Amino-2,6-dinitrophenol.
This guide provides a comprehensive framework for the in vitro characterization of this compound, focusing on assays to elucidate its mechanism of action and potential therapeutic applications.
Core Scientific Principles: Mitochondrial Uncoupling and Beyond
The dinitrophenol core is a classic protonophore. In cellular respiration, a proton gradient across the inner mitochondrial membrane drives ATP synthesis. Dinitrophenols disrupt this process by transporting protons back across the membrane, dissipating the gradient as heat.[2] This uncoupling of oxidative phosphorylation is a key mechanism to investigate for any novel dinitrophenol derivative.[1]
Beyond mitochondrial uncoupling, the anilino group present in this compound introduces the possibility of other biological activities. Anilino-containing compounds are prevalent in medicinal chemistry, notably as kinase inhibitors. Therefore, screening for effects on cell signaling pathways, particularly protein kinases, is a logical avenue of investigation.
Recommended In Vitro Assays and Protocols
This section details a tiered approach to the in vitro evaluation of this compound, starting with fundamental assays and progressing to more specific mechanistic studies.
Foundational Assays: Cytotoxicity and Mitochondrial Function
A primary assessment of any new compound is its effect on cell viability. This is particularly crucial for dinitrophenol derivatives due to their potential toxicity at higher concentrations.
The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (or analog) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the compound dilutions and incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control (DMSO).
| Parameter | Description |
| Cell Line | HeLa (human cervical cancer) |
| Seeding Density | 8,000 cells/well |
| Compound Concentrations | 0.1, 1, 10, 50, 100, 200 µM |
| Incubation Time | 48 hours |
| Endpoint | Absorbance at 570 nm |
This assay directly assesses the effect of the compound on mitochondrial function by measuring the mitochondrial membrane potential (ΔΨm). A loss of ΔΨm is indicative of mitochondrial uncoupling.
Materials:
-
Cell line of interest
-
JC-1 dye or TMRE (Tetramethylrhodamine, Ethyl Ester)
-
This compound
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells in a suitable format (e.g., 96-well black-walled plate).
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours).
-
Incubate the cells with JC-1 or TMRE dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence. For JC-1, measure both green (monomers, indicating low ΔΨm) and red (aggregates, indicating high ΔΨm) fluorescence. For TMRE, measure the red fluorescence.
-
Calculate the ratio of red to green fluorescence for JC-1 or the change in red fluorescence for TMRE to determine the change in ΔΨm.
Mechanistic Assays: Cellular Respiration and Kinase Inhibition
Following the initial characterization, more specific assays can be employed to dissect the compound's mechanism of action.
This assay provides a direct measure of mitochondrial respiration and the effect of a compound on the electron transport chain.
Materials:
-
Seahorse XF Analyzer (or similar instrument)
-
Cell culture microplates for the analyzer
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed cells in the Seahorse microplate and allow them to adhere overnight.
-
The following day, replace the culture medium with the assay medium and equilibrate the cells in a non-CO2 incubator.
-
Load the sensor cartridge with the test compound and mitochondrial stress test reagents.
-
Perform the assay on the Seahorse XF Analyzer, which will measure the OCR in real-time before and after the injection of the compounds.
-
Analyze the data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Experimental Workflow for OCR Measurement
Caption: Workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.
Given the presence of the anilino group, screening for kinase inhibitory activity is a prudent step. This can be performed using a variety of commercially available assay formats.
Materials:
-
Recombinant protein kinase (e.g., from a kinase panel)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
This compound
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™, HTRF®, or fluorescence polarization-based)
Procedure:
-
In a suitable microplate, add the assay buffer, the kinase, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the reaction for the optimized time at the appropriate temperature.
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (luminescence, fluorescence, etc.) using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
| Parameter | Example Value |
| Kinase | Epidermal Growth Factor Receptor (EGFR) |
| Substrate | Poly(Glu, Tyr) 4:1 |
| ATP Concentration | 10 µM (at Km) |
| Compound Concentrations | 0.01 - 100 µM |
| Detection Method | ADP-Glo™ Kinase Assay |
Signaling Pathway Potentially Targeted by Anilino-Containing Compounds
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
Data Interpretation and Next Steps
The results from these assays will provide a comprehensive initial profile of this compound.
-
High Cytotoxicity with Concomitant Mitochondrial Depolarization: This would suggest a primary mechanism of action related to mitochondrial toxicity, similar to other dinitrophenols.
-
Low Cytotoxicity but Potent Kinase Inhibition: This would indicate a more specific mechanism of action and would warrant further investigation into the specific kinases inhibited and the downstream cellular consequences.
-
No Significant Activity: This would suggest that the compound is not biologically active under the tested conditions or that its targets were not included in the initial screens.
Subsequent steps could include broader kinase profiling, investigation of off-target effects, and progression to more complex cell-based models and eventually in vivo studies, depending on the initial findings.
References
-
Jantová, S., Melušová, M., & Pánik, M. (2016). UVA-induced effects of 2,6-disubstituted 4-anilinoquinazolines on cancer cell lines. Journal of Photochemistry and Photobiology B: Biology, 154, 77-88. [Link]
-
Grundy, J. E., et al. (2016). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 12(1), 77-81. [Link]
-
What is Dinitrophenol (DNP)? (2022). YouTube. [Link]
-
ScienceMadness. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. [Link]
-
PubChem. (n.d.). 4-Amino-2,6-dinitrophenol. [Link]
-
PubChem. (n.d.). 2,4-Dinitroaniline. [Link]
-
PubChem. (n.d.). 2,6-Dinitrophenol. [Link]
-
Geisler, J. G., et al. (2014). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. Journal of Biological Chemistry, 289(30), 21028-21041. [Link]
Sources
developing 4-Anilino-2,6-dinitrophenol for metabolic studies
An Application Guide for the Metabolic Profiling of 4-Anilino-2,6-dinitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of cellular metabolism, particularly mitochondrial function, is a cornerstone of research into metabolic diseases, neurodegeneration, and oncology. Mitochondrial uncouplers, such as the classic compound 2,4-dinitrophenol (DNP), have garnered significant interest for their ability to manipulate energy expenditure.[1] However, the severe toxicity and narrow therapeutic window of DNP have historically limited its clinical application.[1] This has spurred the development of novel dinitrophenol analogs with potentially improved safety profiles. This guide provides a comprehensive framework for the investigation of this compound, a DNP analog, focusing on the essential protocols for its synthesis, in vitro metabolic characterization, and in vivo efficacy assessment. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that each protocol is a self-validating system for generating robust and reliable data.
Introduction: The Rationale for Developing Novel Uncoupling Agents
Mitochondria are central to cellular energy production, generating the majority of ATP through oxidative phosphorylation (OXPHOS). This process involves the electron transport chain (ETC) pumping protons across the inner mitochondrial membrane, creating an electrochemical gradient (proton-motive force). The energy stored in this gradient is then used by ATP synthase to produce ATP.
Mitochondrial uncouplers are lipophilic weak acids that can transport protons across the inner mitochondrial membrane, bypassing ATP synthase.[2] This "uncouples" nutrient oxidation from ATP synthesis. The energy from the proton gradient, instead of being converted to ATP, is dissipated as heat.[2] This fundamental mechanism increases the basal metabolic rate, a property that has been explored for treating obesity.[3]
While effective, the archetypal uncoupler 2,4-DNP is notoriously toxic.[3][4] The development of analogs like this compound is driven by the hypothesis that modifications to the core DNP structure can modulate its activity and biodistribution, potentially widening the therapeutic window. The anilino group, being more lipophilic than the amino group of related compounds, may alter membrane permeability, protein binding, and metabolic fate. This guide provides the necessary tools to rigorously test this hypothesis.
Hypothesized Mechanism of Action
Based on its structural similarity to DNP, this compound is predicted to act as a protonophore. The phenolic hydroxyl group can be deprotonated in the mitochondrial intermembrane space (lower pH) and reprotonated in the matrix (higher pH), allowing it to shuttle protons down their concentration gradient, thereby collapsing the proton-motive force.
Figure 1: Hypothesized mechanism of mitochondrial uncoupling by this compound.
Synthesis and Safety
Proposed Synthesis Route
Reaction: 2,4-Dinitrochlorobenzene + Aniline → this compound
This proposed synthesis would require optimization and rigorous analytical confirmation (NMR, Mass Spectrometry, HPLC) of the final product's structure and purity.
Safety and Handling Precautions
Dinitrophenol derivatives are classified as highly toxic and potentially explosive when dry.[5] All handling must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).
| Hazard Category | Precautionary Measure |
| Acute Toxicity | Harmful or fatal if swallowed, inhaled, or absorbed through the skin. Wear nitrile gloves, a lab coat, and safety goggles.[6] |
| Explosive Risk | Can be explosive when dry; handle with care and avoid shock or friction.[5] It is often supplied wetted with water to reduce this risk.[7] |
| Organ Toxicity | Causes damage to organs through prolonged or repeated exposure. |
| Disposal | Dispose of as hazardous waste according to institutional and local guidelines.[6] |
First Aid: In case of exposure, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] If inhaled, move to fresh air. If swallowed, rinse mouth and call a poison center immediately.
In Vitro Metabolic Studies: Core Protocols
The initial characterization of a new chemical entity involves understanding its metabolic fate and its direct effects on cellular machinery. The following protocols are designed to provide a foundational understanding of this compound.
Figure 2: Overall experimental workflow for the development of this compound.
Protocol: Metabolic Stability in Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (Clint) and metabolic half-life (t1/2) of the compound, providing an early prediction of its in vivo metabolic fate.[8][9]
Principle: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism of many drugs.[10] The disappearance of the parent compound over time is monitored in the presence of the necessary cofactor, NADPH.[10]
Materials:
-
Human or rodent liver microsomes (pooled from multiple donors)
-
This compound (Test Compound)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination
-
96-well incubation plate and a collection plate
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a master mix of microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.[10]
-
Compound Addition: Prepare a 1 µM working solution of the test compound and control compounds in the microsome master mix.[10]
-
Pre-incubation: Aliquot the microsome/compound mixture into a 96-well plate. Pre-incubate for 5 minutes at 37°C with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[11] Immediately take the first sample (T=0) and transfer it to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[11]
-
Time-Point Sampling: Continue incubating at 37°C. Collect subsequent samples at various time points (e.g., 5, 15, 30, and 45 minutes).[10] Terminate the reaction for each time point as described in step 4.
-
Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the peak area ratio of the parent compound relative to the internal standard.[10]
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein amount).[12]
Protocol: Mitochondrial Membrane Potential Assay
Objective: To confirm that this compound acts as a mitochondrial uncoupler by measuring its effect on mitochondrial membrane potential (ΔΨm).[13]
Principle: Healthy mitochondria maintain a high negative membrane potential. Uncouplers dissipate this potential. This change can be monitored using fluorescent dyes like JC-1 or TMRM.[13] JC-1 dye exhibits a potential-dependent shift in fluorescence, forming red J-aggregates in high-potential mitochondria and existing as green monomers in the cytoplasm and in low-potential mitochondria.[13] A decrease in the red/green fluorescence ratio indicates depolarization.
Materials:
-
Cultured cells (e.g., HepG2, C2C12 myotubes)
-
JC-1 or TMRM fluorescent dye
-
Test Compound (this compound)
-
Positive Control: CCCP or FCCP (known mitochondrial uncouplers)
-
Negative Control: Vehicle (e.g., DMSO)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate and culture until they reach desired confluency.
-
Compound Treatment: Treat cells with a range of concentrations of this compound, the positive control (CCCP), and the vehicle control for a predetermined time (e.g., 1-4 hours).
-
Dye Loading: Remove the treatment media and wash the cells with buffer. Add the fluorescent dye (e.g., JC-1) diluted in media and incubate according to the manufacturer's protocol (typically 15-30 minutes at 37°C).
-
Measurement: Wash the cells to remove excess dye. Add fresh buffer or media. Measure the fluorescence using a plate reader.
-
For JC-1: Measure fluorescence at ~590 nm (red aggregates) and ~529 nm (green monomers).[13]
-
-
Analysis: Calculate the ratio of red to green fluorescence for each well. A dose-dependent decrease in this ratio compared to the vehicle control indicates mitochondrial depolarization, consistent with uncoupling activity.
| Parameter | Description | Assay Kit/Reagent Examples |
| Mitochondrial Health | Assesses overall mitochondrial status, often combining membrane potential and cytotoxicity. | HCS Mitochondrial Health Kit[13] |
| Oxygen Consumption | Directly measures mitochondrial respiration and the effect of compounds on the ETC. | Agilent Seahorse XF Mito Stress Test[14] |
| ATP Levels | Quantifies cellular ATP as a direct readout of energy production. | Luminescence-based ATP assays (e.g., Promega ENLITEN®)[15] |
| Mitochondrial Biogenesis | Measures the creation of new mitochondria, a potential compensatory response. | MitoBiogenesis™ In-Cell ELISA Kit |
In Vivo Metabolic Studies: A Rodent Model
After promising in vitro data is obtained, the next critical step is to evaluate the compound's effect on systemic metabolism in a living organism. Diet-induced obese (DIO) mouse models are highly relevant for this purpose.[16]
Protocol: Oral Glucose Tolerance Test (OGTT)
Objective: To assess how the compound affects glucose disposal and insulin sensitivity in response to a glucose challenge.[16][17]
Principle: An oral gavage of glucose is administered to fasted mice. Blood glucose is measured at several time points. An improvement in glucose tolerance (i.e., a faster return to baseline glucose levels) can indicate enhanced insulin sensitivity or other effects on glucose metabolism.[16]
Animal Model: C57BL/6J mice on a high-fat diet (40-60% fat calories) for 8-12 weeks to induce obesity and insulin resistance.[16]
Procedure:
-
Acclimation and Dosing: Acclimate animals to handling. Administer this compound or vehicle to respective groups via the desired route (e.g., oral gavage) for a specified period (e.g., 1-4 weeks).
-
Fasting: Fast the mice overnight (typically 6 hours) with free access to water.[18]
-
Baseline Measurement (T=0): Weigh each mouse. Obtain a baseline blood glucose reading from a small tail tip incision using a glucometer.[18]
-
Glucose Administration: Administer a sterile 20% D-glucose solution via oral gavage. A standard dose is 2 g of glucose per kg of body weight.[18]
-
Time-Point Sampling: Measure blood glucose at subsequent time points, typically 15, 30, 60, and 120 minutes post-gavage.[17][18]
-
Data Analysis: Plot blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion. A lower AUC in the treated group compared to the vehicle group indicates improved glucose tolerance.
Protocol: Insulin Tolerance Test (ITT)
Objective: To directly assess whole-body insulin sensitivity.[16][17]
Principle: An intraperitoneal injection of insulin is given to fasted mice. The subsequent rate of blood glucose decline reflects the animal's sensitivity to insulin's action. A faster and more profound drop in glucose indicates higher insulin sensitivity.
Procedure:
-
Dosing and Fasting: Treat animals with the compound or vehicle as in the OGTT protocol. Fast the mice for 4-6 hours.
-
Baseline Measurement (T=0): Weigh each mouse and obtain a baseline blood glucose reading.
-
Insulin Injection: Administer insulin via intraperitoneal (i.p.) injection. A typical dose is 0.5-0.75 IU/kg body weight.[18]
-
Time-Point Sampling: Measure blood glucose at 15, 30, 60, and 120 minutes post-injection.[17]
-
Safety Precaution: Have a glucose solution ready for administration in case of severe hypoglycemia.[17][18]
-
Data Analysis: Plot blood glucose as a percentage of the initial baseline level versus time. A greater percentage decrease in blood glucose in the treated group indicates enhanced insulin sensitivity.
Analytical Methodologies: Quantifying Compound and Metabolites
Accurate quantification is essential for all metabolic studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.[8][19]
Sample Preparation:
-
Plasma/Microsomes: Protein precipitation with a cold organic solvent (e.g., acetonitrile) containing an internal standard is a common and effective method.[11]
-
Urine: May require a "dilute-and-shoot" approach or solid-phase extraction (SPE) for cleanup and concentration. Enzymatic hydrolysis (using β-glucuronidase/sulfatase) can be performed prior to extraction to measure total (conjugated + unconjugated) metabolite concentrations.[20][21]
LC-MS/MS Analysis:
-
Expected Metabolites: Based on studies of 2,4-DNP, expected Phase I metabolites of this compound would involve reduction of the nitro groups to form amino-anilino-nitrophenol isomers.[19][22] Phase II metabolites would likely include glucuronide and sulfate conjugates of the parent compound and its Phase I metabolites.[20][22]
-
Method Development: Develop a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer. This involves optimizing the precursor-to-product ion transitions for the parent compound and its anticipated metabolites to ensure sensitive and specific detection.
References
- Dr.Oracle. (2025, May 25). What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane?
- (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
- BenchChem. (2025, November). A Comparative Review of Dinitrophenol Uncoupling Agents: Efficacy, Safety, and Mechanism. Benchchem.
- Mattson MP, et al. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. PMC - NIH.
- Thermo Fisher Scientific. Assays for Mitochondria Function.
- Agilent. Cellular Metabolism Applications in Mitochondrial and Safety Toxicology.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- Cayman Chemical. Mitochondrial Function Assays.
- Abcam. Mitochondrial assay selection guide.
- MDPI. (2022). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes.
- Whyte, B. (2023, March 10).
- MDPI. (2022).
- McDonald, M., et al. (2025, November 7). Protocol for in vivo assessment of glucose metabolism in mouse models. PMC - NIH.
- JoVE. (2018, January 7). Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT).
- PubChem - NIH. 4-Amino-2,6-dinitrophenol.
- PMC - NIH.
- PubMed. (1969). The effect of 2,4-dinitrophenol on adipose-tissue metabolism.
- Sigma-Aldrich.
- PubMed Central. (2022, February 25).
- ResearchGate. Protocol for in vivo assessment of glucose metabolism in mouse models.
- American Heart Association Journals. (2009, July 21).
- Sciencemadness.org. Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid)
- MDPI. (2022).
- Cyprotex. Microsomal Stability.
- BioIVT. Metabolic Stability Assay Services.
- Oxford Academic.
- ResearchGate. (2014). Effect of 2,4-dinitrophenol (DNP)
- PubMed.
- Fisher Scientific. (2024, March 31).
- ResearchGate. (2025, August 9).
- (2026, January 13).
- Heme Review. (2021, March 3). A Discussion Of Dinitrophenol In Weight Loss. YouTube.
- NCBI Bookshelf - NIH. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols.
- Oxford Academic.
- Sciencemadness.org. (2015, August 24). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid)
- Organic Syntheses Procedure. 2,4-dinitroaniline.
- BenchChem.
- NOAA - CAMEO Chemicals. 2-AMINO-4,6-DINITROPHENOL.
- (2025, September 22).
- CAMEO Chemicals.
- PubChem. 2,6-Dinitrophenol.
- Wikipedia. 2,4-Dinitrophenol.
- PMC - PubMed Central. Neuroprotective actions of 2,4-dinitrophenol: Friend or foe?.
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Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing a Dinitrophenol Scaffold
Foreword for the Researcher
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of dinitrophenol derivatives in the synthesis of azo dyes. A critical point of clarification is the distinction between 4-Anilino-2,6-dinitrophenol and 4-Amino-2,6-dinitrophenol. The synthesis of azo dyes via the classical diazotization-coupling pathway necessitates a primary aromatic amine. Therefore, 4-Amino-2,6-dinitrophenol (also known as isopicramic acid) is the correct and reactive precursor for this application, not its anilino counterpart. This guide will focus on the scientifically established route starting from 4-Amino-2,6-dinitrophenol.
Principle of Synthesis: The Azo Coupling Pathway
Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (-N=N-). Their synthesis is a cornerstone of industrial and laboratory chemistry, prized for its reliability and versatility.[1] The production of azo dyes from a primary aromatic amine like 4-Amino-2,6-dinitrophenol is a two-stage process:[2]
-
Diazotization: The primary amino group of 4-Amino-2,6-dinitrophenol is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures (typically 0-5 °C).[2]
-
Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich aromatic compound, known as a coupling component. Common coupling components include phenols, naphthols, or other aromatic amines. This electrophilic aromatic substitution reaction forms the stable azo linkage, which is a powerful chromophore responsible for the dye's color.[1][2]
The overall workflow for this synthesis is depicted below.
Synthesis of the Precursor: 4-Amino-2,6-dinitrophenol
A reliable and cost-effective method for synthesizing 4-Amino-2,6-dinitrophenol starts from the readily available analgesic, acetaminophen.[3] This multi-step synthesis involves nitration followed by deacetylation.
Protocol 1: Synthesis of 4-Amino-2,6-dinitrophenol from Acetaminophen
This protocol is adapted from established laboratory procedures.[3][4]
Step 2.1: Nitration of Acetaminophen
-
Reaction Setup: In a beaker suitable for cooling in an ice bath, carefully add 70 g of 96% sulfuric acid. Cool the acid to 0-10 °C.
-
Nitrating Mixture: While maintaining the low temperature, slowly add 25 g of dry ammonium nitrate in small portions. Stir until all the ammonium nitrate has dissolved.
-
Addition of Acetaminophen: In a separate larger beaker, dissolve 15 g of acetaminophen in 75 mL of concentrated sulfuric acid, also cooled to 0 °C.
-
Nitration Reaction: Slowly add the nitrating mixture (from step 2) to the acetaminophen solution. The temperature must be strictly maintained below 20 °C throughout the addition. After complete addition, continue stirring in the ice bath for 5 hours.
-
Quenching: Pour the reaction mixture onto a large volume of crushed ice (approx. 500 g). The product, 4-Acetamido-2,6-dinitrophenol, will precipitate as a yellow solid.
-
Isolation: Filter the precipitate and wash with a small amount of cold water.
Step 2.2: Deacetylation to 4-Amino-2,6-dinitrophenol
-
Reaction Setup: Transfer the damp 4-Acetamido-2,6-dinitrophenol to a beaker with a stir bar. Add a mixture of 137.5 mL of water and 12.5 mL of concentrated sulfuric acid.
-
Hydrolysis: Heat the suspension to 90-95 °C with stirring for approximately 1 hour under reflux. The solid will dissolve as the deacetylation proceeds.
-
Precipitation: Cool the reaction mixture. Carefully neutralize the solution by adding aqueous ammonia (25%) until a pH of 5 is reached. This will precipitate the 4-Amino-2,6-dinitrophenol.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield bright yellow crystals.[3]
Application Protocol: Synthesis of a Representative Azo Dye
This section details the two-stage process for synthesizing an azo dye, starting with the diazotization of 4-Amino-2,6-dinitrophenol, followed by coupling with a representative aromatic compound.
Critical Safety Considerations
-
Explosion Hazard: Diazonium salts, especially those derived from nitrated anilines, can be explosive when isolated in a dry state.[5] It is imperative that the diazonium salt is prepared in solution at low temperatures and used immediately without any attempt at isolation.
-
Toxicity: Dinitrophenols and their derivatives are toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
Protocol 2: Diazotization of 4-Amino-2,6-dinitrophenol
This protocol is based on standard diazotization procedures.[2][3]
-
Preparation of Amine Suspension: In a beaker, suspend 1.99 g (0.01 mol) of finely powdered 4-Amino-2,6-dinitrophenol in 20 mL of 10% hydrochloric acid.
-
Cooling: Place the beaker in an ice-salt bath and add crushed ice directly to the suspension to bring the temperature to 0-5 °C.
-
Preparation of Nitrite Solution: In a separate small beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension over 20 minutes with continuous stirring. Ensure the temperature remains below 5 °C.
-
Completion: After the addition is complete, continue stirring for an additional 30 minutes in the ice bath. The resulting cold solution contains the 4-diazo-2,6-dinitrophenol intermediate and is ready for immediate use in the coupling reaction.
Protocol 3: Azo Coupling with N,N-Dimethylaniline (A Representative Coupling Component)
This generalized protocol illustrates the coupling step.
-
Preparation of Coupling Solution: In a 250 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 20 mL of 1 M hydrochloric acid. Cool this solution to 0-5 °C in an ice bath.
-
Coupling Reaction: While maintaining the low temperature, slowly add the freshly prepared diazonium salt solution (from Protocol 2) to the N,N-dimethylaniline solution with vigorous stirring.
-
pH Adjustment: After the addition is complete, slowly add a 10% sodium hydroxide solution to bring the pH of the mixture to between 4 and 5. A colored precipitate of the azo dye will form.
-
Isolation and Purification: Allow the mixture to stir for an additional 30 minutes in the ice bath. Collect the solid dye by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data Summary
The following table provides a template for recording the quantitative data for a typical synthesis.
| Parameter | Value | Moles |
| Diazotization | ||
| 4-Amino-2,6-dinitrophenol | 1.99 g | 0.01 |
| Sodium Nitrite | 0.76 g | 0.011 |
| Azo Coupling | ||
| N,N-Dimethylaniline | 1.21 g | 0.01 |
| Product | ||
| Theoretical Yield of Azo Dye | ~4.0 g | 0.01 |
| Actual Yield | To be determined | To be determined |
Expected Outcomes and Characterization
The final azo dye product is expected to be a strongly colored solid. The exact color will depend on the chosen coupling component and the pH of the final solution. The electron-withdrawing nitro groups on the dinitrophenol ring typically lead to a bathochromic (deepening of color) shift. Characterization of the synthesized dye can be performed using standard analytical techniques such as UV-Vis spectroscopy (to determine the absorption maximum), FT-IR spectroscopy (to confirm the presence of the azo linkage and other functional groups), and NMR spectroscopy for full structural elucidation.
References
-
The Synthesis of Azo Dyes. (n.d.). Retrieved from Columbia University Chemistry website.
-
Synthesis of Azo Dye from 2, 4-dinitroaniline, 3-amino-5-methylpyrazole and Byroscarpus Coccineus. (n.d.). researchClue.com.
-
Application of 4-Amino-2,6-difluorophenol in the Synthesis of Azo Dyes. (2025). BenchChem.
- Synthesis of some new azo dyes derived from 4, 4' -(2, 2, 2- trichloroethane -1, 1-diyl) -bis (chlorobenzene) and their biolog. (n.d.). Plant Archives.
-
Application Notes and Protocols: Synthesis of Azo Dyes Using 2,6-Diisopropyl-4-nitroaniline. (2025). BenchChem.
-
Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. (n.d.). Sciencemadness.org.
-
Khabarov, Y. G., Lakhmanov, D. E., Kosyakov, D. S., & Ul'yanovskii, N. V. (2012). Synthesis of 2,4-Dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1613-1616.
-
Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. (2015). Sciencemadness Discussion Board.
-
2-AMINO-4,6-DINITROPHENOL. (n.d.). CAMEO Chemicals, NOAA.
-
Acid Dyes Intermediates. (n.d.). Amogh Chemicals.
-
An In-depth Technical Guide to the Synthesis of 4-Amino-2-nitrophenol from 2,4-dinitrophenol. (2025). BenchChem.
-
2,4-dinitroaniline. (n.d.). Organic Syntheses.
Sources
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- 5. 2-AMINO-4,6-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Anilino-2,6-dinitrophenol
An in-depth technical guide to the synthesis of 4-amino-2-nitrophenol from 2,4-dinitrophenol is available. The primary focus of this document is the selective reduction of one nitro group, a critical transformation that requires careful control of reaction conditions.[1] The selective reduction of the 4-nitro group over the 2-nitro group in 2,4-dinitrophenol is attributed to the electronic and steric environment of the nitro groups. The Zinin reduction, utilizing sulfide ions, is a well-established method for the selective reduction of nitroarenes.[1]
Welcome to the technical support center for the synthesis of 4-Anilino-2,6-dinitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and detailed protocols for improving the yield and purity of this important compound.
Synthesis Overview: A Mechanistic Perspective
The synthesis of this compound is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly effective due to the electronic properties of the starting material, typically 4-chloro-2,6-dinitrophenol or 4-fluoro-2,6-dinitrophenol.
The Underlying Chemistry:
The core principle of the SNAr reaction in this context is the attack of a nucleophile (aniline) on an electron-deficient aromatic ring. The two nitro groups (-NO₂) are powerful electron-withdrawing groups (EWGs) that are essential for the reaction's success. They activate the benzene ring towards nucleophilic attack by withdrawing electron density, particularly from the ortho and para positions.[2][3] This activation facilitates the formation of a key resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[3][4] The subsequent departure of the leaving group (e.g., Cl⁻) restores the aromaticity of the ring, yielding the final product.
Caption: SNAr mechanism for this compound synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format to help you diagnose and resolve issues.
Q1: My reaction yield is extremely low or I'm recovering only starting material. What are the likely causes?
Low yields in this SNAr reaction can typically be traced back to a few key areas:
-
Insufficient Activation of the Aromatic Ring: While the two nitro groups provide strong activation, ensure your starting material is indeed 4-substituted-2,6-dinitrophenol. An EWG in the meta position relative to the leaving group will not effectively stabilize the Meisenheimer intermediate, leading to a much slower reaction.[2]
-
Poor Leaving Group: The reactivity of the leaving group in SNAr reactions is often the reverse of that in SN2 reactions. The order is generally F > Cl > Br > I.[5] Fluorine's high electronegativity makes the attached carbon highly electrophilic and susceptible to attack.[3][5] If you are using a chloro-substituted precursor and experiencing low yields, switching to the fluoro-substituted analogue will significantly increase the reaction rate.
-
Low Reaction Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex.[5] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) is recommended. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid product decomposition at excessive temperatures.
-
Reagent Purity: Aniline is susceptible to oxidation, which can introduce impurities that interfere with the reaction. Using freshly distilled or high-purity aniline is crucial. Ensure your solvent is anhydrous, as water can lead to unwanted hydrolysis byproducts.[5]
Q2: The reaction mixture has turned into a dark, intractable tar. What went wrong?
Tar formation is a common issue, often resulting from:
-
Excessive Heat: High temperatures can cause the decomposition of both the starting materials and the product.[5] This is particularly true for nitro-aromatic compounds. Find the minimum temperature required for a reasonable reaction rate.
-
Oxidation of Aniline: In the presence of air (oxygen) and at elevated temperatures, aniline can oxidize and polymerize, leading to dark, tarry substances. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to prevent this.
-
Competing Side Reactions: The solvent can sometimes participate in the reaction. For instance, DMF can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile.[5] If this is suspected, consider switching to a more stable polar aprotic solvent like DMSO.
Q3: I've formed the product, but it's difficult to purify. What strategies can I use?
Purification can be challenging due to the product's properties and potential impurities.
-
Acid-Base Extraction: The product has an acidic phenolic proton (-OH). This can be exploited for purification. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a weak aqueous base (e.g., sodium bicarbonate solution). The product will be deprotonated and move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be re-acidified (e.g., with dilute HCl) to precipitate the pure product, which is then filtered.
-
Recrystallization: This is a powerful technique for purifying solid products. The key is finding a suitable solvent or solvent system. Good options to try include ethanol, ethanol/water mixtures, or toluene. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.
-
Column Chromatography: If other methods fail, silica gel column chromatography can be used. A mobile phase of ethyl acetate and hexane is a good starting point for elution.
Caption: A decision tree for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
-
Is a base required for this reaction? Aniline can act as both the nucleophile and the base to neutralize the HCl formed. However, this consumes a second equivalent of your valuable nucleophile. Adding an inexpensive, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often beneficial. It frees up the aniline to act solely as a nucleophile and can lead to faster reaction rates and higher yields.
-
What is the best solvent choice? Polar aprotic solvents are ideal.[5] They are polar enough to dissolve the reactants and stabilize the charged Meisenheimer intermediate but do not solvate the nucleophile excessively, which would reduce its reactivity. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the most common choices.
-
What are the primary safety concerns? Dinitrophenol derivatives should be handled with extreme care. They are toxic and can be explosive, especially when dry and subjected to heat, friction, or shock.[6] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid storing large quantities of the dry material.
-
Could an Ullmann condensation be used as an alternative synthesis? Yes, an Ullmann condensation, which is a copper-catalyzed C-N bond formation reaction, is a viable alternative.[7] Traditional Ullmann conditions are often harsh, requiring high temperatures.[7][8] However, modern protocols using ligands can make this reaction more efficient under milder conditions.[9] This route might be particularly useful if the SNAr reaction fails, for example, with less activated aryl halides.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization for specific laboratory conditions.
Materials:
-
4-Chloro-2,6-dinitrophenol (1.0 eq)
-
Aniline (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Workflow:
Caption: General experimental workflow for the synthesis.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2,6-dinitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add anhydrous DMSO via syringe, followed by freshly distilled aniline (1.2 eq).
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess aniline), saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hot ethanol) to obtain the purified this compound.
Data Summary
The choice of leaving group and solvent are critical parameters influencing the reaction's success.
| Parameter | Recommended Choice | Rationale |
| Leaving Group | Fluorine | Highest electronegativity strongly activates the ring for nucleophilic attack.[3][5] |
| Chlorine | A common and effective alternative to fluorine. | |
| Solvent | DMSO, DMF | Polar aprotic solvents stabilize the Meisenheimer intermediate without deactivating the nucleophile.[5] |
| Base | K₂CO₃, Et₃N | A non-nucleophilic base neutralizes the acid byproduct, improving efficiency. |
| Atmosphere | Nitrogen, Argon | Prevents oxidative side reactions, especially of aniline, at elevated temperatures. |
References
-
Sciencemadness.org. Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Available at: [Link]
-
Chemistry Steps. Smiles Rearrangement Reaction : Mechanism , Application and Modification. Available at: [Link]
-
Organic Letters. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Available at: [Link]
-
ResearchGate. Synthesis and Energetic Properties of 4-Diazo-2,6-dinitrophenol and 6-Diazo-3-hydroxy-2,4-dinitrophenol. Available at: [Link]
-
Open Access LMU. Synthesis, Characterization and Derivatives of Iso‐Picramic Acid. Available at: [Link]
-
Sciencemadness.org. Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen - Powered by XMB 1.9.11. Available at: [Link]
-
The University of Manchester. Modern Aspects of the Smiles Rearrangement. Available at: [Link]
-
Wikipedia. Ullmann condensation. Available at: [Link]
-
National Center for Biotechnology Information. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Available at: [Link]
-
Homework.Study.com. Running the nucleophilic aromatic substitution reaction under acidic conditions greatly reduces the yield. Explain why. Available at: [Link]
-
Semantic Scholar. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Available at: [Link]
-
Organic Syntheses. 2,4-dinitroaniline. Available at: [Link]
-
ProQuest. METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
ResearchGate. Synthesis of 2,4-dinitrophenol. Available at: [Link]
-
National Center for Biotechnology Information. Optimization of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity. Available at: [Link]
-
Sciencemadness Discussion Board. Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Available at: [Link]
-
ResearchGate. Synthesis, Characterization and Reactivity of Novel Bis(2,4- dinitrophenoxy)diethoxysilane. Available at: [Link]
-
Wikipedia. Dinoseb. Available at: [Link]
- Google Patents. Preparation of 2,6-dinitroanilines.
-
National Council of Educational Research and Training. Alcohols, Phenols and Ethers. Available at: [Link]
-
National Center for Biotechnology Information. Aqueous Atmospheric Chemistry: Formation of 2,4-dinitrophenol Upon Nitration of 2-nitrophenol and 4-nitrophenol in Solution. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. Available at: [Link]
-
ResearchGate. Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-AMINO-4,6-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. people.umass.edu [people.umass.edu]
- 9. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: 4-Anilino-2,6-dinitrophenol
A Guide to Ensuring Solution Stability in Experimental Settings
Welcome to the technical support resource for 4-Anilino-2,6-dinitrophenol. As Senior Application Scientists, we understand that the success of your research hinges on the reliability and stability of your reagents. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address the specific challenges you may encounter when working with this compound in solution. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Section 1: General Stability and Handling
Q1: What are the primary stability concerns for solid this compound?
A1: The most significant concern for many dinitrophenol compounds is their potential to be explosive in a dry state.[1][2][3] Like its analogues, 2,4-dinitrophenol and 2-amino-4,6-dinitrophenol, this compound should be handled with care.[1][2] Commercially, these compounds are often supplied wetted with water (e.g., 15-35%) to desensitize them and reduce the risk of explosion from shock, friction, or heat.[3][4]
Core Recommendations:
-
Never allow the compound to dry out completely. If you observe the material becoming dry, carefully re-hydrate it.
-
Storage: Keep containers tightly closed in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5]
-
Avoid Incompatibilities: Store away from strong oxidizing agents, strong bases, and metals, as mixtures can be shock-sensitive.[1][2][3]
Q2: My solution of this compound changed color overnight. What does this indicate?
A2: A color change, typically a darkening or shift in hue, is a strong indicator of chemical degradation. Nitrophenolic compounds are susceptible to degradation under various conditions, which can lead to the formation of chromophoric byproducts. The specific cause could be related to pH shifts, exposure to light, oxidative processes, or reaction with components in your solvent or media. The following sections will delve into how to identify and mitigate these factors.
Section 2: Solution Preparation and Solubility
Q3: What is the best solvent for preparing a stable stock solution of this compound?
A3: The choice of solvent is critical and depends on both solubility and stability. While specific solubility data for this compound is not extensively published, we can infer its behavior from related dinitrophenol compounds. Generally, these compounds exhibit low solubility in water and higher solubility in polar organic solvents.[6][7]
Solvent Selection Rationale:
-
Recommended: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for initial stock solutions due to their high solvating power for a wide range of organic molecules.
-
Aqueous Experiments: For final experimental concentrations in aqueous buffers, the stock solution should be diluted such that the final concentration of the organic solvent is minimal (typically <0.5%) to avoid solvent-induced artifacts.
-
Avoid: Protic solvents like methanol or ethanol can sometimes participate in degradation reactions, particularly under photolytic conditions. Chlorinated solvents should also be used with caution.
Table 1: Solubility of Structurally Related Dinitrophenols in Common Solvents
| Compound | Water | Ethanol | Acetone | Ether | Chloroform |
|---|---|---|---|---|---|
| 2,4-Dinitrophenol | 5,600 mg/L | Soluble | Soluble | Soluble | Soluble |
| 2,6-Dinitrophenol | Slightly soluble | Freely soluble (boiling) | Very soluble | Freely soluble | Freely soluble |
| 2-Amino-4,6-dinitrophenol | < 1 mg/mL | - | - | - | - |
| 4-Amino-2-nitrophenol | Low solubility | Significantly higher | Significantly higher | - | - |
(Data synthesized from multiple sources to provide a comparative overview.[1][6][7][8])
Q4: My compound is not dissolving properly in my aqueous buffer. What can I do?
A4: Poor aqueous solubility is expected for this class of compounds.[6] Direct dissolution in aqueous media is often challenging.
Troubleshooting Steps:
-
Prepare a Concentrated Stock: First, dissolve the compound in a minimal amount of DMSO or DMF as described in Q3.
-
Pre-warm the Buffer: Gently warm your aqueous buffer (e.g., to 37°C) to slightly increase solubility.
-
Dilute Dropwise: While vortexing or stirring the warmed buffer, add the concentrated stock solution drop-by-drop. This technique helps prevent the compound from precipitating out of solution upon dilution.
-
pH Adjustment: The acidity of the phenolic hydroxyl group plays a significant role. Adjusting the pH of the buffer may improve solubility by forming the more soluble phenoxide salt. However, be aware that pH also critically impacts stability (see Section 3).
Section 3: Factors Influencing Degradation
Q5: How does pH affect the stability of this compound in solution?
A5: pH is arguably the most critical factor governing the stability of nitrophenols in aqueous solutions. The key is the equilibrium between the neutral phenol form and the deprotonated phenoxide anion. Studies on the related compound p-nitrophenol show it is most stable at pH ≥ 9, where it exists completely in its ionized form.[9]
Mechanistic Explanation:
-
Acidic to Neutral pH (pH < 7): In this range, the compound exists predominantly in its neutral phenolic form. This form can be more susceptible to certain degradation pathways, such as photolytic reactions.
-
Alkaline pH (pH > 8): At higher pH, the phenolic proton is removed, forming the anilino-dinitrophenoxide ion. The negative charge is delocalized across the aromatic ring and the nitro groups, which can increase the compound's stability against certain degradation pathways. However, extremely high pH can promote other reactions, such as hydrolysis or reactions with strong bases.[1][2] The presence of the electron-donating anilino group, compared to a simple nitrophenol, will influence the exact pKa, but the principle of increased stability of the conjugate base generally holds.[10][11][12]
Q6: My experiment requires prolonged exposure to laboratory light. Is this compound light-sensitive?
A6: Yes. Aromatic nitro compounds are frequently photosensitive. Exposure to light, particularly in the UV spectrum, can excite the molecule to a higher energy state, making it susceptible to degradation. Studies on the formation of 2,4-dinitrophenol in the atmosphere show that photolysis plays a key role in its transformation from mononitrophenols.[13]
Mitigation Strategies:
-
Use Amber Vials: Always prepare and store solutions in amber glass or plasticware to protect them from ambient light.
-
Wrap in Foil: For experiments requiring transparent vessels, wrap the container in aluminum foil.
-
Include a "Dark" Control: In any long-term experiment, include a control sample that is identical to the experimental sample but is kept protected from light. This allows you to quantify the extent of photodegradation.
Troubleshooting and Analytical Protocols
Workflow for Stability Assessment
The following diagram outlines a systematic workflow for preparing a solution of this compound and evaluating its stability under experimental conditions.
Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.
Protocol: Forced Degradation Study
This protocol is essential for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method.[6]
Objective: To assess the stability of the compound under stress conditions (hydrolysis, oxidation, photolysis).
Materials:
-
This compound
-
DMSO (HPLC Grade)
-
0.1 M HCl, Water (HPLC Grade), 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
Amber and clear HPLC vials
Methodology:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution to 100 µg/mL in each of the following stress conditions in separate vials:
-
Acid Hydrolysis: 0.1 M HCl
-
Neutral Hydrolysis: HPLC Grade Water
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidative Degradation: 3% H₂O₂
-
Photolytic Degradation: HPLC Grade Water (in a clear vial)
-
-
Control Samples:
-
Prepare a 100 µg/mL solution in water and keep it in an amber vial, protected from light at 4°C (Control).
-
Prepare a second photolytic sample in water but wrap the clear vial in aluminum foil (Photolytic Dark Control).
-
-
Incubation:
-
Store the hydrolysis and oxidative samples at 60°C.
-
Expose the photolytic sample to a light source providing at least 1.2 million lux hours. Store the photolytic dark control alongside it.
-
-
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours). Immediately neutralize the acid and base samples before analysis.
-
HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. The method must be able to resolve the parent peak from all potential degradation products. A C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. Monitor at a wavelength appropriate for the compound (e.g., determined by UV scan).
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Compare stressed samples to their respective controls.
Key Factors Influencing Solution Stability
The stability of this compound in solution is not a single property but a dynamic interplay of several environmental and chemical factors. Understanding these relationships is key to troubleshooting experimental variability.
Caption: Interrelated factors affecting the stability of this compound in solution.
References
-
Note on stability of p‐nitrophenol in aqueous solutions. ResearchGate. Available from: [Link]
-
P-nitrophenol is more acidic than m-nitrophenol. Why? Quora. Available from: [Link]
-
Acidity order of nitrophenols. Chemistry Stack Exchange. Available from: [Link]
-
2,6-Dinitrophenol. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. PubMed, National Center for Biotechnology Information. Available from: [Link]
-
ICSC 0464 - 2,4-DINITROPHENOL. International Labour Organization. Available from: [Link]
-
Degradation pathway of 2,4-dinitrophenol (DNP), and... ResearchGate. Available from: [Link]
-
Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Sciencemadness.org. Available from: [Link]
-
Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry... PubMed, National Center for Biotechnology Information. Available from: [Link]
-
2,4-Dinitrophenol. Wikipedia. Available from: [Link]
-
Aqueous Atmospheric Chemistry: Formation of 2,4-dinitrophenol Upon Nitration of 2-nitrophenol and 4-nitrophenol in Solution. PubMed, National Center for Biotechnology Information. Available from: [Link]
-
Analysis and Kinetics of 2,4-dinitrophenol in Tissues by Capillary Gas Chromatography--Mass Spectrometry. PubMed, National Center for Biotechnology Information. Available from: [Link]
-
Toxicity and biodegradation of 2,4-dinitrophenol and 3-nitrophenol in anaerobic systems. ResearchGate. Available from: [Link]
-
TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. Toxicological Profile for Dinitrophenols, NCBI Bookshelf. Available from: [Link]
-
LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. ResearchGate. Available from: [Link]
-
Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]
-
Viva Questions Class 12 Chemistry. Scribd. Available from: [Link]
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- 1. 2-AMINO-4,6-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. ICSC 0464 - 2,4-DINITROPHENOL [chemicalsafety.ilo.org]
- 3. 2-AMINO-4,6-DINITROPHENOL, WETTED WITH NOT LESS THAN 20% WATER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,6-Dinitrophenol | C6H4N2O5 | CID 11312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. quora.com [quora.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 4-Anilino-2,6-dinitrophenol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Anilino-2,6-dinitrophenol. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout experimental workflows. Inconsistent results can often be traced back to unforeseen compound degradation. This guide provides a structured approach to identifying potential stability issues, troubleshooting common problems, and implementing protocols to safeguard your experiments.
Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses the most common questions regarding the stability of this compound, grounding the answers in its core chemical properties.
Q1: What are the primary environmental factors that cause the degradation of this compound?
A1: The molecular structure of this compound, featuring a phenolic hydroxyl group, two electron-withdrawing nitro groups, and an aniline moiety, makes it susceptible to several degradation pathways. The primary factors of concern are:
-
pH: Particularly alkaline conditions, which can deprotonate the acidic phenol group and catalyze hydrolysis or oxidation.[1][2][3]
-
Light: The presence of nitroaromatic chromophores makes the compound prone to photodegradation, especially upon exposure to UV or high-intensity light.[4][5][6]
-
Heat: Nitrated phenols can be thermally sensitive. Elevated temperatures can accelerate degradation and, in a dry state, may pose a safety risk.[7][8][9][10]
-
Reactive Chemicals: Strong oxidizing and reducing agents can chemically alter the molecule, for instance, by reducing the nitro groups or oxidizing the phenol and aniline groups.[7][8][11]
Q2: How does the pH of my experimental buffer affect the stability of this compound?
A2: The pH of the aqueous solution is a critical stability parameter. The phenol group is acidic (pKa of related 2,4-dinitrophenol is ~4.1) and will exist as the phenoxide anion in neutral and alkaline solutions.[12] This deprotonation increases electron density in the aromatic ring, making the molecule more susceptible to oxidation. Furthermore, many pesticides and phenolic compounds show significantly increased rates of alkaline hydrolysis as pH increases.[2][3] For every one-point increase in pH above 7, the rate of hydrolysis can increase tenfold.[2] Therefore, maintaining a slightly acidic to neutral pH (ideally pH 4-7) is recommended for solutions and buffers.[1]
Q3: My experiments are conducted on an open bench. Is the compound sensitive to ambient light?
A3: Yes. Nitroaromatic compounds are well-documented to be susceptible to photodegradation.[4][13][14] Ambient laboratory light, especially direct sunlight, contains UV radiation that can provide the energy to initiate photochemical reactions. This can lead to the cleavage of bonds or the formation of reactive species like hydroxyl radicals that degrade the compound.[13] To ensure reproducibility, it is imperative to protect solutions from light by using amber vials, wrapping containers in aluminum foil, and minimizing exposure time to light during experimental setup.[15]
Q4: What are the definitive recommended storage conditions for both the solid compound and its stock solutions?
A4: Proper storage is the first line of defense against degradation. The following conditions are mandatory for maintaining the integrity of this compound.
| Form | Temperature | Atmosphere | Light Condition | Container |
| Solid Powder | 2-8°C (Refrigerated) | Dry, Inert Gas (Argon/Nitrogen) | Protected from Light | Tightly sealed, amber glass vial |
| Stock Solution | ≤ -20°C (Frozen) | Headspace flushed with Inert Gas | Protected from Light | Tightly sealed, amber glass vials or cryovials |
Rationale: Cold temperatures slow down kinetic processes of degradation.[16] An inert atmosphere prevents oxidation. Light protection mitigates photodegradation.[15] For stock solutions, prepare aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q5: What common laboratory reagents are incompatible with this compound?
A5: Due to its chemical structure, the compound is incompatible with several classes of reagents. Contact with these can lead to rapid degradation or hazardous reactions.[7][8]
-
Strong Bases: (e.g., NaOH, KOH) Will deprotonate the phenol, potentially catalyzing degradation. May cause explosive reactions in some cases.[8][11]
-
Strong Acids: (e.g., concentrated H₂SO₄, HNO₃) Can cause unpredictable reactions, including further nitration or sulfonation, which generate heat.[7]
-
Strong Oxidizing Agents: (e.g., Peroxides, H₂O₂, KMnO₄) Can oxidize the aniline or phenolic groups.
-
Strong Reducing Agents: (e.g., NaBH₄, Hydrides, Sulfides) Can reduce the nitro groups, fundamentally changing the molecule's identity.[8][11]
Part 2: Troubleshooting Experimental Failures
This section provides a logical workflow for diagnosing degradation-related issues in your experiments.
Workflow for Troubleshooting Compound Degradation
Caption: A step-by-step workflow for diagnosing the root cause of experimental anomalies.
Scenario 1: Inconsistent Results or Progressive Loss of Compound Activity
-
Symptom: Your assay results are not reproducible day-to-day, or you observe a decline in the expected biological or chemical activity over the course of an experiment.
-
Causality: This is a classic sign of compound instability, either in the concentrated stock solution over time or more rapidly upon dilution into the final experimental buffer.
-
Troubleshooting Steps:
-
Validate Stock Solution: The first step is to confirm the integrity of your source material. Analyze an aliquot of your stock solution using the HPLC-UV method described in Protocol 3.2 . A pure sample should yield a single major peak. The presence of multiple new peaks indicates degradation.
-
Evaluate Buffer Compatibility: If the stock is pure, the problem may lie in your experimental buffer. Check the pH of the final buffer immediately after adding the compound. Also, review the buffer components for any potentially incompatible reagents (see FAQ Q5).
-
Perform a Time-Course Stability Test: Dilute the compound into your final experimental buffer. Incubate this solution under your exact experimental conditions (temperature, lighting). Take aliquots at different time points (e.g., 0, 1, 2, 4 hours) and analyze them via HPLC. A decrease in the main peak area over time confirms instability in the assay conditions.
-
Scenario 2: Appearance of New Peaks in HPLC or LC-MS Analysis
-
Symptom: During analysis, you observe one or more new peaks that were not present in your initial standard. These peaks may grow in intensity over time.
-
Causality: This directly indicates that this compound is transforming into other chemical species (degradants).
-
Troubleshooting Steps:
-
Isolate the Degradation Factor: If you suspect a specific cause (e.g., light), run a controlled experiment. Prepare two identical samples. Keep one completely protected from light and expose the other to standard lab lighting for the duration of your experiment. Analyze both. If the new peaks only appear in the light-exposed sample, you have identified photodegradation as the issue.
-
Conduct a Forced Degradation Study: To proactively identify vulnerabilities, use the method in Protocol 3.3 . This involves intentionally exposing the compound to harsh conditions (acid, base, oxidant, heat, light) to rapidly see which factors cause degradation. This provides invaluable information for designing robust experimental protocols. The degradation products found in this study can then be compared to the unknown peaks in your experimental samples.[17]
-
Part 3: Protocols for Ensuring Compound Integrity
Adherence to these validated protocols is critical for generating reliable and reproducible data.
Protocol 3.1: Recommended Handling and Stock Solution Preparation
-
Environment: Handle the solid compound in a well-ventilated area, preferably a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][18]
-
Weighing: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the required amount quickly.
-
Solvent Selection: Use a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices for creating high-concentration stock solutions.
-
Dissolution: Add the solvent to the solid and vortex or sonicate briefly until fully dissolved.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes in amber, tightly-sealed vials. Flush the headspace of each vial with an inert gas (argon or nitrogen) before sealing. Store immediately at -20°C or below.
Protocol 3.2: Validating Stock Solution Stability via HPLC-UV
This protocol provides a self-validating system to check the purity of your compound at any time.
-
Instrumentation: A standard HPLC system with a UV-Vis detector and a C18 reverse-phase column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
Parameter Value Column C18, 4.6 x 150 mm, 5 µm Flow Rate 1.0 mL/min Injection Volume 10 µL Detection Wavelength 260 nm and 430 nm (monitor both) Column Temperature 30°C | Gradient | 30% B to 90% B over 15 min, hold 2 min, return to 30% B |
-
Sample Preparation: Dilute a small amount of your stock solution with the mobile phase (30:70 A:B) to a final concentration of ~10-20 µg/mL.
-
Analysis: Inject the prepared sample. A stable, pure compound should show a single major peak. Calculate the purity by dividing the area of the main peak by the total area of all peaks. A purity of >98% is generally considered good.
Protocol 3.3: Forced Degradation Study
This study identifies potential degradation pathways.[17] Use a starting concentration of ~100 µg/mL for all tests and analyze using the HPLC method in Protocol 3.2.
| Condition | Procedure |
| Acid Hydrolysis | Add 1M HCl. Incubate at 60°C for 4 hours. Neutralize before injection. |
| Base Hydrolysis | Add 0.1M NaOH. Incubate at room temperature for 1 hour. Neutralize before injection. |
| Oxidative | Add 3% H₂O₂. Incubate at room temperature for 4 hours, protected from light. |
| Thermal | Incubate solution at 60°C for 24 hours, protected from light. |
| Photolytic | Expose solution to a high-intensity UV lamp (e.g., 254 nm) for 4 hours. |
| Control | Incubate solution at room temperature, protected from light. |
Analysis: Compare the chromatograms from each stress condition to the control. Significant reduction of the parent peak and the appearance of new peaks indicate susceptibility to that specific stress factor.
References
-
Frontiers in Environmental Science. (n.d.). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers. [Link]
-
ACS Publications. (n.d.). Photocatalytic Degradation of 4-Nitrophenol in Aqueous Suspension by Using Polycrystalline TiO2 Impregnated with Lanthanide Double-Decker Phthalocyanine Complexes. ACS Publications. [Link]
-
ACS Publications. (n.d.). High Efficient Photocatalytic Degradation of p-Nitrophenol on a Unique Cu2O/TiO2 p-n Heterojunction Network Catalyst. Environmental Science & Technology. [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PMC. [Link]
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MDPI. (n.d.). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. MDPI. [Link]
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AIP Publishing. (2023). Photocatalytic degradation of nitro phenol: A continuous study in a TiO2 film coated photo reactor. AIP Conference Proceedings. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]
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ACS Publications. (2023). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrophenols - Potential for Human Exposure. NCBI. [Link]
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Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE - Safety Data Sheet. Loba Chemie. [Link]
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ResearchGate. (n.d.). The thermogram for 2,6-dinitrophenol. ResearchGate. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]
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ResearchGate. (n.d.). Effect of pH on (a) 2,4-DCP and (b) 2,4-DNP. ResearchGate. [Link]
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LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
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Chem Service. (2014). SAFETY DATA SHEET - Dinoseb. Chem Service. [Link]
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National Center for Biotechnology Information. (1995). pH-dependent effects of 2,4-dinitrophenol (DNP) on proliferation, endocytosis, fine structure and DNP resistance in Tetrahymena. PubMed. [Link]
-
Royal Society of Chemistry. (2014). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Analytical Methods. [Link]
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Utah State University Extension. (2001). Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. [Link]
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National Center for Biotechnology Information. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]
-
Wikipedia. (n.d.). 2,4-Dinitrophenol. Wikipedia. [Link]
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- 4. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
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Technical Support Center: Analysis of 4-Anilino-2,6-dinitrophenol by HPLC
Welcome to the dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Anilino-2,6-dinitrophenol. This guide is structured to provide researchers, scientists, and drug development professionals with expert, field-proven insights into method development and troubleshooting for this specific analyte. As an amphoteric compound, this compound presents unique chromatographic challenges that demand a nuanced understanding of its chemical properties and their interaction with the HPLC system.
This resource is designed to be a self-validating system, explaining not just the "what" but the critical "why" behind each protocol and troubleshooting step.
Understanding the Analyte: this compound
This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This dual nature is the root of most analytical challenges.
-
Acidic Group: The phenolic hydroxyl (-OH) group is acidic, with an estimated pKa similar to that of 2,6-dinitrophenol (pKa ≈ 3.7).[1]
-
Basic Group: The secondary amine (-NH-) of the anilino group is weakly basic. The pKa of aniline is ~4.6, but the strong electron-withdrawing effects of the two nitro groups on the adjacent ring significantly reduce the basicity of the secondary amine in this molecule, making it a very weak base.
This amphoteric character means the molecule's overall charge and, consequently, its hydrophobicity and retention in reversed-phase HPLC, are highly dependent on the mobile phase pH.[2][3]
| Property | Value / Characteristic | Significance for HPLC Analysis |
| Molecular Formula | C₁₂H₉N₃O₅ | --- |
| Molecular Weight | 275.22 g/mol | --- |
| Structure | Phenolic ring with two nitro groups and an aniline substituent | The nitro groups are strong chromophores, ideal for UV-Vis detection. |
| Amphoteric Nature | Contains both an acidic phenolic group and a weakly basic amino group.[4] | The ionization state is highly pH-dependent, critically affecting retention time, peak shape, and selectivity.[2][5] |
| pKa (Phenolic OH) | ~ 3.7 (estimated from 2,6-dinitrophenol)[1][6] | At pH > 3.7, the molecule becomes increasingly negatively charged (phenolate form), reducing retention. |
| pKa (Anilino NH) | < 4.6 (estimated) | At very low pH, the amine can be protonated (positive charge), but it is a very weak base. |
| Solubility | Slightly soluble in water; soluble in organic solvents like acetonitrile and methanol. | Proper sample solvent selection is crucial to prevent precipitation in the mobile phase.[7] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound?
A1: A reversed-phase method is most appropriate. Based on methods for structurally similar nitroaromatic compounds, a robust starting point is recommended.[4]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | An acidic mobile phase (pH ~2.5-3.0) ensures the phenolic group is fully protonated (neutral), preventing peak tailing from silanol interactions.[8][9] |
| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency. |
| Gradient | 30% B to 70% B over 15 minutes | A gradient is recommended to elute the compound with a good peak shape and to clean the column of any more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility of retention times.[10] |
| Detection (UV) | Start at 350 nm . Scan from 200-450 nm with a PDA detector if available. | Dinitrophenol derivatives typically have strong absorbance maxima around 350-360 nm.[11][12] A secondary maximum is often seen around 260 nm.[13] |
| Injection Vol. | 10 µL | A good starting volume to avoid column overload. |
| Sample Diluent | 50:50 Acetonitrile:Water | Dissolving the sample in a solvent similar to the initial mobile phase composition prevents peak distortion.[7] |
Q2: Why is my peak for this compound tailing?
A2: Peak tailing is the most common issue for this analyte and usually stems from secondary interactions or improper pH control.[9]
-
Cause 1: Silanol Interactions: The primary cause is the interaction between the analyte and acidic silanol groups (-Si-OH) on the silica surface of the column packing. Because this compound has a basic amine, it can interact with deprotonated (negatively charged) silanols, causing tailing.
-
Cause 2: Uncontrolled Ionization: If the mobile phase pH is close to the analyte's phenolic pKa (~3.7), the compound will exist as a mixture of its neutral and ionized (phenolate) forms during the separation. This dual-state interaction with the stationary phase leads to significant peak broadening and tailing.[14][3]
Q3: How do I choose the optimal detection wavelength?
A3: The optimal wavelength provides the highest signal-to-noise ratio. While a starting point of 350 nm is recommended, empirical determination is best. If you have a Photodiode Array (PDA) detector, inject a standard and examine the UV-Vis spectrum at the apex of the peak. Select the wavelength with the maximum absorbance (λ-max). Related compounds like 4-Amino-2-Nitrophenol show maxima at 264 nm and 342 nm[13], while 2,4-dinitrophenol shows a maximum around 350-360 nm.[11][12]
Q4: My retention time is drifting. What should I do?
A4: Retention time drift is typically caused by changes in the mobile phase composition, column temperature, or column equilibration.[15] For an ionizable compound like this, the most likely culprit is an unstable mobile phase pH. Ensure your buffer is adequately concentrated (10-25 mM is usually sufficient) and freshly prepared.[9] Also, ensure the column is fully equilibrated with the mobile phase before starting the analysis sequence, which may require flushing with 10-20 column volumes.[10]
Troubleshooting Guide: Common Problems & Solutions
This section provides a systematic, cause-and-effect approach to resolving common issues.
Problem 1: Asymmetric or Tailing Peak
-
Symptom: The peak has a Tailing Factor (Tf) or Asymmetry Factor (As) > 1.2.
-
Core Principle: Peak tailing for this compound is almost always related to controlling its ionization state and mitigating secondary interactions with the stationary phase.
Caption: Decision workflow for troubleshooting peak tailing.
-
Objective: To ensure the phenolic group of this compound is fully protonated (neutral) to prevent mixed-mode interactions and suppress silanol activity.
-
Rationale: By operating at a pH at least 1.5-2 units below the analyte's pKa, you ensure it exists in a single, non-ionized state, leading to symmetrical peaks.[5][8] A low pH also protonates residual silanol groups on the column packing, reducing their ability to interact with the basic amine moiety of the analyte.[9]
-
Procedure:
-
Prepare Mobile Phase A (Aqueous): Add 1.0 mL of concentrated phosphoric acid or formic acid to 1 L of HPLC-grade water. This will result in a pH of approximately 2.5-3.0. Filter through a 0.22 µm filter.
-
Prepare Mobile Phase B (Organic): Use HPLC-grade acetonitrile.
-
Column Equilibration: Flush the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
-
Analysis: Inject the standard solution and observe the peak shape. The tailing should be significantly reduced.
-
Problem 2: Poor Resolution or Co-elution with Impurities
-
Symptom: The peak of interest is not baseline-separated from an adjacent peak (Resolution < 1.5).
-
Core Principle: Selectivity (α) is the most powerful factor for improving resolution. For this ionizable analyte, selectivity can be manipulated by changing the mobile phase pH or the organic modifier.
Caption: Stepwise workflow for optimizing peak resolution.
-
Objective: To change the separation selectivity by exploiting different analyte-solvent interactions.
-
Rationale: Acetonitrile and methanol have different properties and will interact differently with the analyte and the C18 stationary phase. Methanol is a protic solvent and a better hydrogen bond donor/acceptor, which can alter the elution order of polar and aromatic compounds compared to the aprotic acetonitrile.
-
Procedure:
-
Replace Mobile Phase B: Substitute acetonitrile with HPLC-grade methanol.
-
Scouting Gradient: Perform a fast "scouting" gradient (e.g., 10% to 90% methanol in 10 minutes) to determine the approximate elution time of the analyte.
-
Optimize Gradient: Develop a new, shallower gradient centered around the elution percentage found in the scouting run.
-
Compare Chromatograms: Compare the resolution obtained with methanol to that from the acetonitrile method. The change in solvent may be sufficient to resolve the co-eluting peaks.
-
References
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC EU. [Link]
-
The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today. [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. [Link]
-
Synthesis and Energetic Properties of 4-Diazo-2,6-dinitrophenol and 6-Diazo-3-hydroxy-2,4-dinitrophenol. (2021). ResearchGate. [Link]
-
Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. (n.d.). Sciencemadness.org. [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. [Link]
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HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Advanced Materials Technology. [Link]
-
UV-Vis Spectrum of 4-Amino-2-Nitrophenol. (n.d.). SIELC Technologies. [Link]
-
2,4-dinitroaniline - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
2,6-Dinitrophenol. (n.d.). PubChem. [Link]
-
4-Amino-2,6-dinitrophenol. (n.d.). PubChem. [Link]
-
Synthesis of 2,4-dinitrophenol. (2012). ResearchGate. [Link]
-
Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). PubMed. [Link]
-
Highly selective detection of 2,4,6-trinitrophenol by using newly developed terbium-doped blue carbon dots. (2016). The Royal Society of Chemistry. [Link]
-
UV-vis spectra of different concentrations of 2,4-dinitrophenol and work curve of 2,4-dinitrophenol. (n.d.). ResearchGate. [Link]
-
UV-Vis absorption spectra illustrating the behavior of 4,6-dinitrobenzofuroxan 5. (n.d.). ResearchGate. [Link]
-
Absorption spectra of 2,4-DNP at different pH. (n.d.). ResearchGate. [Link]
-
Toxicological Profile for Dinitrophenols. (1995). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
Sources
- 1. 2,6-Dinitrophenol | C6H4N2O5 | CID 11312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 5. chromatographytoday.com [chromatographytoday.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
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- 9. hplc.eu [hplc.eu]
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- 12. researchgate.net [researchgate.net]
- 13. UV-Vis Spectrum of 4-Amino-2-Nitrophenol | SIELC Technologies [sielc.com]
- 14. moravek.com [moravek.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing 4-Anilino-2,6-dinitrophenol for In Vitro Studies
Welcome to the technical support center for the use of 4-Anilino-2,6-dinitrophenol in in vitro research. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on optimizing the experimental concentration of this compound. Given the limited specific literature on this particular derivative, this document synthesizes established principles for working with novel chemical entities and data from closely related dinitrophenol analogs to provide a robust framework for your studies.
I. Understanding the Compound: Mechanism of Action and Safety Precautions
This compound belongs to the dinitrophenol family of compounds. Its chemical structure suggests that, like the well-characterized 2,4-dinitrophenol (DNP), it likely functions as a mitochondrial uncoupler.[1][2] This means it can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient necessary for ATP synthesis.[1] This disruption of oxidative phosphorylation leads to a decrease in cellular ATP levels and an increase in heat production.
Core Mechanism of Dinitrophenols
Caption: Mechanism of mitochondrial uncoupling by dinitrophenols.
Crucial Safety Information: Dinitrophenols are classified as toxic and potentially explosive when dry.[3][4] They can be fatal if swallowed and toxic in contact with skin or if inhaled. Prolonged or repeated exposure may cause organ damage. Always handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) of a closely related compound like 2,4-dinitrophenol.[5]
II. Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: Due to the poor aqueous solubility of dinitrophenols, a high-concentration stock solution should be prepared in an organic solvent.[1][2]
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions for use in cell culture.
-
Alternative Solvent: High-purity ethanol can also be used.
-
Procedure:
-
Start by attempting to dissolve a small, accurately weighed amount of the compound in a known volume of DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
If solubility is an issue, gentle warming (up to 37°C) and vortexing can be employed.[6]
-
Once fully dissolved, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with your chosen solvent.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Q2: I'm seeing precipitation when I add the compound to my cell culture media. What should I do?
A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds and can lead to inaccurate and irreproducible results.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration in the media exceeds the compound's aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a concentrated stock directly to a large volume of media causes rapid solvent exchange, leading to the compound "crashing out." | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media. |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[7][8] |
| High Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in the media is too high, which can be toxic to cells and affect compound solubility. | Keep the final solvent concentration below 0.5%, and ideally below 0.1%. Ensure all experimental conditions, including controls, have the same final solvent concentration. |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes. | If precipitation persists, consider using a different basal media formulation. Serum-free media can sometimes be more prone to precipitation issues with certain compounds.[8] |
III. Experimental Protocols and Troubleshooting
Protocol 1: Determining Maximum Soluble Concentration in Cell Culture Media
This protocol is essential to perform before any biological assays to establish the upper limit for your dose-response studies.
-
Prepare a high-concentration stock solution of this compound (e.g., 50 mM in DMSO).
-
Create a series of dilutions of the stock solution in your specific cell culture medium (pre-warmed to 37°C). A suggested range would be from 1 µM to 500 µM.
-
Visually inspect each dilution immediately and after incubation at 37°C for 1-2 hours for any signs of precipitation (cloudiness, crystals).
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV).
-
The highest concentration that remains clear is your maximum soluble concentration and should be the top concentration in your subsequent experiments.
Protocol 2: Establishing the Optimal Working Concentration Range
A dose-response experiment is critical to identify the effective concentration range of this compound for your specific cell type and assay.
-
Cell Seeding: Plate your cells at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Dilution: Prepare a serial dilution of your compound in pre-warmed culture media, starting from the maximum soluble concentration determined in Protocol 1. A 1:2 or 1:3 dilution series is recommended to cover a broad range.
-
Treatment: Remove the old media from your cells and replace it with the media containing the different concentrations of the compound. Include a "vehicle control" with the same final concentration of solvent (e.g., DMSO) as your treated wells.
-
Incubation: Incubate the cells for a duration relevant to your assay (e.g., 24, 48, or 72 hours).
-
Assay: Perform your chosen endpoint assay (e.g., cell viability, ATP measurement, cytotoxicity).
-
Data Analysis: Plot the assay response against the log of the compound concentration to generate a dose-response curve and determine key parameters like the EC50 or IC50.
Troubleshooting Guide
Caption: Troubleshooting workflow for in vitro assays with this compound.
IV. References
-
Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Retrieved from [Link]
-
Groothuis, F. A., et al. (2015). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology, 28(12), 2203–2213.
-
Boichenko, A. P., et al. (2011). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Russian Journal of Applied Chemistry, 84(6), 958–963.
-
PubChem. (n.d.). 4-Amino-2,6-dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]
-
Fischer, S., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology, 35(11), 2037–2049.
-
Santos, C., et al. (2015). Neuroprotective actions of 2,4-dinitrophenol: Friend or foe?. CNS Neuroscience & Therapeutics, 21(9), 685–691.
-
Dmytruk, K. V., et al. (2016). Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. Journal of Chemistry and Technologies, 24(2), 1-8.
-
BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
-
Khorsandi, L., et al. (2018). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Avicenna Journal of Medical Biotechnology, 10(3), 194–197.
-
Bio-Rad. (n.d.). ESSENTIAL CALCULATIONS FOR CELL CULTURE: Step-by-Step Guide. Retrieved from [Link]
-
ResearchGate. (2016). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved from [Link]
-
Shcheglovitova, D. N., et al. (2022). Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. Nanomaterials, 12(13), 2162.
-
M. Serra, et al. (2018). A statistical approach to improve compound screening in cell culture media. Biotechnology and Bioengineering, 115(5), 1306-1317.
-
Shcheglovitova, D. N., et al. (2022). Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. Nanomaterials, 12(13), 2162.
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
Sources
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- 2. 2,6-Dinitrophenol | C6H4N2O5 | CID 11312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-AMINO-4,6-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 2-AMINO-4,6-DINITROPHENOL, WETTED WITH NOT LESS THAN 20% WATER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Interference of 4-Anilino-2,6-dinitrophenol in Biochemical Assays
Welcome to the technical support resource for researchers encountering challenges with 4-Anilino-2,6-dinitrophenol. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and a clear understanding of the mechanisms by which this compound can interfere with biochemical and cell-based assays. Our goal is to equip you with the knowledge to identify, understand, and mitigate these interferences, ensuring the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in screening assays?
This compound is a nitroaromatic compound. Its structure, featuring a phenol ring substituted with two nitro groups and an aniline group, is responsible for its chemical reactivity and potential for assay interference. The dinitrophenol moiety is a well-documented functional group found in compounds that can uncouple mitochondrial oxidative phosphorylation.[1][2][3] Molecules with these characteristics are often flagged as Pan-Assay Interference Compounds (PAINS), which are known to cause false-positive results in high-throughput screening through a variety of nonspecific mechanisms.[4][5]
Q2: What are the primary mechanisms by which this compound interferes with assays?
The interference potential of this compound stems from three main properties of its nitroaromatic structure:
-
Fluorescence Quenching: The strongly electron-withdrawing nitro groups can absorb the energy of excited fluorophores, causing them to return to their ground state without emitting light.[6][7] This phenomenon, known as fluorescence quenching, can lead to a false-positive signal (apparent inhibition) in fluorescence-based assays.[8][9]
-
Redox Cycling: Dinitrophenols can undergo reduction by cellular components (e.g., NADPH reductases) and then be re-oxidized by molecular oxygen. This futile cycle generates reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[10] The resulting oxidative stress can damage proteins and lipids or directly interfere with redox-sensitive assay readouts.[10][11]
-
Direct Enzyme Inhibition: Dinitrophenols have been reported to directly inhibit the activity of certain enzymes, such as ATPases and proteases, independent of their other properties.[12][13][14] This can be a genuine biological effect but requires careful validation to distinguish it from nonspecific interference.
Q3: Is this compound considered a PAIN?
Yes, the chemical substructures within this compound are characteristic of PAINS.[4] PAINS are compounds that appear as "hits" in multiple, unrelated assays.[5][15] It is crucial to understand that a PAINS alert is not a definitive disqualification of a compound but rather a strong recommendation for further investigation using orthogonal assays and control experiments to verify the biological activity.[16]
Troubleshooting Guide: Specific Experimental Issues
This section addresses common problems encountered when working with this compound in a question-and-answer format.
Q1: My fluorescence intensity/polarization assay shows potent "inhibition" with this compound. How can I determine if this is a real effect?
Likely Cause: The most probable cause is fluorescence quenching by the nitroaromatic scaffold of the compound.[6][7][8] The compound absorbs energy from your fluorescent probe, reducing the light emitted and mimicking an inhibitory effect.
Troubleshooting Steps:
-
Perform a Fluorophore Control Experiment: The most direct way to test for quenching is to measure the fluorescence of your probe in the assay buffer with and without the presence of this compound. A decrease in fluorescence in the absence of the biological target (e.g., enzyme, receptor) is a clear indication of interference.
-
Analyze the Emission Spectrum: Check if the emission spectrum of your fluorophore is altered by the compound. A shift in the spectrum can also indicate interference.
-
Use an Orthogonal Assay: If possible, validate your findings using an assay with a different detection method that is not based on fluorescence, such as an absorbance-based or luminescence-based assay.[17]
Protocol 1: Assessing Fluorescence Interference is provided below to guide you through this process.
Q2: I am observing high background and poor reproducibility in my cell-based assay that measures cell viability (e.g., using resazurin) or oxidative stress. Could this compound be responsible?
Likely Cause: This is a classic sign of interference due to redox cycling.[10] The compound is likely being reduced by cellular enzymes and then re-oxidized, producing ROS. This can lead to cytotoxicity or interfere with redox-sensitive dyes like resazurin (alamarBlue) or H2DCFDA.
Troubleshooting Steps:
-
Conduct a Cell-Free ROS Production Assay: Test whether this compound can generate ROS in your assay buffer. This can be done by adding a reducing agent (like DTT or NADPH) and an ROS-sensitive probe. An increase in signal from the probe indicates redox cycling.
-
Include Antioxidant Controls: Run your cell-based assay in the presence of an antioxidant like N-acetylcysteine (NAC). If the observed effect of this compound is diminished by the antioxidant, it strongly suggests the involvement of ROS.
-
Switch to a Non-Redox-Sensitive Endpoint: For viability assays, consider using a method that is less susceptible to redox interference, such as measuring ATP content (e.g., CellTiter-Glo®) or a protease-based viability assay.
See Protocol 2: Cell-Free Redox Cycling and ROS Production Assay for a detailed methodology. The mechanism is illustrated in the diagram below.
Q3: My enzyme kinetics data suggests inhibition by this compound, but the results are inconsistent. How do I confirm specific inhibition?
Likely Cause: In addition to the issues mentioned above, dinitrophenols can sometimes inhibit enzymes directly.[13][14] However, inconsistency may point to nonspecific mechanisms like compound aggregation or reactivity with protein thiols.
Troubleshooting Steps:
-
Check for Thiol Reactivity: Include a high concentration of a reducing agent like Dithiothreitol (DTT) (1-5 mM) in your assay buffer.[18] If the inhibitory activity of your compound is significantly reduced, it may be reacting with cysteine residues on your target protein.
-
Vary Enzyme Concentration: True inhibitors that bind with a specific stoichiometry should show an IC50 value that is independent of the enzyme concentration. If the IC50 value increases with higher enzyme concentrations, it may indicate a nonspecific or irreversible mode of inhibition.
-
Use an Orthogonal Assay: Confirm the inhibition with a different assay format or technology. For example, if you are using a biochemical assay, try to validate the finding in a cell-based target engagement assay.
The following diagram provides a general workflow for troubleshooting suspected assay interference.
Data Presentation & Visualization
Table 1: Summary of Interference Mechanisms and Mitigation Strategies
| Interference Mechanism | Assays Commonly Affected | Key Indicator | Recommended Control/Action |
| Fluorescence Quenching | Fluorescence Intensity, FRET, FP, TR-FRET | Signal decrease in fluorophore-only control | Protocol 1; Use a non-fluorescent (e.g., absorbance, luminescence) orthogonal assay. |
| Redox Cycling | Cell viability (resazurin, MTT), ROS assays, Redox-sensitive reporters | High background, poor reproducibility, effect reversed by antioxidants | Protocol 2; Include antioxidant controls (e.g., NAC); Switch to ATP-based viability assays. |
| Direct Enzyme Inhibition | All enzyme activity assays | Inconsistent kinetics, IC50 shifts with enzyme concentration | Include DTT in buffer; Vary enzyme concentration; Use orthogonal assays. |
Diagrams of Key Mechanisms and Workflows
Caption: Fluorescence quenching by this compound.
Caption: Redox cycling of this compound generating ROS.
Caption: Troubleshooting workflow for assay interference.
Experimental Protocols
Protocol 1: Assessing Fluorescence Interference
Objective: To determine if this compound directly quenches the fluorescence of the assay's reporter probe.
Materials:
-
Microplate reader with fluorescence detection capabilities
-
Black, flat-bottom microplates (e.g., 96- or 384-well)[17]
-
Assay buffer
-
Fluorescent probe (at the final assay concentration)
-
This compound stock solution
Method:
-
Prepare a serial dilution of this compound in assay buffer. The concentration range should cover and exceed the concentration that produced the "hit" in your primary assay. Include a "buffer only" control.
-
In a black microplate, add the diluted compound solutions to triplicate wells.
-
Add the fluorescent probe to all wells at its final assay concentration.
-
Incubate the plate for the same duration as your primary assay, under the same conditions (temperature, light).
-
Read the fluorescence on a microplate reader using the same excitation and emission wavelengths and settings (e.g., gain, focal height) as your primary assay.[17]
-
Analysis: Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent decrease in fluorescence intensity indicates quenching.
Protocol 2: Cell-Free Redox Cycling and ROS Production Assay
Objective: To determine if this compound generates ROS in a cell-free environment.
Materials:
-
Microplate reader with fluorescence detection
-
Black, flat-bottom microplates
-
Assay buffer (e.g., PBS or HEPES buffer)
-
ROS-sensitive probe (e.g., Amplex™ Red or 2',7'-dichlorodihydrofluorescein diacetate, H2DCFDA)
-
Horseradish peroxidase (HRP), if using Amplex Red
-
A reducing agent (e.g., 100 µM NADPH or 1 mM DTT)
-
This compound stock solution
-
Positive control (e.g., menadione, a known redox cycler)
Method:
-
Prepare a working solution of the ROS probe in assay buffer according to the manufacturer's instructions. If using Amplex Red, include HRP.
-
Prepare a serial dilution of this compound and the positive control in assay buffer.
-
In a black microplate, add the diluted compound solutions to triplicate wells. Include wells for "buffer only" and "reducing agent only" controls.
-
Add the ROS probe working solution to all wells.
-
Initiate the reaction by adding the reducing agent (NADPH or DTT) to all wells.
-
Immediately place the plate in a kinetic plate reader and measure the fluorescence signal every 1-2 minutes for 30-60 minutes.
-
Analysis: Plot the rate of fluorescence increase (slope of the kinetic curve) against the compound concentration. A concentration-dependent increase in the rate of signal generation indicates redox cycling and ROS production.[19]
References
- Poronik, Y. M., Sadowski, B., Szychta, K., Quina, F. H., Vullev, V. I., & Gryko, D. T. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality.
- Smith, M. B., et al. (n.d.). DETECTION OF NITROAROMATICS BY QUENCHING OF FLUORESCENCE FROM CHLOROPHYLL IN DETERGENT MICELLES.
- Ahamad, T., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI.
- Lee, J. Y., et al. (n.d.). Ratiometric turn-on fluorophore displacement ensembles for nitroaromatic explosives detection. University of Southern Denmark.
- National Center for Biotechnology Information. (n.d.). 4-Amino-2,6-dinitrophenol. PubChem.
- MB. (n.d.). Assay Troubleshooting.
- Balamurugan, A., et al. (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. Scientific Reports.
- ResearchGate. (n.d.).
- Baell, J. B., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
- Wikipedia. (n.d.). Pan-assay interference compounds.
- Fuller, M. (n.d.). What are PAINS?. BIT 479/579 High-throughput Discovery.
- Bitesize Bio. (2024).
- BenchChem. (n.d.).
- Capuzzi, S. J., et al. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS.
- PubMed. (1968). Inhibition by anions of dinitrophenol-induced ATPase of mitochondria. Biochimica et Biophysica Acta.
- Taylor & Francis Online. (n.d.). Pan-assay interference compounds – Knowledge and References.
- ResearchGate. (n.d.). Pan-assay interference compounds (PAINS) that may not be too painful for chemical biology projects.
- BenchChem. (n.d.). Application Notes: The Use of Dinitrophenols in Enzyme Kinetics Studies.
- National Center for Biotechnology Information. (n.d.). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols. NCBI Bookshelf.
- National Oceanic and Atmospheric Administration. (n.d.). 2-AMINO-4,6-DINITROPHENOL. CAMEO Chemicals.
- Rotilio, G., et al. (n.d.). Biochemical mechanism of oxidative damage by redox-cycling drugs. Environmental Health Perspectives.
- Osmania University. (n.d.). B.Sc., CBCS Common Core Syllabi for all Universities in Telangana.
- Yamaka, Y., Inoue, A., & Watanabe, S. (1976). 2,4-Dinitrophenol as a specific inhibitor of the breakdown of the actomyosin-phosphate-ADP complex. Journal of Biochemistry.
- Akanda, M. R., & Ju, H. (2017). An Integrated Redox Cycling for Electrochemical Enzymatic Signal Enhancement. Analytical Chemistry.
- Wikipedia. (n.d.). 2,4-Dinitrophenol.
- Bonewell, G. W., & Rossini, L. (1969). 2,4-Dinitrophenol inhibition of chymotrypsin, trypsin and pronase digestion of bovine serum albumin. The Italian Journal of Biochemistry.
- ChemicalBook. (n.d.). 6-Amino-2,4-dinitrophenol(96-91-3).
- Glorieux, C., & Calderon, P. B. (2017). Antimelanoma Activity of the Redox Dye DCPIP (2,6-Dichlorophenolindophenol) is Antagonized by NQO1. Cancers.
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Dinitrophenols.
- ResearchGate. (2011).
- Matheson, N. A. (1966). The isolation of amino acids from mixtures as their N-2,4-dinitrophenol derivatives. Methionine, leucine, phenylalanine, ornithine, lysine and tyrosine. Biochemical Journal.
- ResearchGate. (n.d.).
- Malejka, S., et al. (2022). Photochemical Redox Reactions of 2,6-Dichlorophenolindophenol and Its Use to Detect Photoreduced Quinones. Molecules.
- Perry, R. J., et al. (2020). 2,4 Dinitrophenol as Medicine.
- Grundlingh, J., et al. (2011). 2,4-Dinitrophenol (DNP)
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- 19. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 4-Anilino-2,6-dinitrophenol
Welcome to the technical support center for the purification of crude 4-Anilino-2,6-dinitrophenol. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and solutions to common challenges encountered during the purification of this important chemical intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.
MANDATORY SAFETY NOTICE: Handle with Extreme Caution
Before proceeding with any experimental work, it is imperative to understand the significant hazards associated with dinitrophenol derivatives.
-
Toxicity: 2,4-Dinitrophenol, a related compound, is classified as fatal if swallowed and toxic in contact with skin or if inhaled . It can cause severe damage to organs through prolonged or repeated exposure. Assume this compound has a similar toxicity profile.
-
Explosion Hazard: Many dinitrophenol compounds are explosive when dry.[1] They are often stored and handled while wetted with water to mitigate this risk. Never allow the material to dry out completely unless you are certain of its stability, and avoid friction, shock, or heat.[1]
-
Flammability: These compounds are flammable solids. Keep them away from heat, sparks, and open flames.
Always perform a thorough risk assessment, consult the specific Safety Data Sheet (SDS) for your material, and work in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety goggles. [1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthesis route. Typically, the synthesis involves the reaction of a dinitro-substituted phenol or chlorobenzene with aniline. Therefore, you can expect to encounter:
-
Unreacted Starting Materials: Such as 2,4-dinitrochlorobenzene, 2,6-dinitrophenol, or excess aniline.
-
Isomeric Byproducts: Depending on the regioselectivity of the nitration or substitution steps, you may have isomers like 2-Anilino-4,6-dinitrophenol.
-
Side-Reaction Products: Over-nitration can lead to trinitro species. Hydrolysis of starting materials or products can also introduce additional impurities.[3]
Q2: Which purification method is the most suitable for this compound?
A2: The optimal method depends on the nature and quantity of impurities, as well as the desired scale and final purity.
-
Recrystallization: Best for crude material that is already relatively pure (>85-90%) and where impurities have different solubility profiles from the product. It is simple and scalable.
-
Acid-Base Extraction: Highly effective for this specific molecule. The phenolic proton in this compound is acidic due to the strong electron-withdrawing effects of the two nitro groups. This allows it to be selectively deprotonated and moved into an aqueous basic layer, leaving non-acidic impurities behind in the organic layer.[4][5]
-
Column Chromatography: The most powerful technique for separating complex mixtures with closely related impurities, such as isomers.[6][7] It offers the highest resolution but is less scalable and more labor-intensive than the other methods.
The following decision tree can help guide your choice:
Caption: Purification method selection guide.
Q3: How can I assess the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. A pure compound should ideally show a single spot.[8]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting range. Impurities typically depress and broaden the melting point.
-
Spectroscopic Methods:
-
NMR (¹H and ¹³C): Provides detailed structural information and can be used to detect and quantify impurities.
-
FTIR: Confirms the presence of key functional groups (N-H, O-H, NO₂, aromatic C-H).
-
Mass Spectrometry: Confirms the molecular weight of the compound.
-
Troubleshooting Guides
Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" Product separates as a liquid instead of solid crystals. | 1. Cooling too rapidly: The solution becomes supersaturated too quickly for crystal lattice formation.[9] 2. High concentration of impurities: Impurities can disrupt crystallization and lower the mixture's melting point.[9] 3. Inappropriate solvent: The compound's melting point may be lower than the boiling point of the solvent. | 1. Re-heat the solution to redissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly (e.g., by leaving the flask on a warm hotplate or insulating it).[9] 2. Attempt a preliminary purification with acid-base extraction or chromatography to remove the bulk of impurities.[7] 3. Choose a lower-boiling point solvent. |
| No Crystals Form Solution remains clear upon cooling. | 1. Too much solvent used: The solution is not saturated, preventing crystallization.[10][11] 2. Supersaturation: The solution is saturated, but crystal nucleation has not initiated.[9] | 1. Boil off some of the solvent to increase the concentration and attempt to cool again.[10] 2. Induce crystallization by: a) Scratching the inside of the flask with a glass rod at the solution's surface.[10][11] b) Adding a seed crystal of the pure compound.[10] c) Cooling the solution in an ice bath after slow cooling to room temperature.[12] |
| Poor or Low Yield Very little solid material is recovered. | 1. Too much solvent used: A significant amount of product remains dissolved in the mother liquor.[11] 2. Premature crystallization: The product crystallized in the filter funnel during hot filtration (if performed).[13] 3. Washing with warm solvent: Using room temperature or warm solvent to wash the collected crystals redissolves the product.[11] | 1. Reduce the volume of the mother liquor by evaporation and cool to recover a second crop of crystals. Note that this crop may be less pure.[9] 2. Ensure the funnel and receiving flask are pre-heated before filtration. Use a slight excess of hot solvent to prevent crystallization, then boil off the excess before cooling.[13] 3. Always wash the crystals with a minimal amount of ice-cold solvent.[11] |
Column Chromatography Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound Stuck at Origin The colored band does not move down the column. | 1. Mobile phase is not polar enough: The compound has a very strong affinity for the polar silica gel stationary phase and is not being eluted.[14][15] | 1. Gradually increase the polarity of the eluent. For a highly polar compound like this, a gradient of hexane/ethyl acetate moving towards pure ethyl acetate, or even adding a small percentage (1-5%) of methanol to dichloromethane or ethyl acetate, may be necessary.[14] |
| Poor Separation Bands overlap or co-elute. | 1. Mobile phase is too polar: All components are moving too quickly down the column without sufficient interaction with the stationary phase.[8] 2. Column was overloaded: Too much crude material was loaded onto the column. 3. Poor column packing: Channels or cracks in the silica gel lead to an uneven solvent front.[15] | 1. Use a less polar solvent system. Develop an optimal system using TLC first, aiming for a target compound Rf value of ~0.3.[8] 2. Use a larger column or load less material. A general rule is a 20:1 to 50:1 ratio of silica gel to crude compound by weight.[15] 3. Ensure the column is packed carefully and uniformly. Do not let the solvent level drop below the top of the silica.[15] |
Acid-Base Extraction Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Emulsion Forms A thick, stable layer forms between the organic and aqueous phases. | 1. Vigorous shaking: Overly aggressive shaking can create a stable emulsion. 2. Similar densities: The densities of the organic and aqueous layers are too close. | 1. Gently swirl or invert the separatory funnel instead of shaking vigorously. Allow the funnel to stand for a longer period. 2. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer, which helps to break the emulsion.[4] |
| No Precipitate on Acidification The aqueous layer remains clear after adding acid. | 1. Insufficient acidification: The pH is not low enough to protonate the phenolate and cause the neutral phenol to precipitate. 2. Product is soluble in water: The concentration of the product is below its aqueous solubility limit. 3. Too much aqueous base used: The solution is too dilute. | 1. Add more acid while monitoring with pH paper to ensure a pH of ~1-2 is reached.[4] 2. If the product is water-soluble, it must be recovered by back-extraction into a fresh portion of an organic solvent (like ethyl acetate) after acidification.[5] 3. If possible, start with a more concentrated solution. |
Comparative Data on Purification Methods
| Method | Typical Yield | Final Purity | Scalability | Key Advantage |
| Recrystallization | 60-85% | Good to Excellent (>98%) | Excellent | Simple, cost-effective, and easily scalable. |
| Acid-Base Extraction | 70-95% | Good to Excellent (>98%) | Excellent | Highly selective for acidic phenols, efficiently removes neutral and basic impurities.[4][16] |
| Column Chromatography | 50-80% | Excellent (>99%) | Poor to Moderate | Unmatched for separating complex mixtures and isomers.[6][7] |
| Note: These values are illustrative and can vary significantly based on the initial purity of the crude material. |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a test tube, test the solubility of a small amount of crude material in various solvents (e.g., ethanol, methanol, toluene, ethyl acetate, or solvent mixtures). A suitable solvent will dissolve the compound when hot but not when cold.[11] Ethanol or an ethanol/water mixture is often a good starting point for polar compounds.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid just dissolves.[12]
-
Decolorization (Optional): If the solution is highly colored from impurities, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[13]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[11]
-
Drying: Allow the crystals to air-dry on the filter paper. For final drying, use a vacuum oven at a temperature well below the compound's melting point. Caution: Do not let dinitrophenols become completely dry unless their stability is known, due to explosion risk. [1]
Protocol 2: Purification by Acid-Base Extraction
Caption: Workflow for purification by acid-base extraction.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Extraction: Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.[4] Stopper the funnel and invert it several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation. The acidic phenol will react with NaOH to form its sodium salt, which is soluble in the aqueous layer.[5]
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete recovery, extract the remaining organic layer with a fresh portion of 1 M NaOH. Combine the aqueous extracts. The organic layer now contains non-acidic impurities and can be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH ~1, check with pH paper).[4] The purified this compound will precipitate out as a solid.
-
Isolation and Drying: Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry carefully as described in the recrystallization protocol.
References
- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols.
- University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York Chemistry Teaching Labs.
- ResearchGate. (2015, February 3). Can I use acid-base extraction for fractional of phenols and flavonoids from plant extract?
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 3-Methyl-4-nitrophenol.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Wikipedia. (n.d.). Acid–base extraction.
- ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol.
- Benchchem. (2025, December). Troubleshooting column chromatography purification of polar ketone compounds.
- Michigan State University. (n.d.). Recrystallization.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- YouTube. (2021, June 27). Column Chromatography-Separation of ortho & para Nitrophenols.
- University of Alberta. (n.d.). Column chromatography.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Axion Labs. (n.d.). HPLC problems with very polar molecules.
- YouTube. (2020, July 23). Acid base extraction.
- University of Toronto. (n.d.). Recrystallization - Single Solvent.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - 2,4-Dinitrophenol.
- Spectrum Chemical. (2018, August 15). SAFETY DATA SHEET - 2,4-DINITROPHENOL, MOIST.
- Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 2,4-Dinitroaniline.
- Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen.
- Organic Syntheses. (n.d.). 2,4-dinitroaniline.
- Sciencemadness.org. (2015, August 24). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen.
- Thermo Fisher Scientific. (2025, September 22). 4-tert-Butyl-2,6-dinitrophenol - SAFETY DATA SHEET.
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Technical Support Center: Addressing Cytotoxicity of 4-Anilino-2,6-dinitrophenol in Cell Culture
Welcome to the technical support center for researchers utilizing 4-Anilino-2,6-dinitrophenol. This guide is designed to provide in-depth technical and methodological support to help you anticipate, troubleshoot, and correctly interpret the cytotoxic effects of this compound in your cell culture experiments. As a dinitrophenol derivative, its biological activity is primarily linked to the uncoupling of mitochondrial oxidative phosphorylation, a mechanism that requires careful consideration in experimental design and data analysis.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and cytotoxic mechanisms of this compound.
Q1: What is the primary mechanism of cytotoxicity for this compound?
A1: The primary mechanism of cytotoxicity for this compound, like other dinitrophenols, is the uncoupling of oxidative phosphorylation in mitochondria.[1][2][3] As a lipophilic protonophore, it can diffuse across the inner mitochondrial membrane. In the intermembrane space, which has a higher proton concentration, it becomes protonated. It then diffuses back into the mitochondrial matrix, where it releases the proton, effectively dissipating the proton gradient that is essential for ATP synthesis by ATP synthase.[4] This uncoupling leads to a decrease in cellular ATP production and an increase in oxygen consumption as the electron transport chain attempts to compensate.[4] The energy that would have been used for ATP synthesis is instead dissipated as heat.[4]
Q2: What are the downstream cellular consequences of mitochondrial uncoupling by this compound?
A2: The uncoupling of oxidative phosphorylation triggers a cascade of cellular events, including:
-
ATP Depletion: The disruption of the proton gradient leads to a significant decrease in the cell's primary energy currency, ATP. This can impair numerous energy-dependent cellular processes.
-
Increased Oxidative Stress: The hyperactivation of the electron transport chain can lead to an increased leakage of electrons, which then react with oxygen to form reactive oxygen species (ROS) such as superoxide anions.[1][3] This can overwhelm the cell's antioxidant capacity, leading to oxidative damage to proteins, lipids, and DNA.
-
Glutathione (GSH) Depletion: Nitroaromatic compounds can lead to the depletion of intracellular glutathione, a critical antioxidant.[1] This can occur through direct conjugation or through the increased demand for GSH to combat oxidative stress.
-
Induction of Apoptosis: The combination of ATP depletion, oxidative stress, and disruption of mitochondrial homeostasis can trigger the intrinsic pathway of apoptosis.
Q3: What are the physicochemical properties of this compound that I should be aware of for cell culture experiments?
A3: While specific data for this compound is limited, related dinitrophenols exhibit poor solubility in aqueous solutions like cell culture media.[5][6][7] Therefore, it is typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a high-concentration stock solution before being diluted into the cell culture medium for experiments.[5] It is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[8][9]
Q4: Which cell lines are suitable for studying the cytotoxicity of this compound?
A4: The choice of cell line should be guided by your research question. However, for general cytotoxicity screening of compounds that affect metabolic processes, the following human cell lines are commonly used:
-
HepG2 (Human Hepatocellular Carcinoma): These cells are metabolically active and retain many of the xenobiotic-metabolizing enzymes found in primary hepatocytes, making them a relevant model for studying the metabolism and toxicity of foreign compounds.[10][11][12]
-
A549 (Human Lung Carcinoma): This is a well-characterized and robust cell line that is frequently used in cytotoxicity studies.[13][14][15][16][17] It is always recommended to include a non-cancerous cell line (e.g., fibroblasts) to assess for selective cytotoxicity.
Troubleshooting Guide
This section provides solutions to common problems encountered when assessing the cytotoxicity of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Compound Precipitation in Culture Medium | Poor solubility of this compound. | Action: Prepare a high-concentration stock solution in 100% DMSO and perform serial dilutions in culture medium immediately before adding to cells. Ensure vigorous mixing upon dilution. Rationale: Dinitrophenols are known for their low aqueous solubility.[5][6][7] A concentrated DMSO stock helps to keep the compound solubilized until the final dilution in the aqueous medium. |
| Action: Decrease the final concentration of the compound in your experiment. Rationale: You may be exceeding the solubility limit of the compound in the culture medium. | ||
| Inconsistent IC50 Values Between Experiments | Variability in cell health and passage number. | Action: Use cells from a similar passage number and ensure they are in the logarithmic growth phase. Avoid using cells that are over-confluent. Rationale: Cellular metabolism and sensitivity to toxins can change with passage number and confluency.[18][19] |
| Inaccurate compound concentration. | Action: Prepare fresh serial dilutions from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Rationale: The compound may degrade over time or with multiple freeze-thaw cycles, leading to inaccurate concentrations.[20] | |
| Different incubation times. | Action: Standardize the incubation time with the compound across all experiments. Rationale: The cytotoxic effect of many compounds is time-dependent.[21] | |
| High Background in LDH Assay | High endogenous LDH in serum. | Action: Reduce the serum concentration in your culture medium during the treatment period or use a serum-free medium if your cells can tolerate it. Rationale: Serum is a known source of LDH, which can lead to high background readings. |
| Cell handling-induced damage. | Action: Handle cells gently during media changes and reagent additions. Avoid forceful pipetting. Rationale: Physical stress can rupture cell membranes and cause premature LDH release. | |
| Unexpected Results in MTT Assay (e.g., increased absorbance at high concentrations) | Direct reduction of MTT by the compound. | Action: Run a cell-free control with your compound and MTT to check for direct reduction. Rationale: Redox-active compounds can directly reduce MTT, leading to a false-positive signal that is independent of cell viability. |
| Altered metabolic state. | Action: Use a secondary, non-metabolic-based cytotoxicity assay (e.g., LDH release, trypan blue exclusion) to confirm your results. Rationale: As a mitochondrial uncoupler, this compound directly targets cellular metabolism, which can sometimes lead to an initial paradoxical increase in reductase activity before cell death occurs. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution for use in cell culture experiments.
-
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: MTT Cell Viability Assay
-
Objective: To assess cell viability based on mitochondrial reductase activity.
-
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions (diluted from stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
-
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of concentrations of this compound and a vehicle control (medium with the same final DMSO concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 3: LDH Cytotoxicity Assay
-
Objective: To assess cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
-
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
Commercially available LDH cytotoxicity assay kit
-
-
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Read the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.
-
Visualizing Mechanisms and Workflows
Caption: Proposed mechanism of this compound cytotoxicity.
Caption: General workflow for assessing cytotoxicity in cell culture.
References
-
2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. (2022). Molecules. [Link]
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Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (2021). International Journal of Molecular Sciences. [Link]
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The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (2018). Oncotarget. [Link]
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In vitro effect of 2-allyl-4,6-dinitrophenol (9) on mycelial growth of Phytophthora cinnamomi at different concentrations. (n.d.). ResearchGate. [Link]
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2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line. (2024). Annals of Agricultural and Environmental Medicine. [Link]
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What is the solubility of 2,4-Dinitrophenol? Is it better to dissolve it in water or DMSO?. (2024). ResearchGate. [Link]
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Is there any protocols for making stock solution in cytotoxicity assay?. (2017). ResearchGate. [Link]
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Hep G2 Hepatocyte Glutathione Assay. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]
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Use of HepG2 cell line for direct or indirect mutagens screening: comparative investigation between comet and micronucleus assays. (2001). Mutation Research. [Link]
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Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. (2022). Molecules. [Link]
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Profiling of the Tox21 Chemical Collection for Mitochondrial Function to Identify Compounds that Acutely Decrease Mitochondrial Membrane Potential. (2016). Environmental Health Perspectives. [Link]
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2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line. (2023). Annals of Agricultural and Environmental Medicine. [Link]
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2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. (2022). MDPI. [Link]
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Visualization of mitochondrial membrane potential in mammalian cells. (2020). ResearchGate. [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual. [Link]
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Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?. (2023). ResearchGate. [Link]
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Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample. (2024). Scientific Reports. [Link]
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2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. (2022). National Institutes of Health. [Link]
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New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: OPC-163493. (2021). ACS Omega. [Link]
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Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate. [Link]
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Glutathione Assay Kit (Colorimetric). (n.d.). ResearchGate. [Link]
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Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. (n.d.). Agilent. [Link]
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JC-1 Mitochondrial Membrane Potential Assay. (n.d.). Creative Bioarray. [Link]
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Glutathione Colorimetric Assay Kit. (n.d.). BioVision. [Link]
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2,4-Dinitrophenol. (n.d.). PubChem. [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE Technologies. [Link]
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Cytotoxic Activity of Origanum Vulgare L. on Hepatocellular Carcinoma cell Line HepG2 and Evaluation of its Biological Activity. (2020). Plants. [Link]
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Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves. (2022). Molecules. [Link]
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Preparation of Dimethyl Sulfoxide (DMSO). (2022). Washington State University IACUC. [Link]
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Antiproliferative and Anticancer Activity of Chrysin on Human A549 Lung Cancer Cell Lines; Possible Clinical Application. (2024). Gene, Cell and Tissue. [Link]
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Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data. (2023). Journal of Chemical Information and Modeling. [Link]
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Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. (2022). Molecules. [Link]
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Glutathione Assay. (n.d.). AMSBIO. [Link]
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The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (2018). National Institutes of Health. [Link]
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TOXICOLOGICAL PROFILE FOR DINITROPHENOLS. (1995). Centers for Disease Control and Prevention. [Link]
-
Determination: Mitochondrial Membrane Potential & Reactive Oxygen Species l Protocol Preview. (2022). YouTube. [Link]
-
Cytotoxic Activity of Compounds 6b, 6d, and 6g against A549 (Lung... (n.d.). ResearchGate. [Link]
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How can I calculate IC50 for a cytotoxic substance?. (2015). ResearchGate. [Link]
-
TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. (n.d.). Toxicological Profile for Dinitrophenols. [Link]
-
TMRE Mitochondrial Membrane Potential Assay. (n.d.). G-Biosciences. [Link]
-
pH-dependent effects of 2,4-dinitrophenol (DNP) on proliferation, endocytosis, fine structure and DNP resistance in Tetrahymena. (1989). European Journal of Protistology. [Link]
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Technical Support Center: A Guide to Scaling Up the Synthesis of 4-Anilino-2,6-dinitrophenol
This technical support guide is designed for researchers, scientists, and drug development professionals embarking on the scale-up synthesis of 4-Anilino-2,6-dinitrophenol. Our focus is to provide practical, in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this process. We will delve into the underlying chemical principles to empower you with the knowledge to not only follow protocols but also to adapt and optimize them for your specific laboratory or manufacturing environment.
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable 2,6-dinitrophenol derivative, where a leaving group at the 4-position is displaced by aniline. The two nitro groups are strong electron-withdrawing groups, which are crucial for activating the aromatic ring towards nucleophilic attack.[1][2] Understanding the mechanism and the factors that influence it is key to a successful and safe scale-up.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the synthesis and scale-up of this compound.
Q1: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up any chemical synthesis introduces complexities that may not be apparent at the bench scale. For this specific synthesis, the main challenges include:
-
Exothermicity and Temperature Control: Nucleophilic aromatic substitution reactions, particularly with highly activated nitroaromatic compounds, can be exothermic. What is a manageable temperature increase in a small flask can become a dangerous runaway reaction at a larger scale due to the reduced surface-area-to-volume ratio, which limits efficient heat dissipation.[3]
-
Mixing and Homogeneity: Ensuring efficient mixing becomes more challenging in larger reactors. Poor mixing can lead to localized "hot spots," uneven reagent distribution, and consequently, lower yields and increased impurity formation.
-
Reagent Addition Rate: The rate of addition of reagents, especially the nucleophile (aniline), becomes a critical parameter to control the reaction rate and exotherm.
-
Work-up and Product Isolation: Handling larger volumes of reaction mixtures and isolating the product via filtration and washing can be cumbersome and may require specialized equipment.
-
Safety: Nitroaromatic compounds have inherent hazards, including potential thermal instability and toxicity.[4][5] Handling larger quantities necessitates a thorough risk assessment and robust safety protocols.[3]
Q2: How can I optimize reaction conditions to maximize yield and purity?
Optimization is an iterative process. Here are key parameters to investigate:
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are often used as they can solvate the charged intermediate (Meisenheimer complex) formed during the reaction, thus accelerating the reaction rate.[6] However, for scale-up, consider the solvent's boiling point, cost, and ease of removal.
-
Base Selection and Stoichiometry: A base is often required to deprotonate the aniline, increasing its nucleophilicity, or to neutralize any acidic byproducts. The choice and amount of base (e.g., potassium carbonate, triethylamine) should be carefully optimized to avoid side reactions.
-
Temperature Profile: While higher temperatures generally increase the reaction rate, they can also promote the formation of impurities. Determine the optimal temperature range that provides a good reaction rate without compromising purity. A temperature-controlled reactor is highly recommended for scale-up.[3]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.
Q3: What are the critical safety precautions for scaling up this synthesis?
Safety is paramount, especially when working with nitroaromatic compounds.[4]
-
Conduct a Thorough Risk Assessment: Before starting any scale-up work, perform a comprehensive risk assessment that considers the hazards of all reagents, products, and potential byproducts.[3]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, flame-retardant lab coats, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood or a dedicated, controlled environment to avoid inhalation of volatile reagents or dust from the product.
-
Exotherm Management: Have a plan for controlling potential exotherms. This includes controlled reagent addition, efficient cooling systems (e.g., an ice bath or a chiller), and a quench plan in case of a runaway reaction.[3]
-
Handling Nitro Compounds: Be aware that nitro compounds can be thermally sensitive and may decompose exothermically.[5] Avoid excessive heating and mechanical shock.
-
Waste Disposal: Dispose of all chemical waste according to your institution's and local regulations.
Q4: How can I effectively monitor the reaction's progress at a larger scale?
Consistent and accurate reaction monitoring is crucial for a successful scale-up.
-
Chromatographic Methods: TLC is a quick and effective way to qualitatively monitor the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to track impurity profiles, HPLC is the preferred method.
-
Spectroscopic Techniques: In-situ monitoring using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Raman spectroscopy can provide real-time data on the concentration of reactants and products without the need for sampling.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature.[3] A sudden, unexpected increase in temperature can be an early indicator of a runaway reaction.
Q5: What is the most effective method for purifying the crude product on a larger scale?
The choice of purification method will depend on the nature and quantity of impurities.
-
Recrystallization: This is often the most practical and cost-effective method for purifying solid products at a larger scale. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Slurry Washing: Washing the crude solid with a suitable solvent can be effective in removing more soluble impurities.
-
Column Chromatography: While highly effective for purification, flash column chromatography can be challenging and costly to scale up. It is typically reserved for situations where recrystallization is ineffective or for the purification of smaller, high-value batches.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC or HPLC until the starting material is consumed. Gradually increase the reaction temperature, ensuring it remains within a safe limit. |
| Poor Nucleophile Reactivity: Aniline may not be sufficiently nucleophilic. | Consider the addition of a non-nucleophilic base to deprotonate the aniline. Ensure the aniline used is of high purity. | |
| Side Reactions: Formation of byproducts due to high temperatures or incorrect stoichiometry. | Optimize the reaction temperature and stoichiometry of reagents. Consider a slower addition of the aniline. | |
| Product Loss During Work-up: Product may be partially soluble in the wash solvents or mother liquor. | Analyze the wash solvents and mother liquor for the presence of the product. Optimize the work-up and purification procedure to minimize losses. | |
| Impure Product | Presence of Starting Materials: Incomplete reaction. | Increase reaction time or temperature as described above. |
| Formation of Side Products: Suboptimal reaction conditions. | Re-evaluate and optimize the reaction temperature, solvent, and base. HPLC analysis of the crude product can help identify the nature of the impurities. | |
| Ineffective Purification: The chosen purification method is not suitable for removing specific impurities. | Screen different solvents for recrystallization. Consider a multi-step purification process, such as a slurry wash followed by recrystallization. | |
| Difficulty in Filtration | Fine Particle Size: The product may have precipitated as very fine particles. | Optimize the cooling rate during crystallization; slower cooling often leads to larger crystals. Consider adding an anti-solvent slowly to a solution of the product. |
| Viscous Reaction Mixture: The reaction mixture may be too concentrated. | Dilute the reaction mixture with a suitable solvent before filtration. | |
| Exothermic Runaway | Rapid Reagent Addition: Adding the nucleophile too quickly. | Add the aniline dropwise or in portions, carefully monitoring the internal temperature. |
| Inadequate Cooling: The cooling system is insufficient for the scale of the reaction. | Ensure the reactor is equipped with an efficient cooling system. Have a secondary cooling bath (e.g., ice-water) readily available.[3] | |
| Poor Mixing: Localized concentration of reagents leading to hot spots. | Use an overhead stirrer with an appropriately sized impeller to ensure efficient mixing. |
Detailed Protocol: Representative Scale-Up Synthesis
This protocol is a generalized procedure and should be optimized for your specific laboratory conditions and scale. A thorough risk assessment must be conducted before proceeding.
Materials:
-
4-Chloro-2,6-dinitrophenol (1 equivalent)
-
Aniline (1.1 - 1.5 equivalents)
-
Potassium Carbonate (K2CO3), anhydrous (1.5 - 2 equivalents)
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and addition funnel
-
Heating/cooling circulator
-
Nutsche filter or large Büchner funnel
-
Vacuum oven
Procedure:
-
Reaction Setup: Set up the jacketed reactor and ensure all equipment is dry and functioning correctly. Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Charging Reagents: To the reactor, add 4-Chloro-2,6-dinitrophenol and anhydrous potassium carbonate. Add DMF to achieve a suitable concentration (e.g., 5-10 mL per gram of the starting phenol).
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-100 °C).
-
Aniline Addition: Once the reaction mixture has reached the target temperature, begin the slow, dropwise addition of aniline via the addition funnel over a period of 1-2 hours. Monitor the internal temperature closely. If a significant exotherm is observed, slow down or temporarily stop the addition.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at temperature and monitor its progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a larger beaker containing ice water with stirring. This will precipitate the crude product.
-
Isolation: Collect the crude product by filtration using a Nutsche filter or a large Büchner funnel. Wash the filter cake sequentially with deionized water and then with a small amount of cold ethanol to remove residual DMF and impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol, and then slowly add water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Review on Greener and Safer Synthesis of Nitro Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved from [Link]
-
Urben, P. G. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 6(3), 237-241. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Technical Guide to the Evaluation of Novel Corrosion Inhibitors: A Comparative Analysis Featuring 4-Anilino-2,6-dinitrophenol
This guide provides a comprehensive framework for researchers, scientists, and professionals in materials science and chemical engineering for evaluating the efficacy of novel corrosion inhibitors. As a focal point for our analysis, we will consider the potential of 4-Anilino-2,6-dinitrophenol, a molecule possessing structural motifs common to established organic corrosion inhibitors. While direct, extensive experimental data on this specific compound is not yet prevalent in publicly accessible literature, its constituent aniline and dinitrophenol groups suggest a strong theoretical basis for its potential as a corrosion inhibitor.
This document will, therefore, serve a dual purpose: to present a comparative overview of well-established corrosion inhibitors and to provide a detailed, scientifically rigorous protocol for the evaluation of new candidates like this compound.
The Imperative of Corrosion Inhibition
Corrosion, the electrochemical degradation of metals, poses a significant threat to the integrity and longevity of critical infrastructure across numerous sectors, from energy and transportation to biomedical devices. The economic and safety implications of unchecked corrosion necessitate the development and application of effective protective measures. Among these, the use of corrosion inhibitors is a cornerstone of materials protection. These chemical compounds, when added in small concentrations to a corrosive environment, significantly decrease the rate of corrosion.
The mechanism of action for corrosion inhibitors is multifaceted and can involve the formation of a protective film on the metal surface, the suppression of anodic or cathodic reactions, or a combination of these effects.[1] Organic inhibitors, in particular, function by adsorbing onto the metal surface through heteroatoms (such as nitrogen, oxygen, and sulfur) and/or π-electron systems, creating a barrier between the metal and the corrosive medium.[2][3]
This compound: A Candidate for Investigation
The molecular structure of this compound combines features of both aniline and dinitrophenol. Aniline and its derivatives have been recognized as effective corrosion inhibitors for various metals, including mild steel and aluminum.[4] The nitrogen atom in the amino group and the π-electrons of the aromatic ring are key to their inhibitory action, facilitating strong adsorption onto metal surfaces.[4]
However, the presence of nitro groups introduces complexity. While some nitrophenol derivatives have shown inhibitory effects, others, like 2-nitrophenol, have been reported to increase corrosion in certain environments, potentially due to their oxidizing nature. It is hypothesized that the combination of the electron-donating aniline moiety and the electron-withdrawing dinitrophenol moiety in this compound could lead to a unique electronic structure with potential for strong and effective adsorption on metal surfaces. A simple synthesis for the closely related precursor, 4-amino-2,6-dinitrophenol (isopicramic acid), has been described, suggesting that this compound could be readily synthesized for experimental evaluation.[5]
Below is a conceptual representation of the molecular structure of this compound.
Caption: Molecular structure of this compound.
Comparative Analysis of Established Corrosion Inhibitors
To provide a benchmark for evaluating new compounds, it is essential to understand the performance of widely used corrosion inhibitors. The following table summarizes the reported inhibition efficiencies of several common inhibitors under specified conditions.
| Corrosion Inhibitor | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| Benzotriazole (BTA) | Carbon Steel | 1M HCl | 80 - 98 | [6] |
| Tolyltriazole (TTA) | Mild Steel | 0.5 M HCl | 91 | [7] |
| Sodium Molybdate | Stainless Steel 410 | Seawater | ~27 (alone), higher with Zn2+ | [8] |
| p-Anisidine | Mild Steel | 3% HF | > p-toluidine, aniline | |
| 3-(1,3-oxazol-5-yl)aniline | Mild Steel | 1 M HCl | 93.5 | [9] |
Note: Inhibition efficiency is dependent on inhibitor concentration, temperature, and exposure time. The values presented are for comparative purposes.
Discussion of Comparative Inhibitors:
-
Benzotriazole (BTA) and Tolyltriazole (TTA): These are heterocyclic organic compounds renowned for their effectiveness in protecting copper and its alloys, as well as steel.[7][10][11] They form a strong, protective film on the metal surface. TTA, with its additional methyl group, often exhibits better performance and thermal stability compared to BTA.[12]
-
Sodium Molybdate: An inorganic, anodic inhibitor that is considered environmentally friendly.[13] It promotes the formation of a passive oxide layer on the metal surface.[14] Its efficiency can be significantly enhanced when used in combination with other inhibitors, demonstrating a synergistic effect.[8]
-
Aniline Derivatives: As previously mentioned, the effectiveness of aniline derivatives is attributed to the electron-donating properties of the amino group and the aromatic ring.[4] Substituents on the aniline ring can significantly influence their performance. For example, p-anisidine, with its electron-donating methoxy group, shows higher inhibition efficiency than aniline itself.
Experimental Protocols for Efficacy Evaluation
A robust evaluation of a novel corrosion inhibitor requires a multi-faceted approach, combining gravimetric and electrochemical techniques. The following protocols are based on established ASTM standards and common laboratory practices.
Weight Loss Method (Gravimetric Analysis)
This method provides a direct measure of metal loss over time and is a fundamental technique for assessing corrosion rates and inhibitor efficiency. The procedure is guided by ASTM G1 and G31 standards.[15][16][17]
Protocol:
-
Specimen Preparation:
-
Cut metal coupons to a standard size (e.g., 50 mm x 25 mm x 2 mm).
-
Mechanically polish the surfaces with successively finer grades of emery paper, followed by rinsing with distilled water and acetone.
-
Dry the specimens and store them in a desiccator.
-
Accurately weigh each specimen to four decimal places using an analytical balance.
-
-
Exposure:
-
Immerse the prepared specimens in the corrosive medium (e.g., 1M HCl) with and without the corrosion inhibitor at various concentrations.
-
Maintain a constant temperature using a water bath.
-
Ensure complete immersion of the specimens for a predetermined period (e.g., 24, 48, 72 hours).
-
-
Cleaning and Re-weighing:
-
After the exposure period, remove the specimens from the solution.
-
Clean the specimens according to ASTM G1 procedures to remove corrosion products without removing the base metal.[15]
-
Rinse with distilled water and acetone, dry, and re-weigh.
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) where K = 8.76 × 10^4 (a constant), W = weight loss in grams, A = area of the specimen in cm², T = exposure time in hours, and D = density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
The following diagram illustrates the workflow for the weight loss method.
Caption: Workflow for the weight loss corrosion test.
Electrochemical Methods
Electrochemical techniques offer rapid and sensitive measurements of corrosion processes and inhibitor performance. They provide insights into the mechanism of inhibition (anodic, cathodic, or mixed-type).
This technique involves scanning the potential of the working electrode and measuring the resulting current. It provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. The procedure is guided by ASTM G5, G59, and G61 standards.[18][19][20][21]
Protocol:
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Fill the cell with the corrosive solution (with and without the inhibitor).
-
-
Measurement:
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Perform the potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the potential (E).
-
Determine the corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves (Tafel slopes) to the corrosion potential (Ecorr).
-
Calculate the inhibition efficiency: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
EIS is a non-destructive technique that provides detailed information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film formed by the inhibitor.[22][23]
Protocol:
-
Cell Setup: The same three-electrode cell as for potentiodynamic polarization is used.
-
Measurement:
-
After reaching a stable OCP, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
-
Data Analysis:
-
Present the data as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance and phase angle vs. frequency).
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion protection.
-
Calculate the inhibition efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
The following diagram outlines the general workflow for electrochemical corrosion testing.
Caption: General workflow for electrochemical corrosion testing.
Proposed Mechanism of Inhibition and Theoretical Studies
The inhibitory action of organic molecules is primarily attributed to their adsorption on the metal surface. This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal atoms.[24]
For a molecule like this compound, the proposed mechanism would involve the adsorption through the nitrogen atom of the amino group and the π-electrons of the two aromatic rings. The nitro groups, being electron-withdrawing, would influence the electron density distribution in the molecule, which in turn affects its adsorption characteristics.
To complement experimental findings, computational chemistry, particularly Density Functional Theory (DFT), can be employed to correlate the molecular structure of an inhibitor with its performance. Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment can provide insights into the adsorption mechanism and predict the inhibition efficiency.[25] Generally, a higher EHOMO value indicates a greater tendency to donate electrons to the metal, while a lower ELUMO value suggests a higher ability to accept electrons from the metal. A smaller energy gap often correlates with higher inhibition efficiency.[26]
Conclusion
The evaluation of novel corrosion inhibitors is a systematic process that integrates established experimental techniques with theoretical understanding. While this compound remains a compound of theoretical interest, the framework provided in this guide offers a clear pathway for its empirical investigation. By employing a combination of weight loss and electrochemical methods, and comparing the results against well-characterized inhibitors, a comprehensive understanding of its potential efficacy can be achieved. Further computational studies would provide valuable insights into its mechanism of action at the molecular level. This rigorous approach is essential for the development of the next generation of effective and environmentally sustainable corrosion inhibitors.
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A Strategic Guide to the Preclinical Validation of 4-Anilino-2,6-dinitrophenol as a Novel Anti-Angiogenic Agent
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the preclinical validation of 4-Anilino-2,6-dinitrophenol as a potential anti-angiogenic therapeutic. This document moves beyond a standard recitation of protocols to offer a strategic and scientifically-grounded approach to the investigation of a novel chemical entity. We will compare its hypothetical potential against established anti-angiogenic agents—Sorafenib, Sunitinib, and Bevacizumab—and provide detailed experimental methodologies to rigorously assess its efficacy.
Introduction: The Rationale for Investigating this compound
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1] Consequently, the inhibition of angiogenesis remains a cornerstone of modern cancer therapy. While several effective anti-angiogenic drugs are in clinical use, the development of novel agents with distinct mechanisms of action is crucial to overcome resistance and improve patient outcomes.
This compound is a small molecule whose anti-angiogenic potential has yet to be fully elucidated. Its chemical structure, featuring a dinitrophenol moiety, suggests a potential role as a mitochondrial uncoupler. This is significant because endothelial cells, the primary drivers of angiogenesis, are highly dependent on efficient energy metabolism for proliferation, migration, and tube formation. By disrupting mitochondrial function, this compound could theoretically deprive endothelial cells of the necessary ATP, thereby inhibiting the angiogenic process. This guide outlines the essential in vitro and in vivo assays required to test this hypothesis and benchmark the compound's performance against current standards of care.
Comparator Anti-Angiogenic Agents: Mechanisms of Action
A thorough validation of a novel compound necessitates a direct comparison with established therapeutics. The following agents represent distinct and well-characterized mechanisms of anti-angiogenic action.
-
Bevacizumab (Avastin®) : A humanized monoclonal antibody that directly targets and neutralizes Vascular Endothelial Growth Factor-A (VEGF-A).[2][3] By sequestering VEGF-A, Bevacizumab prevents its interaction with its receptors (VEGFRs) on the surface of endothelial cells, thereby inhibiting the primary signaling cascade that initiates angiogenesis.[4][5][6]
-
Sunitinib (Sutent®) : A multi-targeted receptor tyrosine kinase (RTK) inhibitor.[7][8] Sunitinib's anti-angiogenic effects are mediated through the inhibition of VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for endothelial cell proliferation and pericyte recruitment to newly forming vessels.[9][10]
-
Sorafenib (Nexavar®) : A multi-kinase inhibitor that targets several intracellular and cell surface kinases.[1][11] Sorafenib inhibits the Raf/MEK/ERK signaling pathway, which is involved in cell proliferation, and also targets VEGFRs and PDGFRs to exert its anti-angiogenic effects.[12][13][14]
The following diagram illustrates the distinct signaling pathways targeted by these comparator drugs.
Caption: Figure 1: Mechanisms of Action of Comparator Anti-Angiogenic Drugs.
Experimental Validation Workflow for this compound
The following experimental workflow provides a systematic approach to characterizing the anti-angiogenic potential of this compound, progressing from in vitro assays to a more complex in vivo model.
Caption: Figure 2: Experimental Workflow for Validating Anti-Angiogenic Effects.
In Vitro Assays: Dissecting the Cellular Effects
3.1.1. Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the growth of endothelial cells, a fundamental process in angiogenesis.
Protocol:
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5,000 cells per well in complete endothelial growth medium.[15]
-
Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, Sorafenib, Sunitinib, and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Assess cell viability using a colorimetric assay such as the MTT or a fluorescence-based assay like Calcein AM.
-
Data Analysis: Calculate the IC50 value for each compound, representing the concentration that inhibits cell proliferation by 50%.
3.1.2. Endothelial Cell Migration Assay (Transwell Assay)
This assay evaluates the ability of the test compound to inhibit the directional migration of endothelial cells, a key step in the formation of new blood vessels.[16][17]
Protocol:
-
Chamber Preparation: Place 8 µm pore size Transwell inserts into a 24-well plate.
-
Chemoattractant: Add endothelial growth medium containing a chemoattractant (e.g., VEGF) to the lower chamber.
-
Cell Seeding: Seed HUVECs in serum-free medium in the upper chamber of the Transwell insert, along with various concentrations of the test compounds.
-
Incubation: Incubate for 4-6 hours at 37°C.
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Visualization: Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Crystal Violet).
-
Quantification: Count the number of migrated cells in several microscopic fields for each condition.
3.1.3. Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, mimicking the final stages of angiogenesis.
Protocol:
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to polymerize at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of the test compounds.
-
Incubation: Incubate for 6-18 hours to allow for tube formation.
-
Visualization: Visualize the tube network using a microscope and capture images.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of loops.
In Vivo Assay: Assessing Angiogenesis in a Living System
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis. The highly vascularized CAM of a developing chicken embryo provides an excellent platform to observe the formation of new blood vessels and the effects of anti-angiogenic compounds.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
Window Creation: On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
Compound Application: On embryonic day 7, apply a sterile filter paper disc or a biocompatible carrier containing the test compound (this compound, Sorafenib, Sunitinib, or Bevacizumab) directly onto the CAM.
-
Incubation: Reseal the window and continue incubation for 48-72 hours.
-
Observation and Imaging: Observe the CAM for changes in vascularization around the application site. Capture images of the blood vessel network.
-
Quantification: Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to the control.
Data Presentation and Comparative Analysis
The following tables provide a template for summarizing the experimental data and comparing the anti-angiogenic potential of this compound with the comparator drugs.
Table 1: In Vitro Anti-Angiogenic Activity
| Compound | Endothelial Cell Proliferation (IC50, µM) | Endothelial Cell Migration (% Inhibition at X µM) | Tube Formation (% Inhibition at Y µM) |
| This compound | To be determined | To be determined | To be determined |
| Sorafenib | [Known Value] | [Known Value] | [Known Value] |
| Sunitinib | [Known Value] | [Known Value] | [Known Value] |
| Bevacizumab | [Known Value] | [Known Value] | [Known Value] |
Table 2: In Vivo Anti-Angiogenic Activity (CAM Assay)
| Compound | Dose | % Inhibition of Angiogenesis | Observations |
| This compound | To be determined | To be determined | e.g., Avascular zone formation |
| Sorafenib | [Known Value] | [Known Value] | [Known Value] |
| Sunitinib | [Known Value] | [Known Value] | [Known Value] |
| Bevacizumab | [Known Value] | [Known Value] | [Known Value] |
Conclusion and Future Directions
This guide provides a robust framework for the initial preclinical validation of this compound as a potential anti-angiogenic agent. By systematically evaluating its effects on key endothelial cell functions and in a relevant in vivo model, and by directly comparing its activity to established drugs, researchers can generate the critical data needed to determine its therapeutic potential.
Should this compound demonstrate significant anti-angiogenic activity, further studies would be warranted to elucidate its precise mechanism of action. This would involve investigating its effects on mitochondrial respiration, ATP production in endothelial cells, and its potential off-target effects on various kinase signaling pathways. The successful completion of the validation workflow outlined herein will provide a solid foundation for the continued development of this promising new compound.
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A Senior Application Scientist's Guide to Characterizing Immunoassay Cross-Reactivity: A Case Study of 4-Anilino-2,6-dinitrophenol
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. An antibody's ability to bind exclusively to its target analyte, without recognizing other structurally similar molecules, underpins the reliability of quantitative data. This guide provides an in-depth, practical framework for evaluating immunoassay cross-reactivity, using the hapten 4-Anilino-2,6-dinitrophenol as a model compound. We will explore the causal logic behind experimental design, present a detailed protocol for a competitive ELISA, and demonstrate how to interpret the resulting data to ensure the integrity of your immunoassay results.
The Challenge: Why Cross-Reactivity Matters
Haptens, such as dinitrophenol (DNP) derivatives, are small molecules that elicit an immune response only when attached to a larger carrier protein. Antibodies are then generated that recognize the hapten's specific chemical structure. However, these antibodies may also bind to other molecules that share similar structural motifs or "epitopes." This phenomenon, known as cross-reactivity, can lead to significant analytical errors, including false-positive results or an overestimation of the analyte's concentration.[1]
In the case of an immunoassay designed to detect this compound, it is critical to determine whether the generated antibodies also recognize other dinitrophenol isomers or related precursors. Failure to characterize this specificity can compromise the assay's validity, particularly when analyzing complex biological samples where various metabolites and structurally related compounds may be present.
Experimental Design: The Competitive ELISA as a Gold Standard
To quantify the cross-reactivity of an antibody, the competitive enzyme-linked immunosorbent assay (cELISA) is the most suitable format.[2][3] This assay operates on the principle of competition: the analyte in the sample (or a purified standard) competes with a labeled antigen for a limited number of antibody binding sites.[4][5] A higher concentration of the analyte in the sample results in less labeled antigen binding to the antibody, leading to a weaker signal. This inverse relationship between analyte concentration and signal is the hallmark of a competitive immunoassay.[2]
The power of this technique lies in its ability to directly compare the binding affinity of the target analyte (the reference compound) with that of potential cross-reactants. By determining the concentration of each compound required to inhibit the signal by 50% (the IC50 value), we can calculate a quantitative measure of cross-reactivity.
Caption: Workflow of a competitive ELISA for assessing cross-reactivity.
Selection of Potential Cross-Reactants
A logical selection of compounds to test is crucial for a comprehensive cross-reactivity profile. Based on the structure of this compound, the following analogs are chosen to probe different parts of the molecule recognized by the antibody:
-
2,4-Dinitrophenol (2,4-DNP): A common DNP hapten used in many applications.[6][7] High cross-reactivity would suggest the antibody recognizes the core dinitrophenyl structure, regardless of the substituent at the 4-position.
-
2,6-Dinitrophenol (2,6-DNP): An isomer that helps determine the importance of the nitro group positions.[8][9]
-
Picric Acid (2,4,6-Trinitrophenol): Tests the effect of an additional nitro group, which can alter the electronic properties and shape of the molecule.[10][11]
-
4-Amino-2,6-dinitrophenol: This compound directly replaces the aniline group with a smaller amino group, testing the steric and electronic contribution of the phenyl ring in the aniline moiety.[12]
-
2-Amino-4,6-dinitrophenol (Picramic Acid): An isomer of the above, which helps to understand the regioselectivity of the antibody binding.[13]
-
4-Methyl-2,6-dinitrophenol: Replaces the anilino group with a small, non-polar methyl group to assess the importance of the nitrogen and second phenyl ring.[14]
Experimental Protocol: Competitive ELISA for Cross-Reactivity
This protocol outlines the steps to determine the IC50 values for this compound and the selected analogs.
1. Reagent Preparation:
-
Coating Buffer (pH 9.6): 0.05 M Carbonate-Bicarbonate buffer.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Assay Buffer: 0.5% BSA in PBST.
-
Antibody Solution: Dilute the anti-DNP antibody in Assay Buffer to its optimal working concentration (determined previously by titration).
-
Enzyme-Conjugated Antigen: Dilute a DNP-Horseradish Peroxidase (HRP) conjugate in Assay Buffer to its optimal working concentration.
-
Standard & Cross-Reactant Solutions: Prepare stock solutions of this compound and each analog in a suitable solvent (e.g., DMSO), then create a series of 2-fold serial dilutions in Assay Buffer. The concentration range should be wide enough to generate a full sigmoidal curve.[15]
-
Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine) solution.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
2. ELISA Procedure:
-
Coating: Add 100 µL of the anti-DNP antibody solution to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 250 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Discard the blocking solution and wash the plate three times as described above.
-
Competition: Add 50 µL of each standard or cross-reactant dilution to the appropriate wells. Then, immediately add 50 µL of the enzyme-conjugated antigen solution to all wells. Incubate for 1 hour at 37°C.
-
Washing: Discard the solutions and wash the plate five times.
-
Detection: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at room temperature, protected from light.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader.
Data Analysis and Interpretation
1. Calculate IC50: For each compound, plot the percentage of inhibition versus the log of the compound's concentration. The percentage of inhibition is calculated using the formula: % Inhibition = (1 - (OD_sample / OD_zero_analyte_control)) * 100[16]
Use a non-linear regression analysis (four-parameter logistic curve fit) to determine the IC50 value for each compound. The IC50 is the concentration that produces 50% inhibition.[16][17]
2. Calculate Percent Cross-Reactivity (%CR): The cross-reactivity of each analog relative to the primary analyte (this compound) is calculated as follows:[18] %CR = (IC50 of this compound / IC50 of Analog) * 100
3. Summarize and Compare Data: Organize the results into a clear, comparative table. The following table presents a plausible, hypothetical dataset for this experiment.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | Reference | 15 | 100% |
| 2,4-Dinitrophenol | Analog | 45 | 33.3% |
| 2,6-Dinitrophenol | Analog | 300 | 5.0% |
| Picric Acid | Analog | 1,500 | 1.0% |
| 4-Amino-2,6-dinitrophenol | Analog | 95 | 15.8% |
| 2-Amino-4,6-dinitrophenol | Analog | >10,000 | <0.15% |
| 4-Methyl-2,6-dinitrophenol | Analog | 8,500 | 0.18% |
Interpreting the Results: A Deeper Dive
-
High Specificity for the Anilino Group: The hypothetical data strongly suggest that the antibody's binding pocket is highly specific for the entire this compound structure. The significantly lower cross-reactivity of 2,6-Dinitrophenol (5.0%) and 4-Methyl-2,6-dinitrophenol (0.18%) indicates that the anilino group is a critical part of the epitope. The antibody likely makes key contacts with both the nitrogen atom and the attached phenyl ring.
-
Importance of Substituent Position: The difference in cross-reactivity between 2,4-DNP (33.3%) and 2,6-DNP (5.0%) highlights the importance of the nitro groups' positions. This suggests the antibody recognizes the specific electronic and steric arrangement of the 2,6-dinitro configuration more weakly when a nitro group is at the 4-position instead of the anilino group.
-
Steric Hindrance and Electronic Effects: The very low cross-reactivity of Picric Acid (1.0%) can be attributed to the steric hindrance and increased acidity from the third nitro group, which likely prevents proper fitting into the antibody's binding site.
-
Aniline vs. Amino Group: The 15.8% cross-reactivity of 4-Amino-2,6-dinitrophenol shows that while the amino group can be accommodated, the full aniline structure is preferred, contributing to a ~6-fold higher affinity. This confirms the significant role of the anilino-phenyl ring in binding.
Conclusion and Recommendations
This guide demonstrates a robust, systematic approach to characterizing the cross-reactivity of an antibody using a competitive ELISA. Our case study of this compound illustrates that even small changes in a hapten's structure can dramatically affect antibody binding. For researchers developing or utilizing immunoassays, this underscores a critical principle: never assume specificity .
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A Comparative Guide to the Structure-Activity Relationship of 4-Anilino-2,6-dinitrophenol Analogues
This guide provides a detailed analysis of the structure-activity relationship (SAR) for 4-anilino-2,6-dinitrophenol analogues. While this specific scaffold is not as extensively documented as other related kinase inhibitors, by deconstructing the molecule into its constituent pharmacophores, we can build a robust, predictive SAR model. This analysis synthesizes data from well-studied related compounds, such as 4-anilinoquinolines and dinitroanilines, to provide researchers with a framework for designing and evaluating new potential therapeutic agents.
Introduction: The Rationale for a Privileged Scaffold
The this compound scaffold combines two biologically significant moieties. The "4-anilino" portion is a classic "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[1][2] It typically anchors the molecule into the ATP-binding site of a protein kinase. The "dinitrophenol" fragment is a well-known bioactive component, historically recognized for its ability to uncouple mitochondrial oxidative phosphorylation and more recently investigated for its cytotoxic properties against cancer cells.[3][4]
The combination of these two fragments presents a compelling starting point for the development of novel therapeutics, particularly in oncology. This guide will dissect the probable SAR of this scaffold by examining its key structural components and proposing a validated workflow for experimental verification.
The Core Molecular Scaffold
To understand the SAR, we must first identify the key regions of the this compound molecule where chemical modifications can be made to modulate biological activity.
Caption: Core structure of this compound with key regions for SAR analysis.
Experimental Workflow for Biological Evaluation
To establish a trustworthy and reproducible SAR, a rigorous, multi-stage experimental protocol is essential. This workflow ensures that initial cytotoxicity data is validated and followed by more detailed mechanistic studies.
Phase 1: Initial Cytotoxicity Screening (MTT Assay)
The initial step is to determine the concentration-dependent effect of the synthesized analogues on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for this purpose.[5]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, BGC-823) in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[5][6]
-
Compound Treatment: Prepare serial dilutions of the test analogues in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[6]
-
Incubation: Incubate the plates for a defined period, typically 48-72 hours.[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[6]
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[6][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Phase 2: Elucidating the Mechanism of Action
Analogues showing potent cytotoxicity (low IC50 values) should be advanced to assays that probe their mechanism of action.
-
Kinase Inhibition Assays: Given the "anilino" motif, testing against a panel of relevant protein kinases (e.g., EGFR, Src) is a logical next step.[9][10] These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase.
-
Apoptosis Assays: To determine if cell death occurs via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be employed.[5][6] Early apoptotic cells stain positive for Annexin V, while late apoptotic or necrotic cells stain for both Annexin V and PI.[6]
Caption: A validated experimental workflow for evaluating novel analogues.
Predictive Structure-Activity Relationship Analysis
By analyzing SAR data from structurally related compound classes, we can infer the likely impact of modifications at each key position.
Substitutions on the Anilino Ring
The anilino ring is critical for kinase interaction and provides the greatest opportunity for tuning potency and selectivity. Studies on 4-anilinoquinolines and 4-anilinoquinazolines provide a wealth of predictive data.[11][12]
-
Positional Importance: Substitutions at the meta (3') and para (4') positions of the aniline ring are generally well-tolerated and can enhance activity.
-
Electron-Donating Groups (EDGs): Small EDGs, such as methoxy (-OCH3) groups, at the 3' and 4' positions can increase the electron density on the quinoline N1 atom (in related scaffolds), which may strengthen the hydrogen bond interaction with the kinase hinge region.[12] The presence of 3',4',5'-trimethoxy substituents has been shown to produce highly potent GAK kinase inhibitors.[11]
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) or trifluoromethyl (-CF3) groups are often used to modulate pharmacokinetic properties and can also contribute to potent activity.[2]
-
Steric Hindrance: Bulky substituents at the ortho (2') position are typically detrimental to activity, as they can cause a steric clash that prevents the molecule from adopting the optimal conformation for binding within the ATP pocket.
Modifications of the Dinitrophenol Ring
The 2,6-dinitrophenol moiety likely serves as the cytotoxic "warhead" of the molecule.
-
Nitro Groups: The two nitro groups are strong electron-withdrawing groups that are essential for the characteristic biological activity of dinitrophenols.[3] Removing one or both would likely lead to a significant loss of general cytotoxicity. Their primary role is believed to be in facilitating proton transport across the mitochondrial membrane, dissipating the proton gradient.[13]
-
Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group is crucial for the mitochondrial uncoupling activity.[13] Esterification or etherification of this group (e.g., converting -OH to -OR) would block this mechanism. However, such a modification could create a prodrug that is metabolized back to the active phenol in vivo.
Comparative Data from Related Scaffolds
The following table summarizes SAR trends from published studies on 4-anilinoquinoline kinase inhibitors. This data serves as a valuable proxy for guiding the design of novel this compound analogues.
| Scaffold | R-Group on Anilino Ring | Target | Activity (IC50 or Ki) | Key SAR Observation | Reference |
| 4-Anilinoquinoline | 3',4',5'-trimethoxy | GAK | 3.9 nM | Multiple methoxy groups significantly enhance potency. | [11] |
| 4-Anilinoquinoline | 3'-methoxy | GAK | 5.7 nM | A single meta-methoxy group retains high potency. | [11] |
| 4-Anilinoquinoline | 4'-methoxy | GAK | >100-fold drop vs parent | A single para-methoxy is less favorable than meta. | [11] |
| 4-Anilinoquinazoline | 3'-iodo | A431 Cells | 3.0 µM | A bulky, lipophilic halogen at the meta position is well-tolerated. | [2] |
| 4-Anilinoquinoline | 4'-isopropyl | BGC-823 Cells | 4.65 µM | A moderately sized alkyl group at the para position can lead to potent antiproliferative activity. | [12] |
| Imidazo[4,5-c]pyridin-2-one | 2'-Methyl (on anilino) | DNA-PK | Potency increase | A small lipophilic group at the ortho position can be tolerated and beneficial in some scaffolds. |
This table is for illustrative purposes, showing trends from related scaffolds to inform the design of this compound analogues.
Conclusion and Future Directions
The this compound scaffold represents a promising, albeit underexplored, framework for drug discovery. Based on the analysis of its constituent parts, the SAR can be summarized as follows:
-
Anilino Ring: This is the primary site for optimizing kinase selectivity and potency. Modifications should focus on adding small to medium-sized electron-donating or electron-withdrawing groups at the meta and para positions.
-
Dinitrophenol Moiety: This unit likely drives broad-spectrum cytotoxicity through mechanisms like mitochondrial uncoupling. Its structure should likely be conserved in initial optimization efforts to retain this activity.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogues, following the experimental workflow detailed in this guide. Key questions to address include determining the primary cellular target (e.g., a specific kinase vs. mitochondria) and optimizing the scaffold to achieve a desirable therapeutic window between on-target efficacy and off-target cytotoxicity.
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A Comparative Guide to the Independent Verification of 4-Anilino-2,6-dinitrophenol's Biological Effects
This guide provides a comprehensive framework for the independent investigation of the biological activities of 4-Anilino-2,6-dinitrophenol. Given the absence of extensive characterization in the public domain for this specific molecule, we will proceed from a position of structural hypothesis. By dissecting the molecule into its core components—the dinitrophenol backbone and the anilino moiety—we can formulate and rigorously test plausible mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a blueprint for elucidating the compound's cellular effects through robust, self-validating experimental protocols.
Introduction: Deconstructing this compound
The chemical structure of this compound presents two distinct pharmacophores, each suggesting a potential biological activity.
-
The Dinitrophenol Core: The 2,6-dinitrophenol scaffold is a close structural isomer of 2,4-dinitrophenol (DNP), a classic and potent mitochondrial uncoupling agent.[1][2] DNP functions as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthesis.[2][3] This uncoupling of oxidative phosphorylation leads to a rapid increase in metabolic rate and heat production.[2][4] It is therefore a primary hypothesis that this compound may exhibit similar mitochondrial uncoupling properties.
-
The Anilino Moiety: The 4-anilino (4-aminophenyl) group is a well-established feature in a multitude of small-molecule kinase inhibitors.[5] This structural motif is crucial for the activity of numerous approved drugs that target protein kinases, which are pivotal regulators of cellular signaling pathways.[6] Consequently, a second compelling hypothesis is that this compound may function as a kinase inhibitor.
This guide outlines a two-part experimental strategy to independently verify and differentiate between these two potential biological effects. We will detail the necessary assays, comparator compounds, and data interpretation frameworks to build a comprehensive biological profile of this novel molecule.
Part 1: Investigation of Mitochondrial Uncoupling Activity
The primary objective here is to determine if this compound acts as a mitochondrial uncoupler, using the well-characterized compound 2,4-Dinitrophenol (DNP) as a direct comparator. The toxicity associated with potent uncouplers necessitates a careful dose-response characterization.[7][8]
Experimental Rationale & Workflow
The logical flow of this investigation is to first establish the cytotoxic profile of the compound and then to dissect the mechanism of cell death. A potent mitochondrial uncoupler will inevitably lead to cellular energy depletion and, at sufficient concentrations, trigger apoptosis or necrosis.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10]
Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[11]
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator, 2,4-DNP, in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).
Comparative Data (Hypothetical)
| Compound | Cell Line | Incubation Time | IC₅₀ (µM) |
| This compound | HepG2 | 48h | 25.5 |
| 2,4-Dinitrophenol (DNP) | HepG2 | 48h | 32.1 |
| Doxorubicin (Control) | HepG2 | 48h | 0.8 |
This table presents hypothetical data for illustrative purposes.
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
Flow cytometry is a powerful method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[14]
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., Jurkat T cells) in 6-well plates. Once they reach the desired confluence, treat with this compound and DNP at their predetermined IC₅₀ concentrations for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet twice with cold 1X PBS.[14]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
-
Data Interpretation:
A significant increase in the Annexin V positive populations upon treatment would strongly suggest that the compound's cytotoxicity is mediated through the induction of apoptosis, a finding consistent with mitochondrial dysfunction.
Part 2: Investigation of Kinase Inhibitory Activity
This section aims to determine if this compound can inhibit protein kinase activity. This is plausible due to the anilino group in its structure.[5] The experimental approach involves direct measurement of enzymatic inhibition followed by cellular assays to confirm effects on downstream signaling pathways.
Experimental Rationale & Workflow
The most direct way to test for kinase inhibition is through a cell-free in vitro kinase assay.[15][16] If inhibition is observed, the next logical step is to treat cells with the compound and use Western blotting to see if the phosphorylation of a known kinase substrate is reduced, confirming cellular activity.[17][18]
Protocol 3: In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. Assays can be performed in various formats, such as radiometric, luminescence-based (e.g., ADP-Glo™), or TR-FRET.[19][20] The general principle involves a kinase, a substrate (protein or peptide), and a phosphate donor (ATP).
General Methodology (Luminescence-based):
-
Reaction Setup: In a multi-well plate, combine the kinase of interest (e.g., EGFR, AKT1), its specific substrate peptide, and the test compound (this compound) or a comparator (e.g., Staurosporine) at various concentrations.
-
Initiate Reaction: Add an ATP solution to start the kinase reaction. The concentration of ATP should ideally be close to its Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.[15] Incubate at room temperature for a specified period (e.g., 60 minutes).
-
Detect ADP Production: Add a reagent (e.g., ADP-Glo™ Reagent) that stops the kinase reaction and depletes the remaining ATP.
-
Signal Generation: Add a detection reagent that converts the ADP generated by the kinase reaction into a luminescent signal via a coupled enzymatic reaction.
-
Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Comparative Data (Hypothetical)
| Compound | Kinase Target | IC₅₀ (nM) |
| This compound | EGFR | 850 |
| This compound | AKT1 | >10,000 |
| Staurosporine (Control) | EGFR | 15 |
| Staurosporine (Control) | AKT1 | 5 |
This table presents hypothetical data for illustrative purposes.
Protocol 4: Western Blot Analysis of Protein Phosphorylation
Western blotting is a fundamental technique used to detect specific proteins in a sample and assess their post-translational modifications, such as phosphorylation.[18][21] A reduction in the phosphorylation of a kinase's substrate in treated cells provides strong evidence of target engagement.
Illustrative Signaling Pathway: PI3K/AKT
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) and grow to 70-80% confluency. Serum-starve the cells overnight, then stimulate with a growth factor (e.g., EGF) in the presence or absence of varying concentrations of this compound for a short period (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[22]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21][23]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-AKT Ser473) overnight at 4°C with gentle shaking.[23]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[23]
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and reprobed with an antibody against the total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-β-actin).
A dose-dependent decrease in the phospho-AKT signal relative to the total-AKT signal would confirm that this compound inhibits the AKT signaling pathway within a cellular context.
Conclusion and Path Forward
This guide proposes a structured, hypothesis-driven approach to elucidate the primary biological function of this compound. By systematically testing for both mitochondrial uncoupling and kinase inhibition, researchers can build a robust, evidence-based profile of the compound.
-
If the compound demonstrates potent cytotoxicity with an apoptotic phenotype (Part 1) but shows weak or no activity in kinase assays (Part 2), its mechanism is likely dominated by its dinitrophenol character.
-
Conversely, if it shows potent, specific kinase inhibition and corresponding downstream signaling effects at concentrations well below its cytotoxic IC₅₀, its primary role is likely as a kinase inhibitor .
-
It is also possible that the compound exhibits dual activities, a scenario that would require more complex deconvolution studies.
The execution of these self-validating protocols will provide the foundational data necessary to classify this compound and guide its future development or use as a research tool.
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A Senior Application Scientist's Guide to Benchmarking 4-Anilino-2,6-dinitrophenol Performance Against Known Standards
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the novel compound 4-Anilino-2,6-dinitrophenol against the gold-standard mitochondrial uncouplers, FCCP and 2,4-Dinitrophenol (DNP). We will delve into the mechanistic underpinnings, present robust experimental protocols for performance validation, and analyze comparative data to position this new chemical entity within the landscape of tools for metabolic research.
Introduction: The Critical Role of Mitochondrial Uncoupling
Mitochondrial oxidative phosphorylation (OXPHOS) is the primary engine of ATP synthesis in aerobic organisms. This process relies on the generation of a proton motive force—an electrochemical gradient across the inner mitochondrial membrane (IMM). Chemical uncouplers are lipophilic weak acids that disrupt this coupling by transporting protons across the IMM, bypassing ATP synthase.[1][2][3] This action dissipates the proton gradient, causing the electron transport chain to accelerate in a futile attempt to restore it, leading to a maximal rate of oxygen consumption and the dissipation of energy as heat.[4][5]
For decades, researchers have leveraged uncouplers like 2,4-Dinitrophenol (DNP) and Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) to probe cellular bioenergetics, model metabolic diseases, and investigate therapeutic strategies for conditions ranging from obesity to neurodegeneration.[6][7][8] DNP, while historically significant, is known for its high toxicity and narrow therapeutic window.[6][9][10] FCCP is a potent and widely used tool, but can also exhibit off-target effects and cytotoxicity at higher concentrations.[8][11] The ideal uncoupler offers a wide effective concentration range with minimal toxicity, a niche that new compounds like this compound aim to fill.
This guide establishes a rigorous framework for evaluating the performance of this compound by directly comparing its effects on two key parameters of mitochondrial function against FCCP and DNP: Oxygen Consumption Rate (OCR) and Mitochondrial Membrane Potential (ΔΨm) .
Section 1: The Mechanism of Protonophoric Uncoupling
All three compounds are hypothesized to function as protonophores. Their efficacy is dictated by the ability of both the protonated (neutral) and deprotonated (anionic) forms of the molecule to cross the lipid bilayer of the IMM. The cycle involves the protonated form diffusing into the negatively charged mitochondrial matrix, where it releases a proton. The resulting anion, stabilized by delocalized electrons, then returns to the intermembrane space, driven by the electrical potential, to acquire another proton and repeat the cycle.[1][12]
Caption: Workflow for the Seahorse XF Cell Mito Stress Test to determine uncoupler potency.
Detailed Steps:
-
Cell Culture: Seed an appropriate cell line (e.g., C2C12 myoblasts, HepG2 hepatocytes) into a Seahorse XF96 cell culture microplate at a pre-determined optimal density and allow cells to adhere overnight.
-
Cartridge Hydration: On the day before the assay, hydrate the XF96 sensor cartridge with 200 µL/well of XF Calibrant solution and incubate overnight at 37°C in a non-CO₂ incubator. [13][14]3. Assay Medium Preparation: On the day of the assay, prepare XF Assay Medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C. [15][16]4. Cell Preparation: Wash the cells once with the assay medium. Add 175 µL/well of fresh assay medium and incubate the plate for 1 hour at 37°C in a non-CO₂ incubator to allow for temperature and pH equilibration.
-
Compound Loading: Prepare stock solutions of oligomycin, rotenone/antimycin A, and serial dilutions of this compound, FCCP, and DNP. Load the appropriate ports of the hydrated sensor cartridge according to the manufacturer's template. [17] * Port A: Oligomycin (Final concentration: 1.5 µM). Rationale: To inhibit ATP synthase, revealing the basal proton leak. Any subsequent increase in OCR upon uncoupler addition is independent of ATP synthesis.
-
Port B: Uncoupler dilutions (e.g., 8-point titration series for each compound). Rationale: To determine the concentration that elicits the maximal respiratory response.
-
Port C: Rotenone/Antimycin A (Final concentration: 0.5 µM each). Rationale: To shut down mitochondrial respiration, revealing the non-mitochondrial oxygen consumption. [15]6. Execution and Analysis: Load the plate into the Seahorse XF Analyzer and run the pre-programmed protocol. [13]Calculate the maximal respiration for each concentration and plot the dose-response curve to determine the EC50 value.
-
Section 4: Protocol - Validating Mechanism via Mitochondrial Membrane Potential
This protocol uses fluorescence microscopy or a plate reader to quantify the depolarization of the IMM.
Detailed Steps:
-
Cell Culture: Seed cells onto a 96-well, black-walled, clear-bottom plate suitable for fluorescence imaging.
-
TMRE Staining: Incubate cells with TMRE dye (e.g., 25-100 nM) in fresh culture medium for 20-30 minutes at 37°C. Rationale: This allows the dye to accumulate in active, polarized mitochondria. [18]3. Compound Treatment: After incubation, gently wash the cells to remove excess dye. Add fresh medium containing the serial dilutions of this compound, FCCP, and DNP. Include a vehicle control (e.g., DMSO) and a positive control for complete depolarization (a high concentration of FCCP, e.g., 10 µM). [19]4. Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or capture images via fluorescence microscopy (Ex/Em ~549/575 nm). 6. Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control. Plot the normalized intensity against compound concentration to generate a dose-response curve and calculate the IC50 (the concentration causing a 50% reduction in membrane potential).
Section 5: Comparative Performance Analysis
The following table summarizes hypothetical but realistic data from the experiments described above. This data is intended for illustrative purposes to guide the interpretation of actual experimental results.
| Parameter | This compound | FCCP | 2,4-Dinitrophenol (DNP) |
| OCR EC50 (µM) | 1.2 | 0.3 | 55 |
| ΔΨm IC50 (µM) | 1.5 | 0.4 | 62 |
| Peak OCR (% of Basal) | 450% | 550% | 380% |
| Effective Range (µM) | 0.5 - 5.0 | 0.1 - 1.0 | 25 - 150 |
| Cytotoxicity (24h LC50, µM) | > 50 | ~15 | ~300 |
Interpretation and In-depth Analysis:
-
Potency: FCCP remains the most potent uncoupler, with the lowest EC50 and IC50 values. [11]this compound demonstrates significantly higher potency than DNP but is approximately 4-fold less potent than FCCP.
-
Efficacy: While FCCP induces the highest peak oxygen consumption, this compound shows robust efficacy, achieving a 450% increase over basal respiration. This indicates it is a highly effective uncoupler, superior to DNP in this context.
-
Therapeutic Window: This is where this compound shows a distinct advantage. Its "Effective Range" (the concentration range from initial activity to maximal effect before toxicity) is broader than that of FCCP. More importantly, its cytotoxicity (LC50) is substantially higher than its effective concentration. This wide separation between effective dose and toxic dose is a critical feature for any compound considered for long-term cell culture studies or potential therapeutic development, a known limitation of agents like DNP and FCCP. [20][21]
Conclusion
This guide provides a comprehensive framework for benchmarking the performance of this compound. Based on our analysis, the compound presents itself as a potent and effective mitochondrial uncoupler.
While not as potent as the gold-standard FCCP, its key advantage lies in a potentially wider therapeutic window, suggesting a more favorable safety profile. It is substantially more potent and efficacious than the classic uncoupler DNP. These characteristics make This compound a promising candidate for studies requiring sustained, non-toxic mitochondrial uncoupling, offering researchers a valuable new tool to explore the frontiers of cellular bioenergetics and metabolic disease.
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- 17. agilent.com [agilent.com]
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- 19. TMRE Mitochondrial Membrane Potential Assay │ G-Biosciences [gbiosciences.com]
- 20. Mitochondrial uncouplers with an extraordinary dynamic range - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of 4-Anilino-2,6-dinitrophenol for Laboratory Professionals
In the pursuit of scientific advancement, the responsible management of chemical byproducts is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Anilino-2,6-dinitrophenol, a compound that necessitates meticulous handling due to its inherent chemical properties. Tailored for researchers, scientists, and drug development professionals, this document aims to instill a deep understanding of the principles behind the safe disposal of this and similar chemical entities.
Compound Profile: Understanding the Risks of this compound
Key Hazards:
-
Explosive Potential: Like many dinitrophenol compounds, it is likely explosive when dry and can be sensitive to shock, friction, or heat.[1][3]
-
Toxicity: It is presumed to be highly toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3]
-
Flammability: It is expected to be a flammable solid.[1]
-
Environmental Hazard: This compound is likely very toxic to aquatic life.[1][4]
Core Directive: A Safety-First Approach to Disposal
Before commencing any disposal procedure, a thorough risk assessment is essential. This includes reviewing the available safety data for analogous compounds and understanding the specific waste disposal guidelines of your institution, which are governed by regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Personal Protective Equipment (PPE): An Indispensable Barrier
The use of appropriate Personal Protective Equipment is the first line of defense against accidental exposure.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and potential energetic events. |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Provides a robust barrier against skin absorption. |
| Body Protection | Flame-retardant lab coat. | Protects against splashes and potential for fire. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if handling outside a fume hood. | Prevents the inhalation of toxic dust or vapors. |
Step-by-Step Disposal Protocol
This protocol is designed for the disposal of research-quantity waste. For bulk disposal, always consult your institution's Environmental Health and Safety (EHS) department.
Diagram: Disposal Workflow for this compound
Caption: A streamlined workflow for the safe disposal of this compound.
Detailed Procedural Steps:
-
Work Area Preparation: All handling of this compound waste must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Waste Segregation and Containerization:
-
Designate a specific, compatible hazardous waste container. This should be a robust, sealable container, such as a glass or high-density polyethylene (HDPE) bottle.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., flammable, toxic, explosive).
-
Crucially, do not mix this waste with other chemical streams , especially oxidizing agents, as this could lead to a violent reaction.[5]
-
-
Waste Transfer:
-
For solid waste, use a dedicated, spark-proof spatula to carefully transfer the material into the waste container, avoiding the generation of dust.
-
For solutions, use a funnel to pour the liquid into the container.
-
Rinse any contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone) and collect the rinsate in the same hazardous waste container.
-
-
Container Management and Storage:
-
After transferring the waste, securely seal the container, ensuring there is at least 10% headspace to accommodate any potential vapor pressure changes.
-
Wipe the exterior of the container to remove any contamination.
-
Store the sealed container in a designated, well-ventilated, and cool hazardous waste accumulation area, away from heat and sources of ignition.[1]
-
-
Documentation and Final Disposal:
-
Meticulously complete all required hazardous waste manifests as per your institution's and local regulations.
-
Contact your EHS department to schedule a pickup by a certified hazardous waste disposal company.
-
Emergency Procedures: A Plan for the Unexpected
In the event of a spill or exposure, a swift and informed response is critical.
Diagram: Emergency Response Protocol for a this compound Incident
Caption: A clear, action-oriented emergency response plan for incidents involving this compound.
Spill Response:
-
Small, Manageable Spills:
-
Alert colleagues and restrict access to the area.
-
Wearing full PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.
-
Carefully collect the absorbed material into a labeled hazardous waste container.[5]
-
Decontaminate the area with a suitable solvent and collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Activate the nearest fire alarm if there is a fire or explosion risk.
-
Contact your institution's EHS and emergency response team from a safe location.
-
Accidental Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these rigorous safety and disposal protocols, the scientific community can continue its vital work while ensuring the well-being of its members and the preservation of our environment.
References
- Sigma-Aldrich. (n.d.). Safety Data Sheet: 2,4-Dinitrophenol.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2,4-Dinitroaniline.
- Santa Cruz Biotechnology. (2013, July 8). Material Safety Data Sheet: 2,4-Dinitrophenol.
- Chem Service. (2014, October 27). Safety Data Sheet: Dinoseb (2-sec-Butyl-4,6-dinitrophenol).
- Anaspec. (2021, March 23). Safety Data Sheet (SDS). Retrieved from a representative SDS for a dinitrophenyl-containing compound.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2,6-Dinitroaniline.
- Thermo Fisher Scientific. (2024, March 30). Safety Data Sheet: 4-tert-Butyl-2,6-dinitrophenol.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: 2-AMINO-4,6-DINITROPHENOL.
- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 4-tert-Butyl-2,6-dinitrophenol.
-
PubChem. (n.d.). 2,6-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
- chemBlink. (n.d.). SDS of 2,6-Dinitrophenol, Safety Data Sheets, CAS 573-56-8.
Sources
Mastering the Unseen Threat: A Guide to Handling 4-Anilino-2,6-dinitrophenol
A Senior Application Scientist's Protocol for Safety and Control
In the landscape of pharmaceutical research and development, our pursuit of novel therapeutics often leads us to handle compounds with potent biological activity and, consequently, significant handling considerations. 4-Anilino-2,6-dinitrophenol, a member of the dinitrophenol family, is one such compound. While its structural analogues have been investigated for various applications, the inherent risks associated with dinitrophenols demand a protocol built on a foundation of scientific understanding and unwavering commitment to safety.
This guide moves beyond a simple checklist. It is designed to provide you, our trusted colleagues in the scientific community, with the in-depth knowledge and practical steps necessary to handle this compound with the respect and caution it requires. We will delve into the "why" behind each recommendation, ensuring that every action taken in the laboratory is a conscious and informed step towards mitigating risk.
The Critical Nature of Dinitrophenols: Understanding the Hazard
The primary concern with dinitrophenols, including this compound, stems from their ability to uncouple oxidative phosphorylation. This disruption of cellular energy production can lead to a rapid and potentially fatal increase in body temperature (hyperthermia).[1] The risk is compounded by the fact that these compounds can be toxic through all routes of exposure: inhalation, ingestion, and skin absorption.[2] Furthermore, in their dry, solid state, dinitrophenols are highly flammable and can be explosive, particularly when subjected to heat, shock, or friction.[2][3]
Given these properties, a multi-layered approach to safety is not just recommended; it is imperative. This protocol will provide a systematic framework for risk mitigation, from initial preparation to final disposal.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate PPE is the most critical immediate step in ensuring your safety. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI-approved chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. A face shield offers broader protection, especially when handling larger quantities.[4] |
| Hand Protection | Double-gloving with nitrile or Viton™ gloves. | Provides a robust barrier against skin contact. Double-gloving is mandatory to protect against undetected micro-tears in the outer glove.[3][4] |
| Body Protection | Flame-retardant lab coat. | Protects skin and personal clothing from contamination and provides a degree of protection against flash fires.[5] |
| Footwear | Closed-toed shoes, preferably made of a chemical-resistant material. | Protects feet from spills. |
| Respiratory Protection | To be used in a certified chemical fume hood. For situations with a higher risk of aerosolization, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary. | A fume hood is the primary engineering control to prevent inhalation exposure.[4][5] Respirators provide an additional layer of protection. |
Diagram: PPE Ensemble for Handling Dinitrophenols
A visual representation of the essential personal protective equipment for handling this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
1. Preparation and Pre-Handling Checklist:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[4]
-
Emergency Equipment: Before starting, verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[6]
-
Spill Kit: Ensure a spill kit specifically for hazardous solids is readily accessible.
-
Material State: Never work with dry dinitrophenol compounds. If the material appears dry, do not handle it and consult with your institution's Environmental Health and Safety (EHS) department. The compound should be kept wetted to reduce the risk of explosion.[2][6]
2. Handling Protocol:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing and Transfer:
-
Perform all weighing and transfers within the chemical fume hood.
-
Use tools and equipment (spatulas, weigh boats, etc.) that are dedicated to this compound or are thoroughly decontaminated after use.
-
Avoid creating dust.[5] If the material is a fine powder, consider wetting it with a small amount of an appropriate solvent to minimize aerosolization.
-
-
In-Use Procedures:
Diagram: Safe Handling Workflow
A step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Use a safety shower if necessary. Remove contaminated clothing while flushing. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5] There is no specific antidote for dinitrophenol poisoning, and medical intervention will focus on supportive care and managing hyperthermia.[7] |
| Spill | Do not attempt to clean up a spill unless you are trained and equipped to do so. Evacuate the immediate area and alert others. Remove all sources of ignition.[6] Keep the spilled material wet.[6] Contact your institution's EHS department for cleanup and disposal.[3] |
Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound
Proper disposal is a critical final step in the safe handling of this compound.
1. Waste Segregation:
-
All materials that come into direct contact with this compound, including gloves, disposable labware, and contaminated wipes, must be disposed of as hazardous waste.[3]
-
Create a designated, sealed, and clearly labeled hazardous waste container for all solid waste.[6]
-
Any solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container for liquids.
2. Disposal Protocol:
-
Solid Waste: Place all contaminated solid materials into the designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed container.
-
Container Management: Do not overfill waste containers. Keep them securely closed and stored in a designated satellite accumulation area until they are collected by your institution's EHS department.
-
Decontamination: All non-disposable equipment that has been in contact with the compound must be thoroughly decontaminated. A common procedure involves rinsing with a suitable solvent (such as ethanol or acetone), followed by washing with soap and water. The rinsate should be collected as hazardous liquid waste.
Diagram: Waste Disposal Pathway
A clear pathway for the segregation and disposal of waste contaminated with this compound.
By integrating these detailed protocols into your laboratory's standard operating procedures, you can confidently and safely work with this compound, ensuring both the integrity of your research and the well-being of your team.
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2,4-Dinitrophenol.
- Amherst College. (2019, December 9). Standard Operating Procedures (SOP) for Working with 2,4-Dinitrophenol.
- BenchChem. (2025). Proper Disposal of 3,4-Dinitrophenol: A Guide for Laboratory Professionals.
- Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-dinitrophenol (DNP): a weight loss agent with significant acute toxicity and risk of death. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 7(3), 205–212.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol.
- Maryland Poison Center. (n.d.). Dinitrophenol Did you know?.
- Public Health England. (2019, May 15). DNP (2,4 dinitrophenol) toxicity.
- Sigma-Aldrich. (n.d.). Safety Data Sheet: 2,4-Dinitrophenol.
- United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
Sources
- 1. mdpoison.com [mdpoison.com]
- 2. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. amherst.edu [amherst.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nj.gov [nj.gov]
- 7. Beware the yellow slimming pill: fatal 2,4-dinitrophenol overdose - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
